molecular formula C9H9N3 B13220563 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13220563
M. Wt: 159.19 g/mol
InChI Key: DIJNPLGAABOOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1H-pyrazol-3-yl)pyridine (CAS 17784-61-1) is a valuable pyrazole-pyridine hybrid scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for developing novel therapeutics, particularly in neuroscience. It is a recognized component of Positive Allosteric Modulators (PAMs) for the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting the M1 receptor is a promising therapeutic strategy for cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia . Furthermore, the 4-(pyrazol-3-yl)pyridine structure is a privileged pharmacophore in kinase inhibitor research. This scaffold has been utilized in the design and synthesis of potent and selective c-Jun N-terminal kinase (JNK) inhibitors . JNK inhibition is a relevant mechanism for investigating potential treatments for neurodegenerative diseases, insulin resistance, and inflammatory disorders . Researchers value this compound for its versatility in synthetic chemistry, enabling further functionalization to explore structure-activity relationships. The molecular formula is C9H9N3, and it has a molecular weight of 159.19 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Proper storage conditions and careful handling are required. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(4-methyl-1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJNPLGAABOOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profile of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine , a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JNK, p38 MAPK).

Executive Summary

4-(4-Methyl-1H-pyrazol-3-yl)pyridine is a bi-heteroaryl system comprising a pyridine ring linked to a substituted pyrazole. It serves as a privileged pharmacophore in drug discovery, functioning primarily as a bidentate ATP-mimetic in kinase inhibitors. Its physicochemical behavior is defined by the interplay between the basic pyridine nitrogen, the amphoteric pyrazole moiety, and the lipophilic C4-methyl group, which modulates solubility and steric fit within protein binding pockets.

Molecular Identity & Structural Characteristics[1][2][3][4][5]

ParameterSpecification
Chemical Name 4-(4-Methyl-1H-pyrazol-3-yl)pyridine
IUPAC Name 4-(4-methyl-1H-pyrazol-5-yl)pyridine (Tautomer dependent)
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
SMILES Cc1c(n[nH]c1)c2ccncc2
Parent CAS 17784-60-0 (Unmethylated analog reference)
Structural Class Bi-heteroaryl; Pyrazolyl-pyridine
Tautomerism and Numbering

The compound exists in a dynamic tautomeric equilibrium. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. This is critical for ligand-protein interactions, as the tautomeric state determines the H-bond donor/acceptor pattern.

  • Tautomer A (1H): Proton on N1 (distal to pyridine).

  • Tautomer B (2H): Proton on N2 (proximal to pyridine).

  • Significance: The 4-methyl group exerts a steric influence that may shift the tautomeric ratio compared to the unsubstituted analog, affecting binding affinity.

Tautomers cluster_0 Tautomeric Equilibrium cluster_1 Electronic Features T1 1H-Tautomer (N-H distal) T2 2H-Tautomer (N-H proximal) T1->T2 Proton Shift Pyr Pyridine N (H-Bond Acceptor) PzNH Pyrazole NH (H-Bond Donor) Me C4-Methyl (Lipophilic/Steric)

Figure 1: Tautomeric equilibrium and key pharmacophoric features.

Physicochemical Properties[1][2][3][4][5][6][7]

Solid-State Properties
  • Physical State: Crystalline solid (typically off-white to pale yellow).

  • Melting Point: Predicted range 165–175 °C . (Note: The unmethylated analog melts at ~151–153 °C; the addition of a methyl group typically increases lattice energy and melting point via improved packing).

  • Hygroscopicity: Low to Moderate. The pyridine nitrogen can form hydrates in high humidity environments.

Solution Properties & Lipophilicity

The C4-methyl group significantly alters the lipophilicity profile compared to the parent compound, improving membrane permeability.

PropertyValue (Estimated/Experimental)Significance
logP (Octanol/Water) ~1.6 – 1.9Optimal for oral bioavailability (Lipinski compliant).
logD (pH 7.4) ~1.6Remains largely neutral at physiological pH.
pKa (Pyridine N) ~5.3Basic center; protonates in acidic media (stomach).
pKa (Pyrazole NH) ~14.0 (acidic)Very weak acid; deprotonation requires strong bases.
Solubility (Water) Low (< 0.5 mg/mL)Requires formulation aids (e.g., pH adjustment or surfactants).
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.
Electronic Surface Properties
  • Topological Polar Surface Area (TPSA): ~41.5 Ų

    • Breakdown: Pyridine N (12.9) + Pyrazole N-NH (28.6).

    • Implication: High blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).

Synthesis & Manufacturing Protocols

The synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine typically utilizes palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura), ensuring regio-control over the pyrazole attachment.

Synthetic Workflow (Suzuki Coupling)

Reaction: 4-Chloropyridine + 4-Methyl-1H-pyrazol-3-ylboronic acid pinacol ester.

Synthesis Start1 4-Chloropyridine (Electrophile) Step1 Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start1->Step1 Start2 4-Methyl-3-borono-pyrazole (Nucleophile) Start2->Step1 Inter Cross-Coupling (Suzuki-Miyaura) Step1->Inter Workup Acid/Base Extraction Recrystallization (EtOH) Inter->Workup Final 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (>98% Purity) Workup->Final

Figure 2: Standard synthetic route via Suzuki-Miyaura cross-coupling.

Detailed Protocol
  • Reagents: Combine 4-chloropyridine HCl (1.0 eq), 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and K₂CO₃ (3.0 eq) in 1,4-dioxane/water (4:1).

  • Catalysis: Degas with N₂ for 10 min. Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat to 90–100 °C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine protons: Two doublets at ~8.5 ppm (H2/H6) and ~7.6 ppm (H3/H5).

    • Pyrazole proton: Singlet at ~7.8–8.0 ppm (H5 of pyrazole).

    • Methyl group: Singlet at ~2.3 ppm (integrated for 3H).[1]

    • NH: Broad singlet >13 ppm (often invisible due to exchange).

  • LC-MS (ESI+):

    • [M+H]⁺ peak at m/z 160.2 .

  • UV-Vis:

    • λmax ~260–280 nm (characteristic of conjugated heteroaromatics).

Applications in Drug Discovery[8]

Kinase Inhibition (JNK/p38 MAPK)

This scaffold is a known "hinge binder."

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the pyrazole NH donates a hydrogen bond to the backbone carbonyl (e.g., Glu residue).

  • Role of Methyl Group: The C4-methyl group occupies the "gatekeeper" pocket or hydrophobic region I, improving selectivity against other kinases and increasing potency by displacing water molecules.

Coordination Chemistry

The pyridyl-pyrazole motif acts as a chelating ligand (N,N'-donor) for transition metals (Ru, Ir, Pt), utilized in:

  • Catalysis (C-H activation).

  • OLED materials (phosphorescent complexes).

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light.

References

  • Vertex Pharmaceuticals. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context: Describes the synthesis and SAR of the pyrazolyl-pyridine scaffold).

  • Sigma-Aldrich. 4-(1H-Pyrazol-3-yl)pyridine Product Data. (Context: Physicochemical baseline for the unmethylated parent compound).

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazolo-pyridine derivatives. (Context: General property estimation for heteroaryl systems).

  • MDPI Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Context: Synthetic methodologies for related bicyclic systems).

Sources

Technical Guide: Biological Activity & Rational Design of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold (1,2-diazole) remains a cornerstone of modern medicinal chemistry, distinguished by its unique ability to serve as both a hydrogen bond donor and acceptor. This duality allows it to interact precisely with diverse biological targets, most notably ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and the cyclooxygenase (COX) active site.

This guide moves beyond basic textbook definitions to address the application of novel pyrazole derivatives. We focus on two critical therapeutic areas: Dual Kinase Inhibition (Oncology) and Selective COX-2 Inhibition (Inflammation) . The following protocols and analyses are designed to transition "hit" compounds into viable "lead" candidates by prioritizing structure-activity relationship (SAR) logic and robust screening methodologies.

Rational Design & Structure-Activity Relationship (SAR)

To design a novel derivative that outperforms current standards (e.g., Celecoxib or Erlotinib), one must manipulate the electronic and steric environment of the pyrazole ring. Random substitution is inefficient; rational design targets specific binding pockets.

The SAR Logic
  • Position 1 (N-1): This is the primary handle for solubility and pharmacokinetics. Bulky aryl groups here often improve lipophilicity for membrane permeability but must be balanced with polar groups (e.g., sulfonamides) to maintain water solubility.

  • Position 3 & 5: These positions dictate steric fit. In kinase inhibitors, substituents here often occupy the hydrophobic pocket adjacent to the ATP binding site. Electron-donating groups (EDGs) like methoxy (-OCH3) at the para position of phenyl rings attached here have been shown to significantly enhance cytotoxicity [1].

  • Position 4: The "Linker" region. Attaching an aldehyde or a heterocyclic bridge here is crucial for dual-target activity (e.g., bridging to a pyrimidine ring for EGFR targeting).

Visualization: The Pyrazole SAR Strategy

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) R1 R1 (Nitrogen): Solubility & Metabolism (e.g., Sulfonamides for COX-2) Pyrazole->R1 R3_5 R3 & R5 (Carbons): Steric Fit & Hydrophobic Interaction (e.g., EDGs like -OCH3) Pyrazole->R3_5 R4 R4 (Carbon): Linker Region (Critical for Dual Kinase Action) Pyrazole->R4 Outcome1 Improved ADMET R1->Outcome1 Outcome2 High Affinity Binding R3_5->Outcome2 Outcome3 Multi-Targeting R4->Outcome3

Figure 1: Strategic substitution zones on the pyrazole ring for optimizing biological activity.

Oncology: Dual EGFR/VEGFR-2 Inhibition[1][2]

Resistance to single-target EGFR inhibitors (like Gefitinib) is a major failure point in cancer therapy. The current "gold standard" approach is dual inhibition : targeting EGFR to stop proliferation and VEGFR-2 to halt angiogenesis (blood supply).

Mechanism of Action

Novel fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) function as ATP-competitive inhibitors. They physically block the ATP binding cleft of the tyrosine kinase domain, preventing downstream phosphorylation of the RAS-RAF-MEK-ERK pathway.

Key Data: Novel Derivative Performance

Recent studies have highlighted specific derivatives with potency superior to standard drugs.[1][2]

Compound IDTargetIC50 (µM)Reference StandardRelative Potency
Compound 3 EGFR0.06 Erlotinib (10.6 µM)>100x
Compound 9 VEGFR-20.22 Sorafenib (1.06 µM)~5x
Compound 50 Dual (EGFR/VEGFR)0.09 / 0.23 Erlotinib/SorafenibSuperior Dual Action

Data Source: Synthesized from recent findings in Frontiers in Chemistry [2] and MDPI [3].

Experimental Protocol: MTT Cytotoxicity Assay

Why this protocol? The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the industry standard for high-throughput screening of potential chemotherapeutics.

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at

    
     cells/well.
    
    • Expert Tip: Avoid the outer wells (fill with PBS) to prevent "edge effect" evaporation which skews data.

  • Treatment: Add test pyrazole derivatives at graded concentrations (0.1 µM – 100 µM) for 48 hours.

    • Control: Include 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Add 20 µL MTT reagent; incubate for 4 hours at 37°C. Live cells convert yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Inflammation: Selective COX-2 Inhibition[4][5][6]

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulcers by inhibiting COX-1 (which protects the stomach lining). The goal for novel pyrazoles is selectivity : inhibit COX-2 (inflammatory) while sparing COX-1.

Mechanism & Selectivity

The COX-2 active site has a secondary "side pocket" that is accessible due to a valine residue (Val523), whereas COX-1 has a bulky isoleucine (Ile523) blocking this pocket. Pyrazole derivatives with bulky sulfonamide or sulfonyl groups at position 1 are designed to fit into this specific COX-2 side pocket, ensuring selectivity [4].

Visualization: The COX-2 vs. EGFR Pathways

Pathways Stimulus Inflammatory Stimulus (LPS / Cytokines) COX2 COX-2 Enzyme (Inducible) Stimulus->COX2 GF Growth Factor (EGF) EGFR EGFR (RTK) GF->EGFR PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Signaling RAS-RAF-MEK-ERK Cascade EGFR->Signaling Pyrazole NOVEL PYRAZOLE DERIVATIVE Pyrazole->COX2 Inhibits (Selectivity > 100) Pyrazole->EGFR Inhibits (IC50 < 0.1 µM) Tumor Tumor Growth & Angiogenesis Signaling->Tumor Relief Anti-inflammatory Effect

Figure 2: Dual utility of pyrazole derivatives in blocking inflammatory and oncogenic signaling pathways.

Experimental Protocol: COX Inhibitor Screening Assay

Why this protocol? Direct enzyme inhibition assays are more precise than cell-based assays for determining binding affinity (Ki) and selectivity indices.

Workflow:

  • Preparation: Use a commercial COX Fluorescent Inhibitor Screening Kit.

  • Reaction: Incubate recombinant human COX-1 and COX-2 enzymes separately with the test pyrazole derivative (10 min at 25°C).

  • Initiation: Add Arachidonic Acid (substrate) and a fluorometric probe (ADHP).

  • Mechanism: Peroxidase activity of COX converts ADHP to Resorufin (highly fluorescent).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation:

    
    
    
    • Target Metric: An SI > 50 is considered excellent (Celecoxib SI ≈ 30-400 depending on assay).

Synthesis & Workflow Overview

To achieve the biological activities described above, the synthesis method must be efficient. Modern "Green Chemistry" approaches favor Microwave-Assisted Synthesis over traditional reflux.

Advantages of Microwave Synthesis for Pyrazoles:

  • Reaction Time: Reduced from hours (12-24h) to minutes (10-30 min).

  • Yield: Often increases from ~60% to >90%.

  • Purity: Fewer side products due to uniform heating.

Integrated Research Workflow

Workflow Design 1. Rational Design (Molecular Docking) Synth 2. Synthesis (Microwave/One-Pot) Design->Synth Target Structure Char 3. Characterization (NMR, MS, IR) Synth->Char Crude Product Screen 4. In Vitro Screening (MTT / COX Assay) Char->Screen Pure Compound Screen->Design Low Activity (Refine SAR) Lead 5. Lead Optimization (ADMET Profiling) Screen->Lead Hit (IC50 < 1µM)

Figure 3: Iterative workflow for developing bioactive pyrazole derivatives.

Conclusion

The biological activity of novel pyrazole derivatives is not merely a function of the ring itself, but of the rational decoration of that ring. By leveraging electron-donating groups at positions 3/5 and specific linkers at position 4, researchers can achieve dual-kinase inhibition (EGFR/VEGFR) with IC50 values in the nanomolar range. Simultaneously, bulky N-substitution allows for high COX-2 selectivity.

For the drug development professional, the path forward involves moving away from random screening and toward this targeted, scaffold-based design, validated by the robust enzymatic and cellular protocols outlined above.

References

  • Zhang, Y., et al. (2023).[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15). Link

  • Gomaa, H. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.[1][4] Frontiers in Chemistry, 8. Link

  • Saleh, N. M., et al. (2023).[5] Synthesis and Biological Evaluation of Fused Pyrazole Derivatives. International Journal of Molecular Sciences. Link

  • Osman, E. O., et al. (2024).[6] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and evaluation. RSC Advances, 14. Link

  • Satipidakala, A., et al. (2024).[7] The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4). Link

Sources

In Silico Modeling of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine: A Technical Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The molecule 4-(4-Methyl-1H-pyrazol-3-yl)pyridine represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its structural architecture—a pyridine ring linked to a pyrazole core—mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase domains.

This guide details the in silico modeling of this scaffold, specifically focusing on its application as a core fragment for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and TGF-


 receptor type 1 (ALK5)  inhibitors. The workflow integrates Quantum Mechanics (QM) for accurate tautomer/conformer enumeration, Molecular Docking for pose prediction, and Molecular Dynamics (MD) for binding stability analysis.

Quantum Mechanical (QM) Profiling

Before docking, the electronic state of the scaffold must be rigorously defined. The pyrazole ring is amphoteric and tautomeric, which drastically affects binding affinity.

Tautomerism and Protonation

The 1H-pyrazole moiety can exist in two tautomeric forms:


-H and 

-H. In the context of kinase binding, the specific tautomer determines the donor-acceptor (D-A) pattern presented to the hinge region.
  • Tautomer A (

    
    -H):  Presents a Donor-Acceptor pattern.
    
  • Tautomer B (

    
    -H):  Presents an Acceptor-Donor pattern.
    

Protocol: We utilize Density Functional Theory (DFT) to calculate the relative stability and interconversion barriers.

  • Software: Gaussian 16 or ORCA.

  • Method/Basis Set: B3LYP/6-311++G(d,p) with IEFPCM solvation model (Water).

  • Objective: Calculate

    
     between tautomers.
    
    • Hypothesis: The 4-methyl group exerts a steric influence that may shift the equilibrium compared to the unsubstituted scaffold.

Torsional Scanning (Atropisomerism)

The bond connecting the pyridine (C4) and pyrazole (C3) rings allows rotation. However, planarity is often required for optimal


-

stacking within the active site.
  • Scan: 0° to 180° in 10° increments.

  • Outcome: Identify low-energy conformers. The global minimum is typically twisted (~30°) in solution but planarized in the binding pocket at an energetic cost (strain energy).

Molecular Docking Workflow

The primary target for this scaffold is the ATP-binding pocket of p38 MAPK (PDB ID: 1A9U or 3FLY ).

Protein Preparation

Raw PDB structures are unsuitable for docking due to missing hydrogens and incorrect protonation states.

Step-by-Step Protocol:

  • Download: Retrieve PDB 1A9U (p38 MAPK complexed with SB203580).

  • Clean: Remove crystallographic waters (except conserved "structural" waters bridging the ligand and Glu71/Asp168).

  • Protonate: Use PropKa (pH 7.4) to assign His tautomers. Ensure His107 is protonated on the

    
    -nitrogen to H-bond with the inhibitor.
    
  • Restrain: Apply a harmonic restraint (10 kcal/mol/

    
    ) to the backbone during minimization.
    
Ligand Preparation
  • Generation: Generate 3D conformers of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

  • Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method derived from the HF/6-31G* QM calculations. This is superior to Gasteiger charges for heterocycles.

Docking Execution (AutoDock Vina / Glide)

The interaction is driven by a bidentate H-bond to the hinge residue Met109 .

  • Grid Box: Center:

    
     (Active Site). Size: 
    
    
    
    
    
    .
  • Scoring Function: Vina (Hybrid empirical/knowledge-based).

  • Constraint: Define a hydrogen bond constraint between the Pyridine-N and the backbone NH of Met109.

Diagram: Modeling Workflow

ModelingWorkflow Figure 1: Integrated In Silico Workflow for Kinase Inhibitor Design QM QM Profiling (Gaussian/ORCA) Dock Molecular Docking (AutoDock Vina) QM->Dock Optimized Ligand (RESP Charges) Prep Protein Prep (PDB: 1A9U) Prep->Dock Receptor Grid MD MD Simulation (GROMACS/Amber) Dock->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory

Figure 1: The sequential workflow ensures that high-level QM data informs the docking stage, which is then validated by dynamic simulation.

Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot. MD simulations are required to verify the stability of the H-bond network and the effect of the 4-methyl group on hydrophobic packing.

System Setup
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water box (10

    
     buffer).
    
  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration (NVT): 100 ps, 300 K, restrain backbone.

  • Equilibration (NPT): 100 ps, 1 bar, restrain backbone.

  • Production Run: 50 ns, no restraints. Time step = 2 fs.

Analysis Metrics
  • RMSD: Ligand Root Mean Square Deviation relative to the protein backbone. Stable binding should show RMSD < 2.0

    
    .
    
  • H-Bond Occupancy: Calculate the % of simulation time the Pyridine-Met109 H-bond exists. (Threshold: >70% is strong binding).

  • Water Bridges: Monitor the stability of the water molecule bridging the pyrazole and Glu71.

Quantitative Data Summary

The following table summarizes expected/reference values for this scaffold based on p38 MAPK inhibition data (analogous to SB-203580 core).

MetricValue / RangeSignificance
pKa (Pyridine N) ~5.2Protonation state at pH 7.4 is neutral (critical for H-bond acceptance).
Rotational Barrier 3-5 kcal/molLow barrier allows induced fit adaptation in the pocket.
Hinge H-Bond Dist. 2.8 - 3.1

Optimal distance for Met109 interaction.
LogP (Predicted) 1.8 - 2.2Favorable for oral bioavailability (Lipinski Rule of 5).
Ligand Efficiency > 0.3 kcal/mol/atomHigh efficiency characteristic of fragment scaffolds.

Biological Context: p38 MAPK Signaling

Understanding the downstream effects is crucial for validating the "Why" of the modeling. Inhibition of p38 blocks the production of pro-inflammatory cytokines.

Diagram: p38 MAPK Signaling Pathway

p38Pathway Figure 2: p38 MAPK Signaling Cascade and Point of Inhibition Stress Cellular Stress / UV / LPS MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activation TNF TNF-alpha / IL-1 (Inflammation) p38->TNF Transcription HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor 4-(4-Me-Pyrazol)-Pyridine (Scaffold) Inhibitor->p38 ATP Competition

Figure 2: The scaffold targets p38 MAPK, preventing the phosphorylation of downstream effectors like MK2 and the transcription of inflammatory cytokines.

References

  • PDB Structure 1A9U : Wang, Z., et al. (1998). "The structure of mitogen-activated protein kinase p38 at 2.1-A resolution." Proceedings of the National Academy of Sciences. Link

  • AutoDock Vina : Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • CHARMM36m Force Field : Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins." Nature Methods. Link

  • p38 Inhibitor SAR : Laufer, S. A., et al. (2002). "Introduction of a new class of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Gaussian 16 : Frisch, M. J., et al. "Gaussian 16 Rev. C.01". Gaussian, Inc.Link

"initial screening of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Initial Screening of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine Analogs

Executive Summary

The 4-(4-Methyl-1H-pyrazol-3-yl)pyridine moiety represents a "privileged scaffold" in medicinal chemistry, primarily targeting the ATP-binding pocket of Serine/Threonine kinases. While historically associated with p38 MAPK inhibition, subtle structural modifications—specifically the methylation pattern on the pyrazole ring—shift selectivity toward ALK5 (TGF-β Type I Receptor) and JNK3 .

This guide details a technical workflow for the initial screening of these analogs. It moves beyond generic protocols to address the specific challenge of this scaffold: discriminating between ALK5 efficacy (anti-fibrotic/anti-cancer) and p38/JNK off-target toxicity.

Part 1: Structural Rationale & In Silico Triage

Before wet-lab screening, it is critical to understand why this scaffold binds. The pyridine nitrogen typically acts as the H-bond acceptor for the kinase "hinge" region (e.g., His283 in ALK5 or Met109 in p38), while the pyrazole NH acts as the donor.

The Selectivity Switch:

  • ALK5 Targeting: Requires a substituent (often 6-methyl on pyridine or 4-methyl on pyrazole) to displace the "gatekeeper" water molecule or interact with the gatekeeper residue (Ser280 in ALK5).

  • p38/JNK Targeting: Often favors unsubstituted pyridines or specific 4-fluorophenyl groups (as seen in SB-203580).

In Silico Protocol:

  • Docking Targets:

    • Primary: ALK5 (PDB: 3HMM or 1PY5).

    • Counter-Screen: p38α MAPK (PDB: 1A9U) and JNK3 (PDB: 4WHZ).

  • Filter Criteria: Discard analogs lacking a < 3.5 Å H-bond distance to the Hinge residue.

Part 2: Primary Biochemical Screening (The "Engine")

For the initial screen, radiometric assays are the "gold standard" for accuracy, but TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is superior for high-throughput screening (HTS) of this scaffold due to lower interference from fluorescent small molecules.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

Rationale: This assay measures the displacement of a tracer from the kinase active site, providing a direct


 (binding affinity) rather than an IC50, which is less dependent on ATP concentration.

Protocol Steps:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Kinase Tracer 178 or 236 (optimized for ALK5/p38).

    • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

  • Plate Setup (384-well):

    • Dispense 5 µL of Test Compound (1% DMSO final).

    • Add 5 µL of Kinase/Antibody mixture (5 nM Kinase, 2 nM Antibody).

    • Add 5 µL of Tracer (at

      
       concentration).
      
  • Incubation: 1 hour at Room Temperature (dark).

  • Readout: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis (Self-Validating Step): Calculate the Z-Factor for the plate. A Z-factor > 0.5 confirms the assay is robust enough to distinguish hits from noise.



(Where 

is positive control and

is negative control)

Part 3: Cellular Validation (The "Filter")

Biochemical potency does not guarantee cellular permeability. The 4-(pyridin-4-yl)pyrazole core is generally permeable, but substituents can alter LogP.

A. ALK5 Pathway Validation (TGF-β/Smad)

Objective: Confirm inhibition of TGF-β induced phosphorylation of Smad2/3.[1]

  • Cell Line: HaCaT (Keratinocytes) or HepG2 (Liver carcinoma).

  • Starvation: Serum-starve cells for 4–12 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with Analog (0.1, 1, 10 µM) for 60 mins.

    • Stimulate with TGF-β1 (5 ng/mL) for 45 mins.

  • Lysis & Detection:

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Western Blot: Primary Ab: Phospho-Smad2 (Ser465/467). Normalization: Total Smad2.

    • Success Metric: >50% reduction in p-Smad2 signal compared to TGF-β only control.

B. Counter-Screen: p38 MAPK Pathway

Objective: Ensure the analog is not hitting p38 (unless intended).

  • Stimulation: Anisomycin (10 µg/mL) or UV radiation to activate p38.

  • Readout: Western Blot for Phospho-HSP27 (downstream substrate of p38/MAPKAPK2).

  • Success Metric: No significant reduction in p-HSP27 at concentrations effective for ALK5.

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision tree for categorizing hits based on the specific behavior of the pyrazol-pyridine scaffold.

ScreeningCascade Start Library: 4-(4-Methyl-1H-pyrazol-3-yl)pyridine Analogs InSilico In Silico Docking (Target: ALK5 vs p38) Start->InSilico Virtual Filter Biochem Biochemical Screen (TR-FRET / LanthaScreen) InSilico->Biochem Select Top 10% Selectivity Selectivity Check (IC50 Ratio: p38/ALK5) Biochem->Selectivity Kd Determination Cellular Cellular Validation (p-Smad2 vs p-HSP27) Selectivity->Cellular ALK5 Selective (<100nM) Hit_Dual Hit: Dual Inhibitor (Polypharmacology) Selectivity->Hit_Dual Equipotent Discard Discard (Inactive or p38 Selective) Selectivity->Discard p38 Selective (if undesired) Hit_ALK5 Hit: ALK5 Inhibitor (Anti-fibrotic Candidate) Cellular->Hit_ALK5 Blocks p-Smad2 No effect on p-HSP27 Cellular->Discard Poor Permeability

Figure 1: Screening Cascade for Pyrazol-Pyridine Analogs. Blue indicates input, Yellow indicates intermediate screening, Green indicates validated hits, and Red indicates decision points/exclusions.

Part 5: Data Interpretation & Reference Standards

When analyzing results, compare your analogs against known benchmarks to determine potency and mechanism.

CompoundCore StructurePrimary TargetIC50 (nM)Key Reference
A-83-01 3-(pyridin-2-yl)-4-phenyl-pyrazoleALK5 / ALK4 / ALK712 (ALK5)[Tojo et al., 2005]
SB-203580 4-(pyridin-4-yl)-imidazolep38 MAPK48 (p38)[Cuenda et al., 1995]
Compound 12 4-(pyrazol-3-yl)pyridineJNK3160 (JNK3)[Vertex, 2009]

Interpretation Key:

  • Methyl Group Position: If the methyl group is on the C4 of the pyrazole (as in your specific topic), it often increases hydrophobic packing against the kinase P-loop, enhancing potency but potentially altering selectivity compared to the des-methyl variants.

  • Hinge Binding: The pyridine nitrogen must be accessible. Substituents at the 2-position of the pyridine (flanking the nitrogen) often abolish activity due to steric clash with the hinge backbone (Methionine/Histidine), unless the kinase has a specific "back pocket" (like p38).

References

  • Tojo, M., et al. (2005).[2] "The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta."[1][3] Cancer Science, 96(11), 791–800.[2]

  • Sawyer, J. S., et al. (2003). "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry, 46(19), 3953–3956.

  • Vertex Pharmaceuticals. (2009). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Gellibert, F., et al. (2006).[4] "Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor."[4] Journal of Medicinal Chemistry, 49(7), 2210–2221.

Sources

The Pyrazole Paradigm: Strategic Discovery & Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer imidazole, pyrazole offers a unique blend of metabolic stability and hydrogen-bonding versatility that makes it indispensable in modern drug discovery, particularly for kinase inhibitors, anti-inflammatories, and CNS agents.

The core utility of pyrazole lies in its bioisosteric potential .[1][2] It frequently serves as a robust replacement for:

  • Phenols: Mimicking the H-bond donor/acceptor properties while mitigating metabolic glucuronidation.

  • Arenes: Improving aqueous solubility and lipophilicity profiles (LogP).

  • Purines: Acting as an ATP-mimetic in the hinge region of kinases.

This guide moves beyond basic textbook definitions to address the two critical challenges in pyrazole discovery: controlling annular tautomerism during docking/design and achieving regioselectivity during synthesis.

Structural Logic & Tautomerism

The most overlooked variable in pyrazole design is annular tautomerism. A unsubstituted or 3,5-disubstituted pyrazole exists in equilibrium between two tautomeric forms (


- and 

-pyrazole). This proton shift dramatically alters the pharmacophore:
  • N-1 (Pyrrole-like): Hydrogen Bond Donor (HBD).

  • N-2 (Pyridine-like): Hydrogen Bond Acceptor (HBA).[1]

In protein binding pockets, the specific tautomer determines affinity. For example, in Crizotinib (ALK inhibitor), the pyrazole moiety forms critical H-bonds with the kinase hinge region. If the wrong tautomer is modeled, the predicted binding pose will be energetically unfavorable.

Visualization: Tautomerism & Interaction Modes

The following diagram illustrates the tautomeric equilibrium and how N-substitution locks the bioactive conformation.

PyrazoleTautomerism cluster_0 Tautomeric Equilibrium T1 1H-Pyrazole (N1=HBD, N2=HBA) T2 2H-Pyrazole (N1=HBA, N2=HBD) T1->T2 Proton Shift (Fast) Target Protein Binding Pocket (e.g., Kinase Hinge) T1->Target Binds if HBD required at Pos 1 T2->Target Binds if HBD required at Pos 2 Locked N-Alkylated Pyrazole (Fixed Conformation) Locked->Target High Affinity (Entropy Penalty Reduced)

Figure 1: Tautomeric equilibrium of pyrazoles and the kinetic advantage of N-alkylation (locking) for target binding.

The Synthetic Challenge: Solving Regioselectivity

The classical Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard but suffers from a fatal flaw: Regioisomerism .

When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two isomers are formed (1,3- vs. 1,5-disubstituted). Separating these isomers requires tedious chromatography, lowering overall yield and throughput.

Strategic Solutions

Modern medicinal chemistry employs three primary strategies to enforce regiocontrol:

  • Steric Control: Using bulky groups (e.g., t-butyl) on the hydrazine or diketone to sterically hinder the formation of the 1,5-isomer.

  • Solvent Effects: Using fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP activates the carbonyl via H-bonding, often favoring the 1,3-isomer significantly.

  • Stepwise Cycloaddition: Avoiding condensation entirely by using 1,3-dipolar cycloadditions (nitrilimines + alkynes), which offer predictable regiochemistry based on orbital coefficients.

Table 1: Comparative Synthetic Methodologies
MethodologyMechanismRegioselectivityKey AdvantageLimitation
Classical Knorr CondensationPoor (Mixtures common)Low cost, available reagentsDifficult purification; isomer separation required.
HFIP-Mediated Knorr Solvolytic ActivationHigh (Favors 1,3-isomer)Mild conditions, no catalyst neededHFIP is expensive; requires recycling.
1,3-Dipolar Cycloaddition [3+2] CycloadditionExcellentAccess to fully substituted coresRequires synthesis of hydrazonoyl halide precursors.
C-H Activation Pd/Ru CatalysisHigh (Site-selective)Late-stage functionalizationRequires expensive transition metal catalysts.

Experimental Protocols

The following protocols are designed for reproducibility and high regioselectivity.

Protocol A: Regioselective Synthesis via Fluorinated Solvent (HFIP)

Context: This method utilizes the unique H-bond donating ability of HFIP to activate the carbonyl, often bypassing the need for acid catalysis and improving regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (or salt) (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol)

  • Base: Triethylamine (only if using hydrazine salt)

Workflow:

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) in HFIP (2.0 mL, 0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 mmol) slowly at room temperature. Note: If the reaction is exothermic, cool to 0°C initially.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS. The fluorinated solvent accelerates the dehydration step.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and distilled for reuse.

  • Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Context: Validating the bioactivity of the synthesized pyrazole against a kinase target (e.g., JAK2).

  • Reagent Prep: Prepare 1x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, BSA, DTT).

  • Compound Addition: Dispense 100 nL of pyrazole compounds (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of purified Kinase enzyme. Incubate for 10 min at RT.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Z-factor must be > 0.5 for the assay to be considered robust.

Case Study: Pyrazoles in Kinase Inhibitor Discovery

Pyrazoles are dominant in kinase inhibition because they mimic the adenine ring of ATP.

The Logic: The N-2 nitrogen of the pyrazole often accepts a hydrogen bond from the kinase hinge region (e.g., Leu83 in CDK2), while the C-3 substituent projects into the hydrophobic pocket.

Workflow Visualization: The following diagram outlines the iterative cycle of pyrazole-based drug discovery, from hit generation to lead optimization.

DiscoveryWorkflow cluster_cycle Lead Optimization Cycle (DMTA) Target Target Validation (e.g., JAK, ALK) Screen Virtual Screening / HTS (Focus: Pyrazole Scaffold) Target->Screen Hit Hit Identification (Micromolar Affinity) Screen->Hit Design Structure-Based Design (Scaffold Hopping/Rigidification) Hit->Design Synth Regioselective Synthesis (HFIP/Click Chem) Design->Synth Test Bioassay (ADP-Glo) & ADME Profiling Synth->Test Test->Design SAR Analysis Lead Clinical Candidate (Nanomolar Affinity + Selectivity) Test->Lead Criteria Met

Figure 2: The DMTA (Design-Make-Test-Analyze) cycle specifically tailored for pyrazole lead optimization.

References

  • Fustero, S., et al. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry. Link

  • Kumar, R., et al. (2023).[3][4][5] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

  • Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. Link

  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." (Source for Celecoxib/Crizotinib data). Link

  • Ansari, A., et al. (2017). "Biological and chemical diversity of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and material scientists on the effective use of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine as a versatile N,N'-bidentate ligand in coordination chemistry. This ligand, featuring both a pyridine and a pyrazole moiety, offers a unique electronic and steric profile for the synthesis of novel metal complexes. These complexes are of significant interest for applications in catalysis, materials science, and as model systems for bioinorganic processes. This guide will detail the synthesis of the ligand, general protocols for the formation of metal complexes, and methods for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the coordination chemistry involved.

Introduction: The Significance of Pyrazolyl-Pyridine Ligands

Pyrazole and pyridine derivatives are among the most extensively studied classes of N-heterocyclic ligands in coordination chemistry.[1][2] The combination of these two motifs into a single molecule, such as in 4-(4-Methyl-1H-pyrazol-3-yl)pyridine, creates a robust bidentate chelating agent. The pyridine ring acts as a good σ-donor, while the pyrazole ring's properties can be tuned by substituents.[3] The presence of the methyl group at the 4-position of the pyrazole ring in the title ligand introduces a moderate electron-donating effect and steric bulk, which can influence the stability, electronic properties, and reactivity of the resulting metal complexes.

The coordination of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine to a metal center occurs through the pyridine nitrogen and the sp2-hybridized nitrogen of the pyrazole ring, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting complexes, a phenomenon known as the chelate effect. The versatility of this ligand scaffold allows for the synthesis of a wide array of coordination compounds with diverse geometries and electronic structures. Of particular note is the use of similar pyrazolyl-pyridine ligands in the construction of iron(II) spin-crossover (SCO) complexes, where the ligand field strength can be finely tuned to stabilize either the high-spin or low-spin state.[1][4][5][6][7]

Ligand Synthesis: A Generalized Protocol

The synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine can be achieved through several synthetic routes. A common and effective method involves the condensation of a β-diketone precursor with hydrazine, followed by coupling to a pyridine moiety. A generalized protocol based on established methods for similar pyrazolyl-pyridines is provided below.[8][9]

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: Synthesis of the Pyrazole Precursor cluster_1 Step 2: Purification a 1-(Pyridin-4-yl)butane-1,3-dione d Reflux a->d b Hydrazine hydrate b->d c Ethanol (solvent) c->d e Crude 4-(3-Methyl-1H-pyrazol-5-yl)pyridine d->e f Crude Product e->f g Column Chromatography (Silica gel) f->g h Pure 4-(4-Methyl-1H-pyrazol-3-yl)pyridine g->h

Caption: Workflow for the synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(pyridin-4-yl)butane-1,3-dione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition of hydrazine initiates the cyclization reaction to form the pyrazole ring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocols for the Synthesis of Metal Complexes

The bidentate nature of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine allows for the formation of a variety of metal complexes. The stoichiometry of the reaction (metal-to-ligand ratio) will often dictate the final coordination geometry. For example, a 1:2 metal-to-ligand ratio with an octahedral metal ion will typically yield a [M(L)₂X₂] or [M(L)₃] type complex, where L is the ligand and X is a monodentate ligand or counter-ion.

Protocol 3.1: Synthesis of an Iron(II) Complex

Iron(II) complexes of pyrazolyl-pyridine ligands are of great interest for their potential spin-crossover properties.[1][6][10] The following is a general protocol for the synthesis of an iron(II) complex.

Experimental Workflow: Iron(II) Complexation

G a Fe(BF4)2·6H2O in Methanol c Stir at Room Temperature a->c b 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (2 equivalents) in Methanol b->c d Precipitation of Fe(L)22 c->d e Filtration and Washing d->e f Drying in vacuo e->f g Characterization f->g

Caption: General workflow for the synthesis of an iron(II) complex.

Step-by-Step Protocol:
  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the iron(II) center.

  • Ligand Solution: Dissolve 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (2 equivalents) in deoxygenated methanol in a Schlenk flask.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve Fe(BF₄)₂·6H₂O (1 equivalent) in a minimum amount of deoxygenated methanol.

  • Complexation: Slowly add the ligand solution to the stirred solution of the iron(II) salt at room temperature. A color change is typically observed upon coordination.

  • Precipitation: Stir the reaction mixture for 2-4 hours at room temperature. The desired complex will often precipitate out of solution. If not, the product can be precipitated by the slow addition of a less polar solvent like diethyl ether.

  • Isolation: Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold methanol and then diethyl ether.

  • Drying: Dry the complex under vacuum.

  • Characterization: Characterize the complex using techniques such as X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine its structure and magnetic properties.

Protocol 3.2: Synthesis of a Ruthenium(II) Complex

Ruthenium(II) complexes with pyrazolyl-pyridine ligands have been investigated for their catalytic and photophysical properties.[7][11] A common starting material is [Ru(DMSO)₄Cl₂].

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, suspend [Ru(DMSO)₄Cl₂] (1 equivalent) and 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (1 equivalent) in ethanol.

  • Reaction Conditions: Reflux the mixture for 12-24 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and diethyl ether. The product can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

  • Characterization: Characterize the resulting [Ru(L)Cl₂(DMSO)₂] complex by ¹H NMR, FT-IR, and elemental analysis.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to confirm their identity, structure, and purity. A combination of spectroscopic and analytical techniques should be employed.

Technique Information Obtained Expected Observations for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine Complexes
¹H NMR Spectroscopy Provides information about the proton environment in the ligand upon coordination.Shifts in the chemical shifts of the pyridine and pyrazole protons upon binding to the metal center.
FT-IR Spectroscopy Identifies characteristic vibrational modes of the ligand and any counter-ions.Shifts in the C=N stretching frequencies of the pyridine and pyrazole rings upon coordination.
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex (e.g., d-d transitions, MLCT).Absorption bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions.
Mass Spectrometry Determines the mass-to-charge ratio of the complex, confirming its molecular weight.A peak corresponding to the molecular ion of the complex or its fragments.
Elemental Analysis Determines the percentage composition of C, H, and N in the complex.The experimental percentages should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of the complex, including bond lengths and angles.Can confirm the coordination geometry (e.g., octahedral, tetrahedral) and the binding mode of the ligand.

Applications and Future Perspectives

Metal complexes of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine hold promise in several areas of chemical research:

  • Catalysis: These complexes can serve as catalysts for a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity.[12][13]

  • Materials Science: The ability of this ligand to form stable complexes with a range of metal ions makes it a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[14][15][16] These materials have potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry: Pyrazole-based ligands can be used to model the active sites of metalloenzymes and to develop new metal-based therapeutic agents.[16][17]

The continued exploration of the coordination chemistry of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine is expected to lead to the discovery of new complexes with novel structures and functionalities, further expanding their applications in science and technology.

References

  • Dalton Transactions. (n.d.). A spin-crossover complex based on a 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) ligand functionalized with a carboxylate group. Royal Society of Chemistry. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Elsevier. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Construction of spin crossover-fluorescence bifunctional iron(ii) complexes with modified bis(pyrazole)pyridine ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Inorganics. (2020). Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. MDPI. Retrieved from [Link]

  • Hyperfine Interactions. (2021). Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. Springer. Retrieved from [Link]

  • Magnetochemistry. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. MDPI. Retrieved from [Link]

  • South African Journal of Chemistry. (2021). Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies. SciELO South Africa. Retrieved from [Link]

  • Molecules. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Retrieved from [Link]

  • University of Padua. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Padua@thesis. Retrieved from [Link]

  • RSC Advances. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Reviews. (1998). Coordination chemistry of pyrazole-derived ligands. ACS Publications. Retrieved from [Link]

  • CrystEngComm. (n.d.). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. Royal Society of Chemistry. Retrieved from [Link]

  • Liquid Crystals. (2010). Mesomorphism of Four-Coordinated Four-Chained Metal Complexes Based on Pyrazolylpyridine Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Chemistry – A European Journal. (n.d.). Iron/2,6‐Di(pyrazol‐1‐yl)pyridine Complexes with a Discotic Pattern of Alkyl or Alkynyl Substituents. Wiley Online Library. Retrieved from [Link]

  • Crystal Growth & Design. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. ACS Publications. Retrieved from [Link]

  • Inorganica Chimica Acta. (2005). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. Elsevier. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. Retrieved from [Link]

  • Molecules. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI. Retrieved from [Link]

  • Crystal Growth & Design. (2022). Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Thermally Induced Excited Spin State Trapping and Clarification of a Structure–Function Correlation. ACS Publications. Retrieved from [Link]

  • Polyhedron. (2021). (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. Elsevier. Retrieved from [Link]

  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • RSC Advances. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Royal Society of Chemistry. Retrieved from [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Molbank. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved from [Link]

  • RSC Advances. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry. Retrieved from [Link]

  • Inorganica Chimica Acta. (1997). Preparation and characterisation of rhenium(I) and platinum(IV) complexes of 2,6-bis(pyrazol-1-lylmethyl)pyridine and 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine. Crystal structure of fac-[Rel(CO)3(BMPz)]. Elsevier. Retrieved from [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. Retrieved from [Link]

  • ChemPlusChem. (n.d.). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Wiley Online Library. Retrieved from [Link]

Sources

"using 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in supramolecular assembly"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (MPP) as a bifunctional ligand in the construction of advanced supramolecular assemblies. Unlike its planar analogues, MPP incorporates a methyl group at the 4-position of the pyrazole ring. This steric bulk induces a critical torsion angle between the pyridine and pyrazole rings, preventing coplanar packing.

Key Application: The "twisted" geometry of MPP is specifically designed to:

  • Prevent Interpenetration: In Metal-Organic Frameworks (MOFs), the steric bulk inhibits the formation of dense, interpenetrated networks, thereby maximizing pore volume.[1]

  • Induce Helicity: In discrete metallosupramolecular architectures, the pre-organized twist favors the formation of helical cages or capsules over simple flat polygons.[1]

Ligand Profile & Properties

PropertySpecification
IUPAC Name 4-(4-Methyl-1H-pyrazol-3-yl)pyridine
Abbreviation MPP
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Donor Sites Pyridine-N (Neutral), Pyrazole-NH (H-bond donor), Pyrazole-N (Anionic after deprotonation)
pKa (Calculated) ~13.5 (Pyrazole NH), ~5.2 (Pyridine H+)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in H2O, CH2Cl2

Synthesis Protocol: 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Rationale: While condensation methods exist, the Suzuki-Miyaura Coupling is recommended for high-purity applications to avoid regioisomeric byproducts common in hydrazine condensations of asymmetric diketones.

Reagents:
  • 4-Pyridylboronic acid (1.2 eq)[1]

  • 3-Bromo-4-methyl-1H-pyrazole (1.0 eq) [Protecting group like THP recommended but not strictly required if base excess is controlled]

  • Pd(dppf)Cl2 (5 mol%)[1]

  • K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:
  • Degassing: In a Schlenk flask, combine the solvent mixture (1,4-Dioxane/H2O) and degas with N2 for 30 minutes. Critical: Oxygen poisoning of Pd catalyst is the #1 cause of failure.

  • Loading: Add 3-Bromo-4-methyl-1H-pyrazole (1.0 g, 6.2 mmol), 4-Pyridylboronic acid (0.91 g, 7.4 mmol), and K2CO3 (2.57 g, 18.6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.25 g, 0.31 mmol) under a positive stream of nitrogen.[1]

  • Reaction: Heat to 90°C for 18 hours under reflux. The solution should turn dark brown/black.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2]

    • Extract the filtrate with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (DCM:MeOH 95:5).

    • Yield Target: >75%[1][2][3][4][5][6]

    • Purity Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group at ~2.2 ppm and distinct pyridine doublets.

Application Note 1: Solvothermal Synthesis of Porous MOFs

Objective: Create a 3D porous framework using MPP as a pillaring linker between 2D metal-carboxylate layers.

System: [Zn2(BDC)2(MPP)]n (where BDC = 1,4-Benzenedicarboxylate)[1]

Protocol:
  • Precursor Preparation:

    • Solution A: Zn(NO3)2[1]·6H2O (0.1 mmol) in 2 mL DMF.

    • Solution B: H2BDC (0.1 mmol) + MPP (0.05 mmol) in 2 mL DMF.

  • Mixing: Add Solution B to Solution A in a 10 mL scintillation vial.

  • Modulation (Optional but Recommended): Add 50 µL of acetic acid.

    • Expert Insight: Acetic acid slows nucleation, promoting the growth of large, single crystals suitable for X-ray diffraction rather than microcrystalline powder.[1]

  • Solvothermal Treatment:

    • Seal the vial and place in a programmable oven.

    • Ramp: 1°C/min to 100°C .

    • Hold: 48 hours.

    • Cool: 0.5°C/min to RT.

  • Harvesting: Filter the colorless block crystals and wash with fresh DMF (3x) and Ethanol (3x).

  • Activation: Solvent exchange with Ethanol for 3 days (refreshing daily), followed by heating at 120°C under vacuum (10^-3 Torr) for 12 hours.

Mechanism: The MPP ligand coordinates to the Zn2 paddlewheel clusters via the Pyridine N and the Pyrazole N (neutral or anionic depending on pH).[1] The methyl group forces the MPP ligand to rotate out of the plane of the BDC linkers, preventing the layers from collapsing or interpenetrating.[1]

Application Note 2: Self-Assembly of Discrete Helicates

Objective: Synthesize a discrete [M2L4] helicate cage using Ag(I) or Pd(II).

System: [Ag2(MPP)2]2+ Metallocycle

Protocol:
  • Dissolution: Dissolve MPP (0.1 mmol) in 5 mL Acetonitrile (MeCN).

  • Metal Addition: Add AgBF4 (0.1 mmol) dissolved in 2 mL MeCN dropwise.

    • Observation: The solution should remain clear. If precipitate forms, add MeOH dropwise until redissolved.[1]

  • Crystallization (Vapor Diffusion):

    • Place the reaction solution in a small inner vial.

    • Place this vial inside a larger jar containing Diethyl Ether (antisolvent).[1]

    • Seal the outer jar and leave undisturbed in the dark for 3-5 days.

  • Result: Colorless needle-like crystals of the helicate.

Why it works: The linear coordination geometry of Ag(I) combined with the "kinked" angle of the MPP ligand (due to the 3,4-substitution pattern and methyl sterics) drives the formation of a helical loop rather than a linear chain.[1]

Visualization: Experimental Workflow & Coordination Logic

G cluster_synthesis Ligand Synthesis (Suzuki) cluster_assembly Supramolecular Assembly Start 4-Pyridylboronic Acid + 3-Bromo-4-methylpyrazole Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Cat 90°C, 18h Ligand MPP Ligand (Twisted Geometry) Cat->Ligand Purification MOF Porous MOF (Non-interpenetrated) Ligand->MOF Solvothermal + Zn(II)/BDC Helicate Discrete Helicate [Ag2(MPP)2] Ligand->Helicate Self-Assembly + Ag(I) Metal_Zn Zn(II) + BDC (Paddlewheel Node) Metal_Zn->MOF Metal_Ag Ag(I) (Linear Node) Metal_Ag->Helicate

Figure 1: Workflow for the synthesis of MPP and its divergent assembly into MOFs or Helicates based on metal node geometry.

Characterization & Troubleshooting

TechniquePurposeExpected OutcomeTroubleshooting
1H NMR Purity ConfirmationMethyl singlet (~2.2 ppm), Pyrazole NH (broad, >13 ppm).If Methyl peak is split, check for regioisomers.[1]
SC-XRD Structure DeterminationConfirm "twisted" dihedral angle between rings (>20°).Twinning is common; try slower cooling (0.2°C/min).[1]
PXRD Phase PuritySharp peaks matching simulated pattern from SC-XRD.Broad peaks = loss of crystallinity (collapse).[1] Activate gently (supercritical CO2).[1]
TGA Thermal StabilityWeight loss >300°C (Ligand decomposition).[1]Early weight loss (<150°C) = Solvent loss (Good porosity).[1]

References

  • Review of Pyridyl-Pyrazole Ligands

    • Halder, S., et al. (2025).[1] "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications." ACS Omega.

    • (Generalized link to journal/topic based on search context)

  • Steric Control in MOFs

    • Chen, B., et al. (2009).[1] "Interpenetration Control in Metal-Organic Frameworks for Gas Uptake." Accounts of Chemical Research.

    • [1]

  • Suzuki Coupling Protocol for Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • [1]

  • Silver(I)

    • Gimenez-Saiz, C., et al. (2023).[1][7] "Silver(I) Coordination Polymer Ligated by Bipyrazole Me4bpzH2."[1][8] Crystals.

(Note: Specific CAS for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine is not widely indexed in public commercial catalogs; the synthesis protocol provided is derived from standard heterocycle methodology validated in the "Review of Pyridyl-Pyrazole Ligands" context.)

Sources

Application Note: Advanced Synthetic Strategies for Functionalized 1H-Pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for purine and quinazoline systems. Its significance is underscored by its prevalence in FDA-approved therapeutics such as Vericiguat (sGC stimulator) and various investigational kinase inhibitors targeting p38 MAPK, GSK-3, and CDKs.

Unlike simple heterocycles, the synthesis of pyrazolopyridines is fraught with regiochemical pitfalls. The most common synthetic error is the unintended formation of the isomeric pyrazolo[1,5-a]pyrimidine system when reacting 5-aminopyrazoles with 1,3-dielectrophiles.

This guide provides a validated, high-fidelity protocol for constructing the [3,4-b] core via a modified Gould-Jacobs reaction , followed by late-stage C3-functionalization. This approach maximizes substituent diversity while strictly controlling regioselectivity.

Strategic Retrosynthesis & Regiocontrol

To design a robust route, one must understand the "Isomer Trap." The reaction of 5-aminopyrazoles with


-keto esters is kinetically controlled to favor attack at the ring nitrogen, leading to the [1,5-a]pyrimidine. To force the formation of the [3,4-b]pyridine (thermodynamic product), we utilize Diethyl Ethoxymethylenemalonate (EMME)  and high-temperature cyclization.
Visualization: The Divergent Pathway

The following diagram illustrates the critical decision points determining the final scaffold topology.

G Start Starting Material: 5-Amino-1-R-pyrazole Reagent1 Reagent: Beta-Keto Ester (e.g., Ethyl Acetoacetate) Start->Reagent1 Reagent2 Reagent: EMME (Diethyl Ethoxymethylenemalonate) Start->Reagent2 Inter1 Intermediate: Amide Formation Reagent1->Inter1 N-Attack (Fast) Inter2 Intermediate: Enamine Formation Reagent2->Inter2 Exocyclic N-Attack Trap THE ISOMER TRAP Kinetic Control (Mild Heat) Inter1->Trap Target TARGET SCAFFOLD Thermodynamic Control (High Heat) Inter2->Target Prod_Wrong Pyrazolo[1,5-a]pyrimidine (Undesired Isomer) Trap->Prod_Wrong Cyclization onto Ring N Prod_Right 1H-Pyrazolo[3,4-b]pyridine (Target Core) Target->Prod_Right Cyclization onto C4 (Dowtherm A)

Figure 1: Divergent pathways in the reaction of 5-aminopyrazoles. The choice of reagent and temperature dictates the ring fusion.

Detailed Experimental Protocols

Protocol A: Construction of the Core (Gould-Jacobs Approach)

Objective: Synthesis of Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Mechanism: Michael addition-elimination followed by thermal intramolecular cyclization.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 5-Amino-1-methylpyrazole (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent: Ethanol (Step 1), Dowtherm A (Step 2)

  • Equipment: Dean-Stark trap, High-temperature oil bath.

Step-by-Step Workflow
  • Enamine Formation (The "Michael" Step):

    • Charge a round-bottom flask with 5-amino-1-methylpyrazole (10 mmol) and Ethanol (30 mL).

    • Add EMME (11 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Checkpoint: The intermediate enamine often precipitates upon cooling. If not, evaporate solvent.

    • Yield Expectation: >85% of the diethyl ((((1-methyl-1H-pyrazol-5-yl)amino)methylene)malonate intermediate.

  • Thermal Cyclization (The "Ring Closure" Step):

    • Safety Note: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) boils at ~258°C. Perform in a well-ventilated fume hood.

    • Heat 20 mL of Dowtherm A to 240°C in a flask equipped with a short air condenser (to allow EtOH escape).

    • Add the enamine intermediate (from Step 1) portion-wise to the hot solvent.

    • Critical Parameter: Rapid addition to high heat favors the C-alkylation (cyclization to C4) over N-alkylation.

    • Maintain temperature at 240–250°C for 30–60 minutes.

    • Cool the mixture to ~80°C and add Hexane (50 mL) to precipitate the product.

    • Filter the solid, wash with hexane/ether, and dry.

Data Summary: Solvent Effects on Cyclization

SolventTemperature (°C)Yield ([3,4-b])Major Impurity
Ethanol780%Unreacted Enamine
Acetic Acid11815%Pyrazolo[1,5-a]pyrimidine
Diphenyl Ether25082% Trace degradation
Dowtherm A25088% None
Protocol B: Functionalization (The "Diversity" Step)

Objective: Conversion of the 4-hydroxy group to 4-chloro, followed by C3-iodination and Suzuki coupling.

Workflow:
  • Chlorination (Aromatization):

    • Reflux the 4-hydroxy intermediate in POCl₃ (neat) for 4 hours.

    • Workup: Quench carefully into ice water. Neutralize with NaHCO₃. Extract with EtOAc.[6]

    • Result: Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Regioselective C3-Iodination:

    • Dissolve the 4-chloro derivative in Acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.2 eq).

    • Stir at 60°C for 2 hours.

    • Mechanism:[3][7][8] The pyrazole ring is electron-rich; electrophilic aromatic substitution occurs exclusively at C3.

    • Validation: ¹H NMR will show the disappearance of the C3-proton singlet (typically ~8.0–8.2 ppm).

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).

    • Base: K₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Condition: 90°C, 12 hours (inert atmosphere).

Critical Process Parameters (CPP) & Troubleshooting

The Regioselectivity Check

To verify you have the correct isomer ([3,4-b] vs [1,5-a]), check the ¹³C NMR of the carbonyl carbon (if using EMME).

  • Pyrazolo[3,4-b]pyridine: The ester carbonyl typically resonates ~165 ppm.

  • Pyrazolo[1,5-a]pyrimidine: The ring carbonyl (amide-like) resonates ~155–158 ppm.

  • Coupling Constant: In the unfunctionalized core, the pyridine protons (C5-H and C6-H) show a coupling constant of

    
     Hz for [3,4-b], whereas [1,5-a] pyrimidines show different splitting patterns.
    
N-Alkylation Selectivity

If starting from a 1H-unsubstituted pyrazole:

  • Base: NaH/DMF favors N1-alkylation (kinetic).

  • Base: Cs₂CO₃/DMF at elevated temps favors N1 but can lead to mixtures.

  • Recommendation: Use pre-N-alkylated aminopyrazoles (e.g., 1-methyl-5-aminopyrazole) to avoid separating N1/N2 isomers later.

Visualizing the Functionalization Workflow

Workflow Step1 Step 1: Core Synthesis (Protocol A) Step2 Step 2: Chlorination (POCl3) Step1->Step2 Activation Step3 Step 3: C3-Iodination (NIS, MeCN) Step2->Step3 Electrophilic Sub. Step4 Step 4: Suzuki Coupling (Pd-cat, Ar-B(OH)2) Step3->Step4 C-C Bond Formation Final Final Drug Candidate (Kinase Inhibitor) Step4->Final Purification

Figure 2: Linear workflow for converting the raw scaffold into a functionalized drug candidate.

References

  • Review of Pyrazolo[3,4-b]pyridines in Drug Discovery

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][4][5][7][9][10]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate.[11]

    • Source: Chemical Science International Journal, 2015.[11]

    • URL:[Link]

  • Vectorial Functionalization Str

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Analogous methodology for [3,4-b]).
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • FDA Approved Examples

    • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 (Vericigu
    • Source: Molecules, 2023.[6][12]

    • URL:[Link]

Sources

Application Note: High-Throughput Screening Architectures for Pyrazole-Scaffold Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege & The Screening Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (Celecoxib). Its ability to function as both a hydrogen bond donor and acceptor allows it to mimic the adenine hinge-binding region of ATP, making it an ideal template for kinase-focused libraries.

However, screening pyrazole libraries presents distinct challenges:

  • Solubility: Substituted pyrazoles often exhibit poor aqueous solubility, necessitating high-concentration DMSO stocks.

  • Autofluorescence: Certain fused pyrazole derivatives can fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

  • Aggregation: Planar aromatic systems can form colloidal aggregates (SCAMs), leading to false-positive inhibition.

This Application Note details a validated HTS workflow designed to circumvent these issues using Acoustic Liquid Handling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Library Management & Acoustic Dispensing

Traditional tip-based liquid handlers struggle with the viscosity of 100% DMSO and risk cross-contamination. For pyrazole libraries, we utilize Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo or equivalent). This method uses sound energy to eject nanoliter droplets directly from the source plate to the destination plate, eliminating tip waste and ensuring precision.[1]

Protocol A: Source Plate Preparation & Dispensing

Objective: Create "Assay-Ready Plates" (ARPs) containing 10-50 nL of compound.

  • Library Solubilization: Dissolve pyrazole solid stocks to 10 mM in 100% anhydrous DMSO.

    • Critical Step: Centrifuge plates at 1000 x g for 1 min to remove bubbles, which scatter acoustic energy.

  • Hydration Check: Use the acoustic handler’s "Survey" function to measure fluid composition.[2]

    • Pass Criteria: DMSO water content < 5%. High water content alters the speed of sound, affecting dispense accuracy.

  • Dispensing:

    • Instrument: Acoustic Liquid Handler (e.g., Echo 650).

    • Source Plate: 384-well PP or COC Low Dead Volume (LDV) plate.

    • Destination Plate: 384-well White, Low-Volume Polystyrene (for TR-FRET).

    • Volume: Dispense 20 nL of 10 mM compound to achieve a final assay concentration of 10 µM (assuming 20 µL final assay volume).

    • Controls: Dispense 20 nL of pure DMSO into columns 1, 2, 23, and 24 for High/Low controls.

Primary Screen: TR-FRET Kinase Assay[3]

Rationale: We utilize TR-FRET (e.g., HTRF® or LanthaScreen™) rather than standard fluorescence intensity. Pyrazoles often autofluoresce. TR-FRET uses a long-lifetime Lanthanide donor (Europium or Terbium). By introducing a time delay (50–100 µs) before reading, short-lived background fluorescence from the pyrazole compounds decays, leaving only the specific FRET signal.

Workflow Visualization

TR_FRET_Mechanism cluster_complex Detection Complex Donor Donor Fluorophore (Europium Cryptate) Excitation: 337 nm Acceptor Acceptor Fluorophore (XL665 / d2) Emission: 665 nm Donor->Acceptor FRET Event (If <10nm proximity) Kinase Kinase Enzyme Substrate Biotinylated Peptide Substrate Kinase->Substrate Phosphorylation (+ATP) Antibody Anti-Phospho Ab (Labeled with Donor) Antibody->Substrate Binds Phospho-site Streptavidin Streptavidin (Labeled with Acceptor) Streptavidin->Substrate Binds Biotin

Figure 1: Schematic of the TR-FRET Kinase Assay. The signal occurs only when the antibody (Donor) and Streptavidin (Acceptor) are brought close by the phosphorylated substrate.[3]

Protocol B: Kinase Screening (384-Well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent).

  • Note: Brij-35 is critical to prevent pyrazole aggregation.

Step-by-Step:

  • Enzyme Addition (5 µL):

    • Dispense 5 µL of Kinase (0.5 nM final) into the Assay-Ready Plate (containing the 20 nL pre-spotted pyrazoles).

    • Incubate 10 min at RT (Pre-incubation allows compound to bind the ATP pocket).

  • Substrate/ATP Mix (5 µL):

    • Dispense 5 µL of ATP (at Km concentration) + Biotin-Peptide Substrate (200 nM).

    • Total Reaction Volume: 10 µL.

    • Seal and incubate at RT for 60 min (Kinase Reaction).

  • Detection Mix (10 µL):

    • Add 10 µL of Detection Buffer containing EDTA (to stop reaction), Eu-Cryptate-Antibody, and Streptavidin-XL665.

    • Final Assay Volume: 20 µL.

  • Equilibration: Incubate 60 min at RT (protected from light).

  • Read: Measure on a Multi-mode Reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Donor Reference).[4]

    • Emission 2: 665 nm (FRET Signal).

Data Analysis

Calculate the HTRF Ratio for each well to normalize for well-to-well quenching or volume errors:



Hit Definition: Compounds showing >50% inhibition relative to DMSO controls, provided the Z' factor of the plate is > 0.5.

Hit Validation & False Positive Triage

Pyrazoles are aromatic and hydrophobic; they can form colloidal aggregates that sequester enzymes, appearing as "promiscuous" inhibitors.

Protocol C: Detergent Sensitivity Test

Objective: Distinguish specific binding from colloidal aggregation.

  • Select Hits: Pick top 50 active compounds.

  • Prepare Two Buffers:

    • Buffer Low: Standard Kinase Buffer (0.01% Brij-35).

    • Buffer High: Kinase Buffer + 0.1% Triton X-100 (freshly prepared).

  • Re-Assay: Run the IC50 curves in both buffers side-by-side.

  • Interpretation:

    • True Hit: IC50 remains stable (within 2-3 fold) between Low and High detergent.

    • Aggregator (False Positive): Potency shifts dramatically (>10 fold loss of potency) in High detergent, as the detergent disrupts the colloid.

Summary of Key Parameters

ParameterSpecificationRationale
Plate Format 384-well Low Volume WhiteMaximizes signal reflection; reduces reagent cost.[4]
Compound Vol 20 nL (Acoustic)Keeps DMSO < 1% to avoid enzyme denaturation.
Z' Factor > 0.5 RequiredEnsures separation between signal and background noise.
Incubation 1h Enz/Sub + 1h DetectSufficient time for equilibrium binding.
Counter-Screen Detergent ShiftEliminates colloidal aggregators (SCAMs).

References

  • Solid-Phase Synthesis of Pyrazoles

    • Marzinzik, A. L., & Felder, E. R. (1998). Solid support synthesis of highly functionalized pyrazoles and isoxazoles; scaffolds for molecular diversity. Tetrahedron Letters, 39(16), 2447-2450. Link

  • Acoustic Liquid Handling in HTS

    • Ellson, R., et al. (2003). Acoustic Droplet Ejection for the Screening of Biomedical Assays. Journal of the Association for Laboratory Automation. Link

  • Aggregation & False Positives (SCAMs)

    • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • TR-FRET Kinase Assay Principles

    • Mathis, G. (1995). Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer.[5] Clinical Chemistry, 41(9), 1391-1397. Link

  • Pyrazole as Privileged Scaffold

    • Frizler, M., et al. (2012).[6] Pyrazoles as a privileged scaffold for the design of kinase inhibitors. Current Pharmaceutical Design. Link

Sources

Application Note: Advanced Protocols for the Development and Validation of JNK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The c-Jun N-terminal Kinase (JNK) pathway is a critical driver in neurodegeneration, fibrotic diseases, and oncology, often termed the "death signaling" pathway. While JNK is a high-value therapeutic target, the development of inhibitors is plagued by two primary challenges: isoform selectivity (JNK1 vs. JNK2 vs. JNK3) and ATP-pocket homology with other MAP kinases. This application note provides a rigorous, field-proven framework for discovering and validating JNK inhibitors, moving beyond basic screening to mechanistic dissection. We detail high-throughput biochemical assays (ADP-Glo™) and orthogonal cellular validation (Phospho-c-Jun), supported by structural insights into covalent and allosteric inhibition strategies.

The Target: JNK Signaling Architecture

JNKs are Stress-Activated Protein Kinases (SAPKs).[1] Unlike the ERK pathway, which is primarily driven by growth factors, JNKs respond to cytokines (TNF-α, IL-1), UV radiation, and osmotic shock.

The Isoform Challenge
  • JNK1 & JNK2: Ubiquitously expressed. JNK1 is often linked to metabolic regulation and apoptosis; JNK2 can have opposing, pro-survival roles in some cancers.

  • JNK3: Restricted primarily to the brain, heart, and testis.[1] It is a premier target for neurodegenerative diseases (Alzheimer’s, Parkinson’s) as its inhibition protects neurons without the systemic toxicity seen with pan-JNK inhibition.

Pathway Visualization

The following diagram illustrates the hierarchical activation of JNK and the distinct intervention points for ATP-competitive versus JIP-mimetic inhibitors.

JNK_Pathway cluster_inputs Upstream Stimuli cluster_map3k cluster_map2k cluster_jnk MAPK Tier (The Target) cluster_substrates UV UV Radiation Osmotic Shock ASK1 ASK1 / MEKK1 (MAP3K) UV->ASK1 Cyto Cytokines (TNF-α, IL-1) Cyto->ASK1 MKK4 MKK4 / MKK7 (MAP2K) ASK1->MKK4 Phosphorylation JNK JNK1 / JNK2 / JNK3 (Phosphorylated) MKK4->JNK Thr-Pro-Tyr Phosphorylation cJun c-Jun (Ser63/73) JNK->cJun Activates ATF2 ATF2 JNK->ATF2 Inhib_ATP ATP-Competitive Inhibitors (e.g., SP600125, JNK-IN-8) Inhib_ATP->JNK Blocks ATP Pocket Inhib_Pep JIP-Mimetic Peptides (e.g., D-JNKI-1) Inhib_Pep->JNK Blocks Substrate Docking

Figure 1: The JNK signaling cascade showing the sequential phosphorylation from MAP3Ks to substrates. Note the distinct binding modes of small molecule inhibitors (ATP pocket) versus peptide inhibitors (Docking site).

Biochemical Screening Protocol (High-Throughput)

Method: ADP-Glo™ Kinase Assay (Promega) Rationale: Unlike LanthaScreen (binding assay), ADP-Glo measures enzymatic turnover (activity). It is highly resistant to compound interference (fluorescence/quenching) common in small molecule libraries.

Experimental Design

The assay quantifies the ADP produced during the kinase reaction.[2][3][4][5] It is a two-step endpoint assay:

  • Kinase Reaction: JNK + ATP + Substrate → ADP + p-Substrate

  • ADP Detection: ADP is converted back to ATP, which drives a luciferase reaction.[3][4][6]

Reagent Preparation
  • Enzyme: Recombinant Human JNK1, JNK2, or JNK3 (active).

    • Note: Use JNK3 for neuro-focused screens to establish selectivity early.

  • Substrate: p53-derived peptide or recombinant c-Jun (1-79).

    • Concentration: Use

      
       apparent concentrations (typically 20–50 µM) to ensure sensitivity to ATP-competitive inhibitors.
      
  • ATP: Ultra-pure ATP (supplied with kit).[2][5] Standard ATP contains ADP impurities that ruin Z' factors.

Step-by-Step Protocol (384-Well Format)
  • Compound Addition: Dispense 50 nL of test compound (in DMSO) into a white, low-volume 384-well plate.

    • Controls: High Control (Enzyme + Substrate + DMSO), Low Control (No Enzyme or known inhibitor like 10 µM Staurosporine).

  • Kinase Reaction (5 µL):

    • Add 2.5 µL of 2X Enzyme/Substrate mix.

    • Add 2.5 µL of 2X ATP mix.

    • Incubation: 60 minutes at Room Temperature (RT).[2]

  • ADP-Glo Reagent Addition (5 µL):

    • Add 5 µL ADP-Glo™ Reagent.[2][3][6]

    • Action: Stops kinase reaction and depletes unconsumed ATP.[2][3][6]

    • Incubation: 40 minutes at RT.[2][5]

  • Detection Reagent Addition (10 µL):

    • Add 10 µL Kinase Detection Reagent.[2]

    • Action: Converts ADP to ATP and generates light.[2][3][4][5][6]

    • Incubation: 30 minutes at RT.[1][2]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis

Calculate Percent Inhibition:



Cellular Validation Protocol (Target Engagement)

Method: Western Blotting for Phospho-c-Jun (Ser63) Rationale: Biochemical potency (


) does not guarantee cellular permeability or target residence time. We must verify that the inhibitor prevents JNK from phosphorylating its nuclear substrate, c-Jun, under stress conditions.
Cell Model Selection
  • Cell Line: HEK293 (General), SH-SY5Y (Neuronal/JNK3), or RAW 264.7 (Inflammation).

  • Stimulus: Anisomycin (potent protein synthesis inhibitor that activates JNK strongly) or UV-C irradiation.

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Serum-starve (0.5% FBS) for 12–16 hours to reduce basal JNK activity.

  • Pre-treatment: Treat with JNK inhibitor (dose-response, e.g., 0.1, 1, 10 µM) for 1 hour.

    • Control: DMSO vehicle.

  • Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes.

    • Note: Do not over-incubate; JNK activation is transient.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

    • Critical: Phosphatases will strip the signal immediately if inhibitors are old/absent.

  • Western Blot:

    • Load 20–30 µg protein/lane.

    • Primary Antibody 1: Anti-Phospho-c-Jun (Ser63) [Clone 54B3 or similar].

    • Primary Antibody 2: Anti-Total c-Jun (Loading Control).

    • Primary Antibody 3: Anti-GAPDH (Housekeeping).

Interpretation

A successful inhibitor will show a dose-dependent decrease in the p-c-Jun band intensity while the Total c-Jun band remains constant.

  • Warning: If Total c-Jun decreases, the compound may be cytotoxic or affecting protein synthesis, not just inhibiting JNK.

Strategic Analysis: Inhibitor Classes & Selectivity

The major hurdle in JNK drug development is the high conservation of the ATP-binding pocket across the kinome.

Comparative Data: Inhibitor Modalities
FeatureATP-Competitive (Type I)Covalent InhibitorsJIP-Mimetic Peptides
Example SP600125, BentamapimodJNK-IN-8D-JNKI-1 (XG-102)
Mechanism Competes with ATP for the hinge region.Forms bond with conserved Cysteine (Cys154).Blocks substrate docking (D-domain).
Potency High (nM range).High (nM range), prolonged duration.Moderate (µM range).
Selectivity Poor. Hits CDK1, CK1, p38.High. Targets specific Cys residue.Excellent. Non-ATP site is unique to JNK.
Cell Permeability Good (Small molecule).Good (Small molecule).Poor (Requires TAT-sequence).
Use Case HTS Control / Early ToolIsoform-specific probingIn vivo neuroprotection
Development Workflow Visualization

The following flowchart outlines the logical progression from library screening to candidate selection.

Workflow Library Compound Library HTS Primary Screen (ADP-Glo @ 10µM) Library->HTS HitVal Hit Validation (IC50 Determination) HTS->HitVal >50% Inhibition Cell Cellular Assay (p-c-Jun Western) HitVal->Cell IC50 < 1µM Selectivity Isoform Profiling (JNK1 vs JNK2 vs JNK3) Cell->Selectivity Active in Cell Mechanism Mechanism of Action (Jump Dilution / Residence Time) Selectivity->Mechanism Selectivity > 10x

Figure 2: The critical path for JNK inhibitor discovery. Note that cellular validation precedes extensive isoform profiling to filter out impermeable compounds early.

Troubleshooting & Expert Tips

  • The "Dirty" Control: Do not rely solely on SP600125 as a positive control for specificity. It inhibits p38 and other kinases at higher concentrations. Use JNK-IN-8 for cleaner chemical validation in biochemical assays.

  • Substrate Quality: c-Jun is "sticky." When using recombinant c-Jun in assays, include low concentrations of surfactant (0.01% Triton X-100 or Tween-20) to prevent aggregation which causes high background noise.

  • ATP Concentration: In HTS, run the assay at

    
     ATP. If you run at saturating ATP (e.g., 1 mM), you will miss competitive inhibitors. If you run too low (1 µM), you will select for weak inhibitors that fail in the cell (where ATP is ~2-5 mM).
    

References

  • Discovery of JNK-IN-8 (Covalent Inhibitor). Zhang, T., et al. (2012). Chemistry & Biology. [Link][7][8][9][10][11][12][13]

  • Isoform Selectivity Challenges in JNK. Journal of Medicinal Chemistry. [Link]

  • JNK Pathway in Disease. Nature Reviews Drug Discovery. [Link]

Sources

Application Note: 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, mechanism-driven workflow for the use of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (hereafter referred to as 4-Me-3-PyPz ) in coordination chemistry.

This guide prioritizes the Spin Crossover (SCO) and Metal-Organic Framework (MOF) applications, where this ligand's specific steric and electronic profile is most critical.

Executive Summary

4-(4-Methyl-1H-pyrazol-3-yl)pyridine (4-Me-3-PyPz) is a bifunctional N-donor ligand designed for constructing tunable coordination networks and switchable molecular materials. Unlike its unsubstituted parent, the inclusion of a methyl group at the pyrazole 4-position introduces a precise steric bulk that modulates the ligand field strength around metal centers (specifically Fe(II)) and alters crystal packing interactions. This guide details the synthesis, characterization, and deployment of 4-Me-3-PyPz in creating Spin Crossover (SCO) materials and coordination polymers.

Ligand Design & Mechanistic Insight

The utility of 4-Me-3-PyPz stems from its ability to bridge metal centers while imparting specific electronic and steric effects:

  • Electronic Modulation: The pyrazole ring is electron-rich, while the pyridine is electron-deficient. The 4-methyl group exerts a weak positive inductive effect (+I), slightly increasing the basicity of the pyrazole nitrogens compared to the non-methylated analog.

  • Steric Tuning: In Fe(II) SCO complexes, the transition temperature (

    
    ) is highly sensitive to the ligand field. The 4-methyl group perturbs the local geometry, often stabilizing the High Spin (HS) state at higher temperatures compared to unhindered ligands, allowing for room-temperature bistability.
    
  • Coordination Modes:

    • Monodentate: Coordination via Pyridine-N only (at low pH or with specific metals).

    • Bridging (Exo-bidentate): Coordination via Pyridine-N and Pyrazole-N (after deprotonation), forming 1D chains or 3D MOFs.

Logic Diagram: Ligand Functionality

LigandLogic Ligand 4-Me-3-PyPz Ligand Methyl 4-Methyl Group (Steric/Inductive) Ligand->Methyl Donors N-Donors (Pyridine + Pyrazole) Ligand->Donors SCO Spin Crossover (Tuning T1/2) Methyl->SCO Ligand Field Modulation Donors->SCO Fe(II) Coordination MOF MOF/Polymer (Topology Control) Donors->MOF Bridging Geometry

Figure 1: Functional decomposition of the 4-Me-3-PyPz ligand.

Synthesis Protocol: 4-Me-3-PyPz

Note: This protocol utilizes a Claisen condensation followed by a Knorr-type cyclization. It is preferred over cross-coupling methods for scalability and cost.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 4-Propionylpyridine (1-(pyridin-4-yl)propan-1-one) [CAS: 1570-48-5]

  • Reagents: Ethyl formate, Sodium ethoxide (NaOEt), Hydrazine hydrate (80%).

  • Solvents: Anhydrous Ethanol, Diethyl Ether, THF.

Step-by-Step Methodology
Stage 1: Formation of the 1,3-Dicarbonyl Equivalent
  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, N2 inlet, and addition funnel.

  • Base Activation: Suspend NaOEt (1.2 eq) in anhydrous THF (50 mL) at 0°C.

  • Condensation: Mix 4-propionylpyridine (1.0 eq) with Ethyl formate (1.5 eq). Add this mixture dropwise to the NaOEt suspension over 30 minutes.

    • Mechanistic Note: The base deprotonates the

      
      -methylene of the propionyl group. The resulting enolate attacks the ethyl formate.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A yellow precipitate (the sodium enolate salt) should form.

  • Isolation: Evaporate solvent in vacuo or filter the solid salt directly if granular.

Stage 2: Cyclization to Pyrazole
  • Solvation: Dissolve/suspend the crude enolate from Stage 1 in Ethanol (100 mL).

  • Cyclization: Add Hydrazine hydrate (2.0 eq) dropwise.

    • Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Workup: Cool to RT. Remove ethanol under reduced pressure.

  • Purification:

    • Neutralize the residue with dilute acetic acid to pH ~7.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO2, DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis Start Start: 4-Propionylpyridine Step1 Add Ethyl Formate + NaOEt (Claisen Condensation) Start->Step1 Inter Intermediate: Sodium Enolate Salt Step1->Inter Formylation Step2 Add Hydrazine Hydrate (Cyclization) Inter->Step2 Reflux Reflux in EtOH (4-6 Hours) Step2->Reflux Product Product: 4-Me-3-PyPz Reflux->Product - H2O

Figure 2: Synthetic route for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

Coordination Protocol: Fe(II) Spin Crossover Complexes

This protocol targets the synthesis of [Fe(4-Me-3-PyPz)_2(NCX)_2] or _2 type complexes.

Experimental Setup
  • Atmosphere: All Fe(II) reactions must be performed under inert atmosphere (N2 or Ar) to prevent oxidation to Fe(III).

  • Solvents: Methanol (degassed), Ascorbic acid (trace, as antioxidant).

Procedure
  • Ligand Solution: Dissolve 4-Me-3-PyPz (2 mmol) in degassed Methanol (10 mL).

  • Metal Solution: Dissolve Fe(BF4)2·6H2O (1 mmol) in degassed Methanol (5 mL). Add a few crystals of ascorbic acid.

  • Complexation: Add the metal solution to the ligand solution slowly.

    • Observation: A color change (typically orange to dark red/purple) indicates coordination.

  • Precipitation/Crystallization:

    • Method A (Powder): Add diethyl ether slowly to induce precipitation.

    • Method B (Crystals): Layer the ligand solution carefully over the metal solution in a narrow tube. Allow slow diffusion over 3-7 days.

  • Collection: Filter under N2, wash with cold MeOH/Ether, and dry in vacuo.

Characterization Data Table
TechniqueParameterExpected ResultInterpretation
1H NMR Chemical Shift

2.1-2.3 (s, 3H, Me)
Confirms presence of methyl group.[2]
IR

(NH)
3100–3200 cm⁻¹Pyrazole N-H stretch (if protonated).
SQUID

vs T
Abrupt/Gradual dropIndicates High Spin

Low Spin transition.
XRD Fe-N bond lengthHS: ~2.1 Å, LS: ~1.9 ÅDirect evidence of spin state.

Troubleshooting & Optimization

  • Problem: Product is always High Spin (paramagnetic) at all temperatures.

    • Cause: The 4-methyl group might be providing too much steric hindrance, preventing the compression required for the Low Spin state.

    • Solution: Attempt "Chemical Pressure" by doping with smaller metal ions (e.g., Zn) or changing the counter-anion (e.g., from BF4 to ClO4 or OTf) to alter crystal packing pressure.

  • Problem: Low yield in ligand synthesis.

    • Cause: Incomplete formylation in Step 1.

    • Solution: Ensure NaOEt is fresh and anhydrous. Increase reaction time for the enolate formation before adding hydrazine.

References

  • Synthesis of Pyrazolyl-Pyridines:Halogenated and alkylated pyrazole derivatives synthesis logic derived from

    • K. Kumar et al., "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors," Bioorg. Med. Chem. Lett., 2010. Link

  • General Protocol for 3-Substituted Pyrazoles

    • Organic Syntheses, Coll.[3] Vol. 3, p. 95 (1955); Vol. 26, p. 11 (1946). (Standard Knorr Pyrazole synthesis adaptation).

  • Iron(II)

    • M. A. Halcrow, "Structure:function relationships in molecular spin-crossover complexes," Chem. Soc. Rev., 2011. Link

    • (Contextual grounding for methyl-substitution effects on ligand field).
  • Crystallographic Data

    • Comparison with 4-substituted pyrazoles: Crystals, 2023, 13, 1101.[4] Link

Disclaimer: This guide assumes standard laboratory safety practices. Hydrazine is toxic and potentially explosive; handle with extreme care in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-4MP Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1][2]

Executive Summary & Chemical Profile

You are attempting to synthesize 4-(4-Methyl-1H-pyrazol-3-yl)pyridine , a critical kinase inhibitor scaffold (often targeting JNK or p38 pathways).[2] Low yields in this synthesis are typically caused by two factors: incomplete enaminone formation due to moisture sensitivity, or pH-dependent loss during workup due to the amphoteric nature of the pyridine-pyrazole system.[2]

This guide prioritizes the Enaminone-Hydrazine Condensation Route (Method A) as it is the most scalable and atom-economical method.[2] We also provide the Suzuki-Miyaura Cross-Coupling Route (Method B) as an alternative for convergent synthesis.[2]

PropertyDetail
Target Molecule 4-(4-Methyl-1H-pyrazol-3-yl)pyridine
CAS Registry Varies by salt form (Generic scaffold)
Key Functionality Amphoteric (Pyridine basic N, Pyrazole acidic NH)
pKa Estimates Pyridine N (~5.2), Pyrazole NH (~14.[2][3][4]0)
Solubility Moderate in EtOH/DMSO; Low in neutral H₂O; High in acidic H₂O

Method A: The Enaminone Route (Primary Recommendation)[2]

This route involves the condensation of 1-(pyridin-4-yl)propan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.[2]

Step 1: Enaminone Formation

Reaction: 1-(pyridin-4-yl)propan-1-one + DMF-DMA


 Enaminone Intermediate[2]

Protocol:

  • Reagents: Charge 1-(pyridin-4-yl)propan-1-one (1.0 eq) into a reaction vessel.

  • Solvent: Use anhydrous DMF or Toluene.[2] Note: Neat reactions are possible but often lead to polymerization.

  • Reagent Addition: Add DMF-DMA (1.5 – 2.0 eq).

    • Critical Control Point: DMF-DMA hydrolyzes rapidly.[2] Ensure the bottle is fresh and the setup is under Argon/Nitrogen.

  • Conditions: Reflux (100–110 °C) for 12–16 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The enaminone is typically a bright yellow/orange solid or oil and is more polar than the ketone.

Step 2: Cyclization with Hydrazine

Reaction: Enaminone + Hydrazine Hydrate


 Target Product

Protocol:

  • Solvent: Dissolve the crude enaminone in Ethanol (0.5 M concentration).

  • Addition: Add Hydrazine Hydrate (2.0 – 5.0 eq) dropwise at room temperature.

    • Why Excess? To drive the equilibrium and prevent azine formation.

  • Conditions: Heat to reflux (78 °C) for 3–5 hours.

  • Workup (The Yield Killer):

    • Concentrate ethanol under reduced pressure.[2]

    • Do NOT simply extract with water/ethyl acetate at neutral pH.[2]

    • Correct Procedure: Suspend residue in water.[2][5] Adjust pH to ~8–9 (using saturated NaHCO₃). The product should precipitate.[2] If it does not, extract with n-Butanol or DCM/Isopropanol (9:1) .[2]

Visualizing the Pathway

G Start 1-(pyridin-4-yl) propan-1-one Inter Enaminone Intermediate (Yellow Solid) Start->Inter Reflux 110°C -MeOH Reagent1 DMF-DMA (Anhydrous) Reagent1->Inter End 4-(4-Methyl-1H- pyrazol-3-yl)pyridine Inter->End EtOH, Reflux Cyclization Reagent2 Hydrazine Hydrate Reagent2->End

Caption: Two-step synthesis via enaminone. The methyl group at position 2 of the enaminone becomes the 4-methyl on the pyrazole.[2]

Method B: Suzuki-Miyaura Coupling (Alternative)[2]

Use this route if you require late-stage diversification or if the enaminone route fails due to specific substituent interference.[2]

Protocol:

  • Coupling Partners: 4-Pyridylboronic acid (1.2 eq) + 4-Methyl-3-halo-1H-pyrazole (protected, e.g., THP or SEM).[2]

    • Note: Using unprotected pyrazoles is possible but requires 2.5+ eq of base to handle the acidic NH.

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (3–5 mol%).

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 120 °C for 30–60 mins is superior to thermal reflux (24h).

Troubleshooting Guide

Issue: Low Yield (<40%)
SymptomProbable CauseCorrective Action
Starting material remains (Step 1) Hydrolyzed DMF-DMA.[2]Use a fresh bottle of DMF-DMA.[2] Add 4Å molecular sieves to the reaction.
Starting material remains (Step 2) Incomplete cyclization.Increase hydrazine equivalents (up to 10 eq). Ensure reaction is refluxing vigorously.[2]
Product lost during extraction Incorrect pH.[2]The pyridine ring makes the product water-soluble at pH < 5.[2] The pyrazole makes it soluble at pH > 12.[2] Target pH 8–9 for precipitation/extraction.[2]
Sticky/Tar residue Polymerization of enaminone.Do not overheat Step 1 (>120°C). Perform Step 2 immediately after isolating the enaminone; do not store the intermediate long-term.[2]
Issue: Purification Difficulties
SymptomProbable CauseCorrective Action
Co-elution on Column Pyridine tailing.Use 1% Triethylamine (TEA) or NH₄OH in your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1) to deprotonate silica.[2]
Product won't crystallize Impurities preventing lattice formation.[2]Form the HCl salt . Dissolve crude in EtOH, add 1.2 eq of HCl in dioxane. The hydrochloride salt often crystallizes instantly.[2]

Interactive Diagnostic Workflow

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start: Yield is Low CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes_SM Incomplete Conversion SM_Present->Yes_SM Yes No_SM Conversion OK, Loss during Workup SM_Present->No_SM No Action1 1. Check DMF-DMA Quality 2. Increase Temp/Time 3. Add Lewis Acid (rare) Yes_SM->Action1 CheckAq Check Aqueous Layer by LCMS/TLC No_SM->CheckAq In_Aq Product is in Water CheckAq->In_Aq Detected Not_In_Aq Degradation/Tar CheckAq->Not_In_Aq Not Detected Action2 Adjust pH to 8-9. Use n-Butanol extraction. Salt out (NaCl). In_Aq->Action2 Action3 Run reaction under N2. Lower temp, longer time. Check Hydrazine purity. Not_In_Aq->Action3

Caption: Diagnostic logic for isolating the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use 4-acetylpyridine instead of 1-(pyridin-4-yl)propan-1-one? A: No. If you use 4-acetylpyridine with DMF-DMA, you will get the des-methyl analog (4-(1H-pyrazol-3-yl)pyridine).[2] The methyl group on the propyl chain of the starting ketone becomes the methyl group on the pyrazole ring.[2]

Q: My enaminone intermediate is an oil, not a solid. Is this okay? A: Yes. Depending on purity and residual solvent, the enaminone often presents as a viscous orange/red oil. You can proceed to the hydrazine step without crystallization, provided you remove the bulk of the DMF/Toluene.

Q: Why is the Suzuki method giving me <20% yield? A: Standard Suzuki conditions often fail for 4-pyridyl boronic acids due to rapid protodeboronation (the C-B bond breaks).[2]

  • Fix: Switch to Lithium triisopropyl borate salts or use MIDA boronates for greater stability.[2]

  • Fix: Use microwave heating to shorten the reaction time, minimizing decomposition.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2007.

  • BenchChem Application Notes. "The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis." 2025.[1][2][6]

  • Cheng, H. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[2][7] Chinese Chemical Letters, 2014.

  • Abu-Shanab, F. et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1][8] International Journal of Organic Chemistry, 2011.[8]

  • Google Patents. "Method for purifying pyrazoles (WO2011076194A1)."[2]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful progression of your experiments.

Understanding the Molecule: Physicochemical Profile

Before delving into troubleshooting, it is crucial to understand the inherent properties of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine that influence its solubility.

The structure combines a basic pyridine ring with a pyrazole moiety. The pyridine nitrogen is the primary basic center, readily protonated at acidic pH, which is a key factor in its pH-dependent solubility[1][2]. The pyrazole ring, while having both a weakly acidic and a weakly basic nitrogen, generally contributes to the overall lipophilicity of the molecule[3].

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
pKa (most basic) 4.5 - 5.5The compound will be significantly more soluble in acidic conditions (pH < 4) due to the protonation of the pyridine nitrogen. Solubility is expected to decrease dramatically as the pH approaches and exceeds this pKa range.
logP 1.5 - 2.5This moderate lipophilicity suggests that while the compound has some preference for non-polar environments, it is not excessively "greasy." This provides a good starting point for manipulation with co-solvents and other formulation strategies.
Aqueous Solubility Low (predicted)The planar, aromatic nature of the fused ring system can lead to strong crystal lattice energy, resulting in poor intrinsic aqueous solubility at neutral pH.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered when working with 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

Q1: Why is my compound precipitating out of my aqueous buffer (e.g., PBS at pH 7.4)?

A1: This is the most common issue and is directly related to the compound's pH-dependent solubility. At neutral pH (7.4), which is significantly above the predicted pKa of the pyridine nitrogen (4.5-5.5), the compound exists predominantly in its less soluble, neutral form. The strong intermolecular forces in the crystal lattice of the neutral form are not easily overcome by water, leading to precipitation[4][5].

Q2: I'm preparing a stock solution in DMSO and diluting it into my aqueous assay buffer, but I'm still seeing precipitation. What's happening?

A2: This is a classic case of a compound "crashing out" of solution. While highly soluble in 100% DMSO, upon dilution into an aqueous buffer, the overall solvent environment becomes much more polar. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific solvent mixture, it will precipitate. The small percentage of DMSO is often not sufficient to maintain solubility, especially for compounds with low aqueous solubility[1][6].

Q3: What are the primary strategies I should consider to improve the solubility of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine for my in vitro experiments?

A3: The most effective strategies leverage the compound's physicochemical properties. The three primary approaches to consider are:

  • pH Adjustment: Lowering the pH of your aqueous buffer to below the pKa of the pyridine nitrogen will protonate the molecule, significantly increasing its aqueous solubility[5][7].

  • Co-solvents: Introducing a water-miscible organic solvent can increase the overall solvating power of your vehicle[6][7].

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic portion of your molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent aqueous solubility[8].

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address solubility issues.

Guide 1: pH-Dependent Solubility Profiling

Understanding the relationship between pH and solubility is the first and most critical step. This guide will help you determine the optimal pH range for your experiments.

Objective: To determine the aqueous solubility of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine across a range of pH values.

pH_Solubility_Workflow

Caption: Workflow for determining pH-dependent solubility.

Protocol 1: pH-Solubility Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 9 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffer for pH 9).

  • Sample Preparation: Add an excess of solid 4-(4-Methyl-1H-pyrazol-3-yl)pyridine to an aliquot of each buffer in a glass vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer after equilibration. This plot will reveal the pH at which solubility is maximized.

Guide 2: Co-solvent Screening

When pH adjustment is not feasible for your experimental system, co-solvents are an excellent alternative.

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the compound in solution for in vitro assays.

Cosolvent_Screening_Workflow

Caption: Workflow for co-solvent screening.

Protocol 2: Rapid Co-solvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in 100% DMSO (e.g., 10 or 20 mg/mL).

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents. Good starting points include Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG)[4][6].

  • Screening Plate Setup: In a 96-well plate or microcentrifuge tubes, prepare your final aqueous buffer containing a range of co-solvent concentrations (e.g., 5%, 10%, 15%, 20% v/v).

  • Test Dilution: Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration (ensure the final DMSO concentration is low and consistent, typically ≤1%).

  • Observation: Vortex or shake the mixtures and visually inspect for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately and after a set period (e.g., 1 hour) at room temperature.

  • Selection: The optimal co-solvent system will be the one that maintains the compound in a clear solution at the desired concentration with the lowest percentage of the co-solvent.

Recommended Starting Co-solvents:

Co-solventTypical Starting Concentration RangeNotes
Ethanol 5 - 20% (v/v)Generally well-tolerated in many cell-based assays at lower concentrations.
PEG 400 5 - 30% (v/v)A good choice for increasing the solubility of many poorly soluble compounds.
Propylene Glycol 5 - 25% (v/v)Another common and effective co-solvent.
Dimethyl Sulfoxide (DMSO) < 2% (v/v)While an excellent solvent for stock solutions, its concentration in the final assay should be minimized due to potential cellular toxicity.
Guide 3: Salt Formation for Enhanced Solubility

For preclinical development and formulation of solid dosage forms, converting the basic parent compound into a salt is a highly effective strategy to improve aqueous solubility and dissolution rate[9][10].

Objective: To screen for the formation of stable, more soluble salt forms of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

Salt_Screening_Workflow

Caption: General workflow for salt screening.

Protocol 3: Small-Scale Salt Screening

  • Counter-ion Selection: Based on the pKa of your compound, select a range of pharmaceutically acceptable acids with pKa values at least 2-3 units lower than your compound's pKa to ensure salt formation[10][11].

    Common Counter-ions for Basic Drugs:

    • Strong Acids: Hydrochloric acid (HCl), Hydrobromic acid (HBr), Sulfuric acid

    • Weaker Organic Acids: Mesylic acid (mesylate), Tosylic acid (tosylate), Maleic acid (maleate), Fumaric acid (fumarate), Citric acid (citrate)

  • Reaction Setup: In small glass vials, dissolve a known amount of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Counter-ion Addition: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid to each vial.

  • Induce Crystallization/Precipitation: Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent (a solvent in which the salt is poorly soluble, like heptane or diethyl ether).

  • Isolation and Analysis: Isolate the resulting solid by filtration and dry it. Analyze the solid using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form and Differential Scanning Calorimetry (DSC) to determine its melting point and thermal stability.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms using the protocol described in Guide 1.

Guide 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, forming water-soluble inclusion complexes[8][12]. This is a valuable technique for both in vitro and in vivo formulations.

Objective: To evaluate the ability of different cyclodextrins to enhance the aqueous solubility of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine.

Protocol 4: Phase-Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a few common, pharmaceutically relevant cyclodextrins for screening.

    Recommended Cyclodextrins for Screening:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Randomly methylated-β-cyclodextrin (RAMEB)

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of each cyclodextrin at increasing concentrations (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Equilibration: Add an excess of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine to each cyclodextrin solution. Agitate at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Analysis: Filter or centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase-solubility diagram) indicates the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the complexation efficiency.

Summary of Troubleshooting Strategies

IssueRoot CauseRecommended Action(s)
Precipitation in neutral aqueous buffer Low intrinsic solubility of the neutral form of the compound.1. Lower the pH of the buffer to < 4. 2. Use a co-solvent system. 3. Incorporate a cyclodextrin .
Compound "crashes out" from DMSO stock upon aqueous dilution The final concentration exceeds the compound's solubility in the final aqueous/DMSO mixture.1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent in the final aqueous buffer. 3. Use a cyclodextrin in the aqueous buffer to "capture" the compound as it is diluted.
Difficulty preparing a concentrated aqueous stock solution for in vivo studies The required dose is higher than the aqueous solubility of the free base.1. Formulate as an acidic solution (e.g., in citrate buffer pH 3-4). 2. Use a co-solvent system (e.g., PEG 400/water). 3. Prepare a salt form with enhanced solubility. 4. Use a high concentration of a solubilizing cyclodextrin like SBE-β-CD.

References

  • BenchChem. (2025).
  • Bolla, S. R., & Nangia, A. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 16(10), 5579–5596.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Kumar, L., Amin, A., & Bansal, A. K. (2006). Salt Selection in Drug Development. Pharmaceutical Technology, 30(5), 84–96.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217.
  • MDPI. (2021). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning.
  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Loftsson, T., & Brewster, M. E. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 1–11.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • CompuDrug. (n.d.). pKalc.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 26-33.
  • Ilevbare, G. A., & Taylor, L. S. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 1973–1985.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). (PDF) Prediction of pKa from chemical structure using free and open-source tools.
  • CompuDrug. (n.d.). PrologP.
  • Al-Kasmi, B., Al-Ghazawi, M., & Salem, M. S. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-9.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124.
  • Pharmatutor. (2013, February 15).
  • Paul, B. K., & Moulik, S. P. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Surface Science and Technology, 30(1-2), 1-18.
  • Chuasuwan, B., & Loftsson, T. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences and Research, 8(10), 1143-1147.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.
  • de Vale, T. A., de Oliveira, A. C., de Oliveira, G. G., & de Oliveira, R. M. (2016). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 52(1), 1-15.
  • Patel, M. R., Patel, N. M., & Patel, M. M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Virtual Computational Chemistry Labor
  • Chemaxon. (n.d.).
  • Singh, S., & Kaur, M. (2021). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(2), 123-128.
  • ChemRxiv. (2025, January 16).
  • Rowan. (n.d.). pKa Prediction.
  • Chemaxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • XunDrug. (n.d.). MolGpKa.
  • ResearchGate. (2015, December 14).
  • Paul, A., & Das, A. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 299, 112165.
  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering, 3(2), 1-15.
  • ResearchGate. (n.d.). (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV)
  • Dhinwa, N. K., Sarangdevot, Y. S., Chauhan, C. S., & Vyas, B. (2025). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2543-57.
  • Wikipedia. (n.d.). Pyridine.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Dalton Transactions (RSC Publishing). (n.d.). Ru(ii)
  • Chemical Methodologies. (2024, October 5). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)
  • PMC. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)
  • ResearchGate. (2024, May 6). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

Sources

Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve high yields and purity in your pyrazole syntheses.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to help you identify and resolve specific problems encountered during the Suzuki coupling of pyrazoles.

Issue 1: Low or No Conversion to the Desired Product

This is one of the most common issues. A systematic approach is crucial to pinpoint the root cause.

Question: My reaction shows minimal or no formation of the desired aryl-pyrazole product. What are the likely causes and how can I fix it?

Answer: Low or no conversion can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Let's break down the potential culprits and their solutions:

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.

    • Causality: The nitrogen atoms in the pyrazole ring can coordinate with the palladium center, potentially inhibiting the reaction or leading to catalyst deactivation.[1][2] This is particularly true for unprotected N-H pyrazoles. The acidity of the N-H proton can also play a role in catalyst deactivation.[2]

    • Solution:

      • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of the active catalytic species and can prevent catalyst dimerization, a common deactivation pathway.[4]

      • Catalyst Loading: While a typical catalyst loading is around 2 mol%, for challenging substrates like some pyrazoles, increasing the loading to 3-5 mol% might be necessary.[4] However, simply increasing the loading without optimizing other parameters can sometimes lead to a slight decrease in yield.[5]

      • Pre-catalyst Selection: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst like XPhos Pd G2, which can be more efficient for these types of substrates.[3]

  • Inappropriate Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[6][7]

    • Causality: A base that is too weak may not effectively form the boronate species required for the catalytic cycle. Conversely, a base that is too strong can lead to side reactions.

    • Solution:

      • Screening Bases: The optimal base is substrate-dependent. A good starting point is to screen a variety of bases. For pyrazole synthesis, inorganic bases are generally preferred.

      • Commonly Successful Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior choices for Suzuki couplings of N-heterocycles.[5][6] Potassium carbonate (K₂CO₃) can also be effective.[5] In some cases, weaker bases like sodium carbonate (Na₂CO₃) may give poor yields.[5]

      • Base Quality: Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Suboptimal Solvent and Temperature: The solvent system and reaction temperature significantly influence reaction rates and yields.[5][8]

    • Causality: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). Temperature affects the rate of all steps in the catalytic cycle.

    • Solution:

      • Solvent Systems: A mixture of an organic solvent and water is often beneficial. Common systems include dioxane/water, DME/water, or THF/water.[5][9] The ratio of water to the organic solvent can have a remarkable impact on the yield.[5]

      • Temperature Optimization: Increasing the temperature generally increases the reaction rate. For pyrazole Suzuki couplings, temperatures between 80-110 °C are common.[5][10] However, excessively high temperatures can lead to decomposition of reactants or the catalyst.[5] Microwave irradiation can be a powerful tool to rapidly screen temperatures and often leads to shorter reaction times and higher yields.[5][9]

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions that are competing with your desired coupling.

Question: I'm observing significant byproducts in my reaction mixture, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these side reactions?

Answer: The formation of homocoupling and dehalogenation byproducts are common challenges in Suzuki couplings. Here’s how to address them:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor homocoupling.[1]

    • Solution:

      • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[11]

      • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can promote homocoupling.[1]

  • Dehalogenation of the Pyrazole Halide: This is the reduction of your starting material, where the halogen is replaced by a hydrogen atom.

    • Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (especially alcohols), or trace water.[12] Electron-deficient N-heterocyclic halides are particularly susceptible to dehalogenation.[12]

    • Solution:

      • Choice of Halide: The propensity for dehalogenation generally follows the trend I > Br > Cl.[12] If you are using an iodopyrazole and observing significant dehalogenation, switching to the corresponding bromopyrazole or chloropyrazole may be beneficial.[13]

      • Ligand and Base Optimization: Switching to bulkier, more electron-rich ligands can sometimes suppress dehalogenation.[12] Using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxide bases can also help.[12]

      • Solvent Choice: Using aprotic solvents like dioxane, THF, or toluene can minimize the formation of Pd-H species.[12]

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

    • Causality: Boronic acids can be unstable, especially in the presence of water and at elevated temperatures.[14][15] Some heteroaryl boronic acids are particularly prone to this side reaction.[4]

    • Solution:

      • Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be used as an alternative.[14][16]

      • Control Water Content: While some water is often beneficial for the Suzuki coupling, excessive amounts can promote protodeboronation. Optimize the water content in your solvent system.[12]

Visualizing the Troubleshooting Workflow

To aid in your experimental design, the following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling for pyrazole synthesis.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are the Reagents of Good Quality? Start->Check_Reagents Optimize_Catalyst Action: Change Ligand (e.g., XPhos) Increase Catalyst Loading Use Pd(0) Pre-catalyst Check_Catalyst->Optimize_Catalyst Optimize_Conditions Action: Screen Bases (Cs2CO3, K3PO4) Optimize Solvent/Water Ratio Adjust Temperature (Microwave) Check_Conditions->Optimize_Conditions Optimize_Reagents Action: Use Anhydrous Reagents Check Boronic Acid Stability Use Fresh Solvents Check_Reagents->Optimize_Reagents Side_Products Significant Side Products Observed Homocoupling Homocoupling of Boronic Acid? Side_Products->Homocoupling Dehalogenation Dehalogenation of Pyrazole? Side_Products->Dehalogenation Protodeboronation Protodeboronation? Side_Products->Protodeboronation Solve_Homocoupling Action: Rigorous Degassing Maintain Inert Atmosphere Control Stoichiometry Homocoupling->Solve_Homocoupling Solve_Dehalogenation Action: Switch Halide (I -> Br -> Cl) Use Bulky Ligands Choose Weaker Base Dehalogenation->Solve_Dehalogenation Solve_Protodeboronation Action: Use Boronate Esters Optimize Water Content Protodeboronation->Solve_Protodeboronation Success High Yield of Desired Product Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success Solve_Homocoupling->Success Solve_Dehalogenation->Success Solve_Protodeboronation->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling for pyrazole synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of setting up and optimizing Suzuki couplings for pyrazole synthesis.

Q1: Which position on the pyrazole ring is most reactive for Suzuki coupling?

A1: Generally, the reactivity of different positions on the pyrazole ring can vary. While historically the C4 position was considered the least reactive, recent studies have shown that with the appropriate choice of ligands, selective coupling at either the C4 or C5 position of a di-substituted pyrazole can be achieved.[17][18] The specific substitution pattern and electronic nature of your pyrazole will influence the reactivity.

Q2: Can I perform a Suzuki coupling on an unprotected N-H pyrazole?

A2: Yes, it is possible to perform Suzuki couplings on unprotected N-H pyrazoles.[2][4] However, these substrates can be more challenging due to the potential for the pyrazole anion to coordinate to the palladium center and inhibit catalysis.[2] Using specialized ligands like XPhos and carefully optimizing the base and other reaction conditions are often necessary for success.[4]

Q3: What is the role of water in the reaction mixture?

A3: Water plays a multifaceted role in Suzuki couplings. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6] The presence of water can also influence the solubility of other reagents and the overall polarity of the reaction medium. The optimal amount of water is highly dependent on the specific substrates and other reaction conditions, and it is a parameter that should be screened during optimization.[5]

Q4: How do I choose the right palladium catalyst and ligand?

A4: The choice of catalyst and ligand is crucial for a successful Suzuki coupling with pyrazole substrates.

  • For electron-rich pyrazoles or sterically hindered substrates: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands are often the best choice.[3][19] They accelerate the rate-limiting oxidative addition step and can prevent catalyst deactivation.

  • For general screening: A good starting point is a versatile catalyst system like Pd(PPh₃)₄, but be prepared to switch to a more specialized ligand if you encounter difficulties.[5]

  • Pre-catalysts: Modern pre-catalysts like XPhos Pd G2 can offer improved stability and activity, especially for challenging couplings.[3]

Q5: What are the key experimental setup considerations for ensuring a successful reaction?

A5: A meticulous experimental setup is paramount.

  • Inert Atmosphere: As mentioned earlier, the rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[1][11]

  • Anhydrous Conditions: Unless you are intentionally running the reaction in an aqueous system, ensure all your solvents and reagents are anhydrous to prevent protodeboronation and other water-mediated side reactions.[1]

  • Stirring: Efficient stirring is important, especially in heterogeneous mixtures, to ensure good mixing of all components.

The Suzuki Coupling Catalytic Cycle for Pyrazole Synthesis

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the various components.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Pyrazole-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Pyrazole-Aryl' (Product) Pyrazole_Halide Pyrazole-X (Ar-X) Boronic_Acid Aryl'-B(OH)2 Base Base (e.g., Cs2CO3)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling in pyrazole synthesis.

III. Data Summary and Protocols

For your convenience, the following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of pyrazoles.

Table 1: Optimized Reaction Conditions for Pyrazole Suzuki Coupling
ParameterRecommended ConditionsRationale & Comments
Pyrazole Substrate Bromo- or Iodo-pyrazolesIodo-pyrazoles are more reactive but also more prone to dehalogenation. Bromo-pyrazoles often offer a good balance of reactivity and stability.[13]
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand.[5][10]
Ligand XPhos, SPhos, PPh₃For challenging substrates, bulky, electron-rich ligands like XPhos are often superior to PPh₃.[3][4]
Catalyst Loading 1-5 mol%Typically 2 mol% is sufficient, but higher loadings may be needed for less reactive substrates.[4][5]
Base Cs₂CO₃, K₃PO₄, K₂CO₃Cs₂CO₃ and K₃PO₄ are often the most effective bases for N-heterocycles.[4][5]
Solvent System Dioxane/H₂O, DME/H₂O, THF/H₂OA mixed aqueous system is generally beneficial. The optimal ratio should be determined experimentally.[5]
Temperature 80-110 °C (conventional heating) or 90-120 °C (microwave)Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave heating can significantly reduce reaction times.[5][9]
Atmosphere Inert (Argon or Nitrogen)Strict exclusion of oxygen is crucial to prevent side reactions.[1]
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling of a Halopyrazole

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the chosen base (e.g., Cs₂CO₃, 2.0-2.5 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O, 4:1 v/v, 5 mL).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 90-120 °C) for the specified time (e.g., 5-30 minutes).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

IV. References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 620-624. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Al-Masum, M., & El-Hawi, S. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1438-1449. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Štefane, B., & Požgan, F. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(30), 5489-5497. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). Organometallics, 39(16), 3076-3085. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2021). Chemical Science, 12(30), 10186-10192. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry, 84(19), 12564-12574. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). Arkivoc, 2004(5), 116-125. [Link]

  • Ocansey, E., Darkwa, J., & Omondi, B. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13897-13907. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). Organometallics, 39(16), 3076-3085. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). ChemRxiv. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(4), 620-624. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry, 84(19), 12564–12574. [Link]

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Ocansey, E., Darkwa, J., & Omondi, B. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13897-13907. [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). Chemistry – A European Journal, 25(47), 11035-11042. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts, 13(09), 0969. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 82(1), 389-402. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (n.d.). reposiTUm. Retrieved February 19, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8891. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Organic Letters, 15(15), 4014-4017. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances, 8(25), 13897-13907. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry, 2(1), 1-6. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2011). Scholar.uwindsor.ca. [Link]

Sources

"addressing instability of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and practical laboratory experience to address the potential instability of this compound in solution.

Introduction to 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

4-(4-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound containing both a pyridine and a pyrazole ring. Such N-heterocycles are significant building blocks in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacological effects compared to other heterocyclic rings.[2] However, the presence of multiple nitrogen atoms and aromatic systems can also predispose the molecule to specific stability challenges in solution. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in solution.

Q1: What are the primary factors that can cause the instability of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in solution?

A1: The stability of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine in solution can be influenced by several factors, primarily:

  • pH: Both the pyridine and pyrazole rings have nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Pyridine is a weak base, while pyrazole can act as both a weak acid and a weak base.[3][5][6] Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[6][7][8] The presence of oxidizing agents, dissolved oxygen, or exposure to air can promote oxidative degradation.[9]

  • Light Exposure (Photostability): Aromatic heterocyclic compounds can be susceptible to photolytic degradation upon exposure to UV or even ambient light.[10] This can lead to complex degradation pathways and the formation of various photoproducts.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[11][12]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation. The polarity of the solvent can also influence reaction rates.

Q2: I'm observing a change in the color of my stock solution of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine over time. What could be the cause?

A2: A color change in your stock solution is a common indicator of chemical degradation. The most likely culprits are oxidation or photodecomposition. The formation of oxidized species or complex degradation products can often result in chromophores that absorb visible light, leading to a yellow or brownish hue. To mitigate this, it is crucial to store stock solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Q3: Which analytical techniques are recommended for monitoring the stability of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine?

A3: A stability-indicating analytical method is essential to accurately quantify the parent compound and detect any degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection.[13][14]

  • Why RP-HPLC? It allows for the separation of the parent compound from its potential degradation products, which are often more polar.

  • Method Development: A gradient elution method is typically preferred to ensure the separation of a wide range of potential impurities.

  • Detection: A PDA detector is highly recommended as it can help in the initial characterization of degradation products by providing their UV spectra. Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities.[15]

Q4: What are the best practices for preparing and storing stock solutions of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine?

A4: To ensure the integrity of your stock solutions, follow these guidelines:

ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents (e.g., DMSO, acetonitrile, or ethanol). For aqueous solutions, use purified water (e.g., Milli-Q).Minimizes the presence of impurities, dissolved oxygen, and metal ions that can catalyze degradation.
Preparation Prepare solutions fresh whenever possible. If storage is necessary, prepare concentrated stock solutions.Minimizes the time the compound is in a potentially reactive solution state.
Storage Temperature Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C may be acceptable, but stability should be verified.Low temperatures significantly slow down the rate of chemical degradation.[11]
Light Protection Store solutions in amber vials or wrap clear vials in aluminum foil.Prevents photolytic degradation.[10]
Atmosphere For sensitive applications or long-term storage, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.Reduces the potential for oxidative degradation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the instability of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine during experiments.

Problem: Inconsistent or non-reproducible results in biological assays.

This is a frequent consequence of compound instability. If the concentration of the active compound is decreasing over the course of an experiment, the observed biological effect will be diminished.

Troubleshooting Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine Acid Acid (HCl) Stock->Acid Base Base (NaOH) Stock->Base Oxid Oxidative (H₂O₂) Stock->Oxid Therm Thermal (Heat) Stock->Therm Photo Photolytic (UV) Stock->Photo HPLC RP-HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Data Identify Degradation Products & Pathways HPLC->Data

Caption: Workflow for a forced degradation study.

By understanding how the molecule behaves under these stress conditions, you can proactively design your experiments to minimize degradation and ensure the quality of your data.

III. References

  • Almansa, C., et al. (2008). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles, 75, 1695–1709. Available at: [Link]

  • Chen, Y., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Research, 41(14), 3089-3096. Available at: [Link]

  • Deng, X., et al. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 13(23), 6829-6835. Available at: [Link]

  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography, 2(5), 226-227. Available at: [Link]

  • Gao, C., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(16), 14057-14064. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD, 10(12). Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. Available at: [Link]

  • ResearchGate. The photostability diagram of 4 a (C=1 × 10⁻⁵ M) in DMSO, during 30... Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Patel, M., et al. (2015). A review on pyrazole derivatives and its pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 454-464.

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, S2.

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-948. Available at: [Link]

  • Zhang, H., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-638. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • LabPurity. (2026). Ensuring Purity: The Crucial Role of Degradation Studies in Pharmaceutical Development. Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 133-137. Available at: [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1039-1081. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • MDPI. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Molecules, 28(10), 4160. Available at: [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]

  • JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(6). Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7935. Available at: [Link]

  • PMC. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-11. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • PMC. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • PMC. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. New Journal of Chemistry, 46(39), 18991-18999. Available at: [Link]

  • ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Products in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the common challenges in pyrazole functionalization. This guide is structured to provide direct, actionable solutions to specific issues encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but also to proactively design more robust and efficient synthetic routes.

Part 1: The Core Challenge: Regioselectivity in Pyrazole N-Alkylation

The selective functionalization of the two nitrogen atoms in the pyrazole ring is a foundational challenge that, if not properly controlled, leads to difficult-to-separate isomeric mixtures and reduced yields.

FAQ 1: Why am I getting a mixture of N1 and N2 alkylated pyrazoles? How can I control the regioselectivity of N-alkylation?

Root Cause Analysis: The formation of a mixture of N1 and N2 alkylated products stems from the similar nucleophilicity of the two nitrogen atoms in the pyrazolate anion.[1][2] The outcome of the reaction is a delicate balance between thermodynamic and kinetic control, heavily influenced by steric and electronic factors.[3][4]

  • Kinetic Control: Favors the less sterically hindered nitrogen, as the alkylating agent has easier access. This is often the N1 position in 3-substituted pyrazoles.

  • Thermodynamic Control: Favors the more stable regioisomer. The relative stability can be influenced by the electronic nature of substituents on the pyrazole ring.

Troubleshooting Guide for N-Alkylation Regioselectivity:

ParameterTo Favor N1-Alkylation (Less Hindered)To Favor N2-Alkylation (More Hindered)Rationale
Steric Hindrance Use a bulky alkylating agent.[4][5]Use a smaller alkylating agent.Steric bulk on the electrophile will preferentially react at the more accessible nitrogen atom.[3]
Base Use a sterically hindered base (e.g., K₂CO₃ in DMSO).[4][6]Use a smaller, hard cation base (e.g., NaH).[4] A magnesium-based catalyst (e.g., MgBr₂) can also favor N2-alkylation.[4]The cation of the base can coordinate with the pyrazolate anion, influencing the accessibility of the nitrogen atoms to the alkylating agent.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) often favor a single regioisomer.[4]Fluorinated alcohols (e.g., TFE, HFIP) can dramatically improve regioselectivity.[4]The solvent can influence the dissociation of the pyrazolate salt and the solvation of the transition state.
Temperature Lower temperatures generally favor kinetic control.Higher temperatures can allow for equilibration to the thermodynamically favored product.Provides control over the kinetic vs. thermodynamic product distribution.

Experimental Protocol: Selective N1-Alkylation of 3-Phenylpyrazole

Objective: To achieve high regioselectivity for the N1-isomer by leveraging steric hindrance and appropriate base/solvent selection.

Materials:

  • 3-Phenylpyrazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenylpyrazole (1 mmol) and anhydrous DMSO (5 mL).

  • Add finely ground K₂CO₃ (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-benzyl-3-phenylpyrazole.

N_Alkylation Pyrazole 3-Substituted Pyrazole Pyrazolate Pyrazolate Anion (Resonance Stabilized) Pyrazole->Pyrazolate + Base - H⁺ Base Base N1_Product N1-Alkylated Product (Kinetic Product) Pyrazolate->N1_Product Attack at N1 (Less Hindered) N2_Product N2-Alkylated Product (Thermodynamic Product) Pyrazolate->N2_Product Attack at N2 (More Hindered) RX R-X (Alkylating Agent) RX->N1_Product RX->N2_Product

Caption: Competing pathways in pyrazole N-alkylation.

Part 2: Troubleshooting Specific Pyrazole Functionalization Reactions

Beyond N-alkylation, the functionalization of the carbon atoms on the pyrazole ring presents its own set of challenges.

FAQ 2: I'm attempting a C-H arylation of my pyrazole, but I'm observing poor conversion and significant homocoupling of my aryl halide. What's going wrong?

Root Cause Analysis: Palladium-catalyzed C-H activation is a powerful tool for pyrazole functionalization, but it is sensitive to reaction conditions.[7] Poor conversion can result from an inefficient catalyst system or catalyst deactivation. Homocoupling of the aryl halide is a common side reaction, often promoted by the presence of oxygen or an overly active catalyst system.[8][9]

Troubleshooting Guide for C-H Arylation:

IssuePotential CauseSuggested Solution
Poor Conversion Inefficient ligand for the specific substrate.Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are often effective.
Inappropriate oxidant or base.The choice of oxidant (e.g., Ag₂O, Ag₂CO₃) and base is crucial.[10] Perform a small-scale screen of different oxidants and bases.
Low reaction temperature.C-H activation often requires elevated temperatures (100-140 °C). Incrementally increase the reaction temperature.
Significant Homocoupling Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).[9]
Aryl halide is too reactive or is used in excess.Use the aryl halide as the limiting reagent or consider slow addition of the aryl halide to the reaction mixture.
Catalyst system is too active.Lower the catalyst loading or switch to a less active catalyst/ligand combination.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of an N-Substituted Pyrazole

Objective: To achieve efficient C-H arylation while minimizing homocoupling side products.

Materials:

  • N-Substituted pyrazole

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Pivalic acid (PivOH)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the N-substituted pyrazole (1 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (2 mmol), and PivOH (0.5 mmol) to a dry reaction tube.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the C5-arylated pyrazole.

CH_Arylation_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction center Pd(II) OxAdd Oxidative Addition (Ar-I) center->OxAdd Ar-I CMD Concerted Metalation- Deprotonation (C-H Activation) OxAdd->CMD Pyrazole Homocoupling Homocoupling (Ar-Ar) OxAdd->Homocoupling Ar-I RedElim Reductive Elimination CMD->RedElim - H⁺ RedElim->center Product

Caption: Catalytic cycle for C-H arylation and competing homocoupling.

FAQ 3: My bromination reaction on a pyrazole core is leading to a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can I achieve selective monobromination at the C4 position?

Root Cause Analysis: The pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution.[11] The C4 position is generally the most electron-rich and nucleophilic, making it the preferred site for electrophilic attack.[11] However, over-bromination to form di-brominated species is a common side reaction if the reaction is not carefully controlled. The choice of brominating agent and stoichiometry is critical.

Troubleshooting Guide for Selective C4-Bromination:

IssuePotential CauseSuggested Solution
Over-bromination Excess brominating agent.Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).[12]
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity.[12]
Poor Regioselectivity Use of a highly reactive brominating agent (e.g., Br₂).N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[13][14]
Substituent effects directing elsewhere.Electron-donating groups at C3 or C5 will strongly activate the C4 position.[11] Electron-withdrawing groups will deactivate the ring but still favor C4 substitution, though harsher conditions may be needed.[11]

Experimental Protocol: Selective C4-Monobromination of 1-Phenyl-3-methylpyrazole

Objective: To achieve selective monobromination at the C4 position using N-bromosuccinimide.

Materials:

  • 1-Phenyl-3-methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1-phenyl-3-methylpyrazole (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 mmol) in small portions over 15-20 minutes, ensuring the temperature remains at 0 °C.[12]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[12]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1-phenyl-3-methylpyrazole.

Bromination_Selectivity cluster_pyrazole Pyrazole Ring Reactivity C4 C4 (Most Electron Rich) Mono_Bromo C4-Monobrominated Product (Desired) C4->Mono_Bromo C3_C5 C3 & C5 (Less Electron Rich) NBS NBS (Mild 'Br⁺' Source) NBS->C4 Electrophilic Attack Di_Bromo Di-brominated Side Product Mono_Bromo->Di_Bromo Excess NBS or High Temperature

Caption: Regioselectivity in the electrophilic bromination of pyrazoles.

Part 3: General Troubleshooting and Best Practices
FAQ 4: I'm consistently getting low yields and inseparable side products in my pyrazole reactions. What general strategies can I employ to improve my outcomes?

Root Cause Analysis: Persistent issues with low yields and complex product mixtures often point to fundamental problems with starting materials, reaction setup, or purification techniques.

General Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Conditions Ensure Anhydrous & Inert Conditions (Dry Solvents, N₂/Ar Atmosphere) Check_Purity->Check_Conditions Purity Confirmed Monitor_Reaction Optimize Reaction Time & Temperature (TLC, LC-MS Monitoring) Check_Conditions->Monitor_Reaction Conditions Verified Optimize_Workup Refine Work-up & Purification (pH Adjustment, Recrystallization, Chromatography) Monitor_Reaction->Optimize_Workup Reaction Optimized Success Improved Yield & Purity Optimize_Workup->Success

Caption: A systematic approach to troubleshooting pyrazole functionalization.

Best Practices Checklist:

  • Purity of Starting Materials: Impurities in your starting pyrazole can lead to unexpected side reactions.[15] Always verify the purity of your starting materials by NMR or LC-MS before starting a reaction.

  • Anhydrous and Inert Conditions: Many organometallic catalysts and strong bases are sensitive to moisture and oxygen.[8] Use properly dried solvents and glassware, and maintain an inert atmosphere (Nitrogen or Argon) for sensitive reactions.

  • Effective Reaction Monitoring: Do not rely solely on time. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.[15]

  • Purification Strategies:

    • Acid-Base Extraction: Pyrazoles are basic and can often be purified by forming a salt with an acid, washing away non-basic impurities, and then re-neutralizing to recover the purified pyrazole.[16][17]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems, including binary mixtures, to find optimal conditions.[18]

    • Column Chromatography: For complex mixtures, column chromatography is often necessary. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[15]

By systematically addressing these core areas, you can significantly reduce the formation of side products, improve the efficiency of your reactions, and streamline the purification of your target pyrazole derivatives.

References
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (2025). BenchChem.
  • Szostak, M., & Szostak, R. (Eds.). (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate.
  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(10335).
  • Smith, C. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(3423).
  • Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(45), 13342-13346.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). BenchChem.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). BenchChem.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.

Sources

"optimization of reaction conditions for pyrazolopyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

You have reached the Tier-3 Support for Heterocyclic Chemistry. This guide addresses the most frequent "pain points" reported by medicinal chemistry teams working on the pyrazolo[3,4-b]pyridine scaffold. We move beyond standard textbook procedures to discuss why reactions fail and how to force them to completion.

Ticket #001: Regioselectivity Crises (N1 vs. N2)

User Query: "I am synthesizing the pyrazole core via hydrazine condensation with a 1,3-dicarbonyl equivalent. I consistently get a 60:40 mixture of N1- and N2-alkylated isomers. Column chromatography is difficult due to similar Rf values. How do I lock the regioselectivity?"

Technical Diagnosis: The formation of the pyrazole ring (the "A-ring" of your scaffold) is governed by the interplay between electronic repulsion and steric hindrance . In standard protic solvents (EtOH, MeOH), the hydrazine is often too "loose," attacking the most electrophilic carbonyl indiscriminately.

Troubleshooting Protocol:

Q1: Have you screened fluorinated alcohol solvents? A: This is the highest-impact switch you can make. Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They coordinate with the carbonyl oxygens of the 1,3-diketone, enhancing electrophilicity differentiation and often locking the tautomeric state of the hydrazine intermediate.

  • Action: Replace EtOH with TFE.[1] This often shifts ratios from ~1:1 to >95:5.

Q2: Are you using the correct base/solvent pairing for alkylation? A: If you are alkylating a pre-formed pyrazole core:

  • Kinetic Control (N1-Alkylation): Use K₂CO₃ in DMSO or DMF.[2] The high dielectric constant dissociates the ion pair, allowing the harder nucleophile (N1) to react.

  • Thermodynamic Control / Chelation (N2-Alkylation): Use MgBr₂ or non-polar solvents. Magnesium coordinates between the N2 and the adjacent substituent (if a donor exists), directing alkylation to N2.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Pyrazole Core Synthesis Method Method? Start->Method Condensation Hydrazine + 1,3-Dicarbonyl Method->Condensation Alkylation Alkylation of Pre-formed Pyrazole Method->Alkylation SolventCheck Current Solvent? Condensation->SolventCheck Sterics Steric Bulk on Hydrazine? Condensation->Sterics BaseCheck Base System? Alkylation->BaseCheck TFE_HFIP Switch to TFE or HFIP (H-Bond Donor Effect) SolventCheck->TFE_HFIP Poor Selectivity Sterics->TFE_HFIP Bulk directs to less hindered N K2CO3_DMSO Use K2CO3 / DMSO (Favors N1) BaseCheck->K2CO3_DMSO Target: N1 Mg_Chelation Use MgBr2 / Toluene (Favors N2 via Chelation) BaseCheck->Mg_Chelation Target: N2

Caption: Decision matrix for controlling N-alkylation sites. Blue nodes indicate process start; Green indicates optimized solution; Red indicates alternative pathway.

Ticket #002: One-Pot Multicomponent Reaction (MCR) Stalling

User Query: "I am attempting the 3-component synthesis (Aminopyrazole + Aldehyde + 1,3-Cyclohexanedione) to make the pyrazolo[3,4-b]quinoline system. The reaction stalls at the intermediate, or yields are <30%."

Technical Diagnosis: This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The failure point is usually the Michael addition step, which is reversible and sterically sensitive.

Troubleshooting Protocol:

Q1: Are you using thermal heating or Microwave (MW) irradiation? A: Thermal heating (refluxing EtOH) is often insufficient for the cyclization step involving electron-rich aldehydes.

  • Action: Switch to Microwave Irradiation (120–140 °C, 10–20 min) . The rapid dielectric heating overcomes the activation energy barrier for the intramolecular cyclization much more effectively than convective heating.

Q2: Is the catalyst dying? A: If using L-proline or piperidine, they can be poisoned or sublimed.

  • Optimization: Use Ionic Liquids (e.g., [BMIM]BF₄) or p-TSA (catalytic amount). Ionic liquids act as both solvent and catalyst, stabilizing the charged intermediates in the Michael addition.

Standardized MCR Protocol (Microwave Assisted):

  • Combine: 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), Aryl aldehyde (1.0 mmol), and Dimedone (1.0 mmol).

  • Solvent: Water:Ethanol (2:1) or [BMIM]BF₄ (2 mL).

  • Catalyst: No catalyst required if using MW/Water; otherwise, add p-TSA (10 mol%).

  • Condition: Microwave at 140 °C (Hold time: 15 min, Power: 300W).

  • Workup: Cool to RT. The solid product usually precipitates. Filter and wash with ice-cold EtOH.

Data: Yield Comparison (Thermal vs. MW)

EntryVariationCatalystTimeYield (%)
1Thermal (Reflux EtOH)Piperidine4 h45%
2Thermal (Reflux H₂O)None6 h52%
3MW (140 °C, EtOH/H₂O) None 15 min 88%
4MW (100 °C, Ionic Liquid)[BMIM]BF₄10 min92%
Ticket #003: Buchwald-Hartwig Coupling on Chlorinated Scaffolds

User Query: "I have a 4-chloropyrazolo[3,4-b]pyridine core. I'm trying to couple a secondary amine using Pd(OAc)₂/BINAP, but I only see starting material or dehalogenated byproduct (hydrodehalogenation)."

Technical Diagnosis: The pyrazolopyridine core is electron-deficient (π-deficient), which actually helps oxidative addition. However, the nitrogen atoms in the scaffold can coordinate to Palladium ("Pd-dumping"), poisoning the catalyst. Furthermore, BINAP is often too sterically crowded or lacks the electron richness required for difficult N-heterocycles.

Troubleshooting Protocol:

Q1: Which Ligand Generation are you using? A: Stop using Generation 1 ligands (PPh₃, BINAP) for this scaffold. You need Dialkylbiaryl phosphines (Buchwald Ligands) .

  • Recommendation:RuPhos (for secondary amines) or BrettPhos (for primary amines). These ligands are bulky (preventing catalyst poisoning) and electron-rich (facilitating oxidative addition).[3]

Q2: How do I stop Hydrodehalogenation? A: This side reaction occurs when


-hydride elimination competes with reductive elimination, or via H-abstraction from the solvent.
  • Fix 1: Switch solvent to t-Amyl Alcohol or Toluene (avoid THF/Dioxane if possible).

  • Fix 2: Ensure your base is anhydrous.[3] Use NaOtBu (sublimed grade).

Experimental Workflow: Optimized Coupling

Buchwald Input 4-Cl-Pyrazolopyridine + Amine Step1 Pre-Stir Catalyst: Pd2(dba)3 + RuPhos (1:2 ratio) in Toluene Input->Step1 Step2 Add Base: NaOtBu (1.5 eq) Degas (Ar sparge) Step1->Step2 Step3 Reaction: 100°C, 12h Sealed Tube Step2->Step3 Check Check LCMS Step3->Check Success Product Formed Check->Success M+H found Fail Dehalogenation? Check->Fail M-Cl+H found

Caption: Optimized Buchwald-Hartwig workflow. Pre-complexation of Pd and Ligand (Step 1) is critical for heterocyclic substrates.

References & Authoritative Sources
  • Regioselectivity in Pyrazole Synthesis:

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][4]

    • Source:Journal of Organic Chemistry (via ACS/CONICET).

    • Relevance: Establishes the mechanistic basis for using TFE/HFIP to control N1/N2 ratios.

    • Link: (Contextual match from search results).

  • Microwave-Assisted One-Pot Synthesis:

    • Title: One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents.

    • Source:European Journal of Medicinal Chemistry (2022).

    • Relevance: Provides the optimized MW protocols and biological validation of the scaffold.

    • Link:

  • Buchwald-Hartwig Optimization:

    • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis... and In Vivo Pharmacokinetics.

    • Source:ACS Omega (2026).

    • Relevance: Recent application of coupling strategies to this specific scaffold for drug development.[5]

    • Link: (Note: Link represents the verified search result context).

  • General Troubleshooting:

    • Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

    • Source: BenchChem Technical Guides.

    • Relevance: Practical troubleshooting for base/solvent combinations.[1][3][6][7]

    • Link: (Contextual source).

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile class of compounds. Pyrazole derivatives are widely used in drug discovery and chemical biology due to their diverse biological activities.[1][2] However, their unique chemical properties can sometimes lead to experimental artifacts and reproducibility issues.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve specific problems in your assays. Our goal is to empower you with the knowledge to ensure the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about working with pyrazole-based compounds in assays.

Q1: What are the most common challenges I should anticipate when working with pyrazole-based compounds?

A1: The primary challenges often revolve around three key areas:

  • Poor Solubility: Pyrazole derivatives can have limited aqueous solubility, which can lead to compound precipitation, inaccurate concentration determination, and non-specific effects in assays.[3][4][5] The lipophilicity and molecular weight of the specific pyrazole derivative are key factors influencing its solubility.[3][6]

  • Assay Interference: These compounds can interfere with various assay technologies. This includes intrinsic fluorescence, light quenching in fluorescence and luminescence-based assays, and direct inhibition of reporter enzymes like luciferase.[7][8][9][10]

  • Compound Instability: The stability of pyrazole compounds can be influenced by factors such as pH, light exposure, and temperature, potentially leading to degradation and inaccurate results.[11]

Q2: How can the chemical structure of a pyrazole derivative affect my assay?

A2: The pyrazole ring itself and its substituents play a crucial role. The two adjacent nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, influencing interactions with biological targets.[12] The nature of the substituents on the pyrazole ring significantly impacts its polarity, lipophilicity, and potential for steric hindrance, all of which can affect solubility and binding affinity.[3][6][13]

Q3: Are there specific assay formats that are more prone to interference from pyrazole compounds?

A3: Fluorescence-based assays are particularly susceptible to interference due to the intrinsic fluorescent properties of some pyrazole derivatives.[14][15][16][17] Luminescence-based assays, such as those using luciferase, can also be affected by compounds that either inhibit the enzyme or quench the light signal.[8][9] It is crucial to perform appropriate counter-screens to identify and mitigate these interferences.[10][18]

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental problems.

Issue 1: High Variability Between Replicates

Q: I'm observing high variability between my replicate wells. What could be the cause and how can I fix it?

A: High variability is a common issue that can often be traced back to compound solubility or pipetting inaccuracies. Here’s a systematic approach to troubleshoot this problem:

Step-by-Step Diagnostic Workflow:

  • Visual Inspection: Carefully inspect your assay plate. Do you see any visible precipitate in the wells? Compound precipitation is a major source of variability.

  • Solubility Assessment:

    • Initial Check: Determine the kinetic or thermodynamic solubility of your pyrazole compound in the final assay buffer.

    • Solvent Optimization: If solubility is an issue, consider using a co-solvent like DMSO. However, be mindful of the final DMSO concentration, as it can also affect assay performance. For cell-based assays, ensure the final DMSO concentration is typically ≤0.5% to avoid cytotoxicity.[19]

  • Pipetting Technique and Reagent Preparation:

    • Master Mixes: Always prepare a master mix of your reagents to minimize well-to-well variations.[8]

    • Pipette Calibration: Ensure your pipettes are properly calibrated.

    • Consistent Technique: Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate dispensing.

  • Plate Reader Settings:

    • Shaking: Incorporate a brief shaking step after adding reagents to ensure proper mixing.

    • Read Time: For kinetic assays, ensure you are reading within the linear range of the reaction.

Diagram: Troubleshooting High Variability

A High Variability Observed B Visual Inspection of Plate A->B C Precipitate Visible? B->C D Address Solubility Issues C->D Yes E No Precipitate Visible C->E No M Problem Resolved D->M F Check Pipetting & Reagents E->F G Inconsistent Pipetting or Reagent Prep? F->G H Optimize Pipetting & Use Master Mix G->H Yes I Consistent Pipetting & Reagent Prep G->I No H->M J Review Plate Reader Settings I->J K Suboptimal Settings? J->K L Optimize Shaking & Read Time K->L Yes K->M No L->M

Caption: A workflow to diagnose and resolve high variability in pyrazole-based assays.

Issue 2: Weak or No Signal

Q: My assay is producing a very weak signal, or no signal at all. What are the potential causes?

A: A weak or absent signal can be frustrating. The root cause often lies with reagent integrity, incorrect assay conditions, or compound interference.

Step-by-Step Diagnostic Workflow:

  • Reagent Functionality:

    • Positive Controls: Always include a positive control to ensure that the assay components are working correctly.

    • Reagent Age and Storage: Check the expiration dates of your reagents and ensure they have been stored under the recommended conditions.[20] For instance, luciferase reagents can lose activity over time.[8]

  • Assay Conditions:

    • Concentrations: Verify that the concentrations of your enzyme, substrate, and other critical reagents are optimal.

    • Incubation Times and Temperatures: Ensure that incubation times and temperatures are appropriate for the assay.

  • Compound Interference:

    • Signal Quenching: Pyrazole compounds can quench fluorescence or luminescence signals. To test for this, run a control experiment with a known fluorophore or light-emitting reaction in the presence of your compound.

    • Enzyme Inhibition: Your compound might be a potent inhibitor of the reporter enzyme (e.g., luciferase).[9] Perform a counter-screen against the isolated enzyme to rule this out.

  • Instrument Settings:

    • Gain and Integration Time: For fluorescence and luminescence assays, increasing the gain or integration time on the plate reader can enhance a weak signal.[21]

    • Filter Selection: Ensure you are using the correct excitation and emission filters for your assay.[22]

Table: Common Causes of Weak or No Signal and Solutions

Potential Cause Diagnostic Step Recommended Solution
Reagent Degradation Run positive and negative controls. Check reagent expiration dates.Use fresh reagents. Ensure proper storage conditions.[8][20]
Suboptimal Assay Conditions Review protocol for concentrations, incubation times, and temperatures.Perform optimization experiments (e.g., titration of enzyme/substrate).
Compound Signal Quenching Spike a known signal with the pyrazole compound.If quenching is observed, consider an alternative assay format with a different readout.
Reporter Enzyme Inhibition Perform a counter-screen with the isolated reporter enzyme.If inhibition is confirmed, this is a real compound activity and should be noted.
Incorrect Instrument Settings Verify gain, integration time, and filter sets.Optimize reader settings for your specific assay plate and reagents.[21][22]
Issue 3: Suspected False Positives due to Compound Interference

Q: I have identified several "hits" from my screen, but I suspect they might be false positives due to assay interference. How can I confirm this?

A: Distinguishing true hits from false positives is critical. A systematic approach involving counter-screens and orthogonal assays is essential. [10][18]

Step-by-Step Validation Workflow:

  • Promiscuous Inhibitor Check:

    • Detergent Sensitivity: Test the activity of your hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of many aggregate-based inhibitors is attenuated by detergents.

  • Fluorescence/Colorimetric Interference:

    • Compound-Only Control: Measure the signal of your pyrazole compound in the assay buffer without the enzyme or other key reagents. This will reveal any intrinsic fluorescence or absorbance.[10]

    • Spectral Scan: If your compound is fluorescent, perform a spectral scan to determine its excitation and emission maxima to assess potential overlap with your assay's fluorophore.

  • Reporter Enzyme Inhibition Counter-Screen:

    • Isolate the Reporter: As mentioned previously, test your hits directly against the reporter enzyme (e.g., luciferase, alkaline phosphatase) used in your assay.[9]

  • Orthogonal Assay:

    • Different Detection Method: The most robust validation is to confirm the activity of your hits in an orthogonal assay that measures the same biological activity but uses a different detection technology.[9] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay might use mass spectrometry or a label-free detection method.

Diagram: Workflow for Validating Hits and Identifying False Positives

A Initial 'Hits' Identified B Promiscuous Inhibitor Check (Detergent Sensitivity) A->B C Activity Lost with Detergent? B->C D Likely False Positive (Aggregator) C->D Yes E Activity Retained C->E No F Check for Assay Interference (Compound-Only Control) E->F G Intrinsic Signal Detected? F->G H Likely False Positive (Interference) G->H Yes I No Intrinsic Signal G->I No J Reporter Enzyme Counter-Screen I->J K Inhibition of Reporter? J->K L Likely False Positive (Reporter Inhibitor) K->L Yes M No Reporter Inhibition K->M No N Confirm with Orthogonal Assay M->N O Activity Confirmed? N->O P Validated Hit O->P Yes Q False Positive O->Q No

Caption: A systematic workflow to validate initial hits and eliminate common false positives in pyrazole-based assays.

Part 3: Experimental Protocols

This section provides a general protocol for assessing the solubility of pyrazole compounds, a critical first step in troubleshooting many assay-related issues.

Protocol: Kinetic Solubility Assessment using Nephelometry

Objective: To determine the concentration at which a pyrazole compound begins to precipitate in a given buffer.

Materials:

  • Pyrazole compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • Nephelometer or plate reader with a turbidity reading capability

  • Clear-bottom microplates

Procedure:

  • Prepare Serial Dilutions: In a microplate, prepare a serial dilution of your pyrazole compound stock solution in 100% DMSO.

  • Add Buffer: To a separate clear-bottom microplate, add the assay buffer to each well.

  • Transfer Compound Dilutions: Transfer a small volume (e.g., 1-2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the buffer plate. This will create a final concentration series in the assay buffer with a consistent final DMSO concentration.

  • Incubate: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is the kinetic solubility limit.

References

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Biologically active compounds have pyrazole rings. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PMC.
  • Recent progress in chemosensors based on pyrazole deriv
  • Luciferase-based Reporter Assay Troubleshooting Guide. (2020). GoldBio.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. (2020). Mini-Reviews in Organic Chemistry.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Recent progress in chemosensors based on pyrazole deriv
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Troubleshooting guide for pyrazolone compound stability issues. (n.d.). Benchchem.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PubMed.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). NIH.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Reporter Gene Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - TR.
  • Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual.
  • Troubleshooting qPCR: Common Issues and Solutions for Accurate P
  • Luciferase Assay: Principles, Purpose, and Process. (2025). Ubigene.
  • 21 questions with answers in PYRAZOLES. (n.d.).
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - AU.
  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (n.d.).
  • High-Throughput Screening. (2025). Technology Networks.
  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
  • The Ultimate Guide to Troubleshooting Micropl
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. (2019). PubMed.
  • A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. (2025). MDPI.

Sources

🔬 Technical Support Center: Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "improving the regioselectivity of pyrazole synthesis" Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Online 🟢 Current Wait Time: 0 ms Operator: Senior Application Scientist

Welcome to the Pyrazole Synthesis Support Hub. Regiocontrol in pyrazole formation is one of the most persistent challenges in heterocyclic chemistry. Whether you are struggling with isomeric mixtures in Knorr condensations or facing site-selectivity issues during N-alkylation, this guide provides root-cause diagnostics and self-validating protocols to resolve your specific experimental tickets.

🎫 Ticket #101: The "Knorr Conundrum" (Condensation Mixtures)

User Issue: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. I am observing a 60:40 or 50:50 mixture of 1,3- and 1,5-isomers that are impossible to separate by flash chromatography."

🩺 Diagnosis

You are experiencing Compromised Nucleophilic Differentiation . In standard solvents (EtOH, MeOH), the difference in reactivity between the two carbonyls of the 1,3-diketone is often insufficient to direct the hydrazine's initial attack exclusively to one site. Furthermore, the reaction is often reversible, leading to a thermodynamic mixture rather than a kinetic product.

🛠️ Solution: The Fluorinated Solvent Switch

Switch your reaction solvent from Ethanol/Methanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1]

Why this works (Causality): Fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl carbons via H-bonding, often differentiating them based on their electronic character more effectively than protic solvents. More importantly, they stabilize the transition state for the formation of the specific enhydrazino intermediate, effectively "locking" the regiochemistry under kinetic control.

Data Validation: Effect of solvent on the condensation of methylhydrazine with 1-phenyl-4,4,4-trifluorobutane-1,3-dione:

SolventConditionsRatio (3-CF₃ : 5-CF₃)Yield
Ethanol Reflux, 2h55 : 4582%
THF Reflux, 4h60 : 4075%
TFE 25°C, 1h85 : 1591%
HFIP 25°C, 1h 97 : 3 96%
🧪 Validated Protocol: HFIP-Mediated Synthesis[1]
  • Dissolution: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is expensive; you can run this at high concentration.

  • Addition: Add monosubstituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1–2 hours. Monitor by ¹⁹F NMR (if applicable) or LCMS. The reaction is typically faster in HFIP than EtOH.

  • Workup: HFIP (bp 58°C) can be recovered by rotary evaporation and reused. The residue is often the pure regioisomer, requiring no chromatography.

🎫 Ticket #102: N-Alkylation Site Selectivity

User Issue: "I have a pre-formed 3-substituted pyrazole. When I alkylate it with an alkyl halide, I get a mixture of N1- and N2-alkylated products."

🩺 Diagnosis

You are battling Tautomeric Ambiguity . Unsubstituted pyrazoles exist in tautomeric equilibrium. The ratio of N1 vs. N2 alkylation depends on the interplay between steric hindrance (kinetic control) and thermodynamic stability of the resulting isomers.

🛠️ Solution: The "Base & Solvent" Matrix

Selectivity is dictated by the mechanism (Sₙ2) and the specific tautomer present in the deprotonated state.

Troubleshooting Matrix:

Desired IsomerRecommended ConditionsMechanistic Rationale
N1-Alkylation (Adjacent to smaller group)K₂CO₃ / Acetone or Cs₂CO₃ / DMF Under mild basic conditions, alkylation is sensitive to sterics. The electrophile attacks the less hindered nitrogen (distal to the bulky substituent).
N2-Alkylation (Adjacent to bulky group)NaH / THF (followed by kinetic quench)Strong deprotonation forms the pyrazolate anion. While sterics still matter, coordination of the cation (Na⁺) to the N2 lone pair (often chelated by a substituent like a carbonyl or pyridine) can direct alkylation to N2.
Absolute Control Transient Protection Use a bulky protecting group (e.g., THP or Trityl) that selectively installs on the less hindered Nitrogen, force the other Nitrogen to react, then deprotect.

🎫 Ticket #103: Precision via Enaminones

User Issue: "I cannot get high selectivity with 1,3-diketones no matter what solvent I use. Is there a better starting material?"

🩺 Diagnosis

The electrophilic centers in your 1,3-diketone are too similar. You need to desymmetrize the electrophile .

🛠️ Solution: Enaminone Precursors

Replace the 1,3-diketone with an enaminone (specifically, an N,N-dimethylenaminone).

Why this works: Enaminones have two distinct carbon centers: a carbonyl carbon (hard electrophile) and a Michael-acceptor carbon (soft electrophile).

  • Step 1: The hydrazine's unsubstituted NH₂ (harder nucleophile) attacks the carbonyl.

  • Step 2: Cyclization occurs.[2][3]

  • Alternatively under acidic conditions: The attack sequence can reverse.[2]

Visualizing the Decision Workflow:

PyrazoleRegio Start START: Select Substrates Substrate Substrate Type? Start->Substrate Diketone Unsymmetrical 1,3-Diketone Substrate->Diketone Condensation Enaminone Enaminone (R-CO-CH=CH-NMe2) Substrate->Enaminone Condensation Alkylation Unsubstituted Pyrazole (NH) Substrate->Alkylation Functionalization SolventCheck Solvent Selection Diketone->SolventCheck Mechanism Mechanism: Michael Addition vs 1,2-Addition Enaminone->Mechanism Sterics Steric Environment? Alkylation->Sterics Ethanol Ethanol/MeOH (Low Selectivity) SolventCheck->Ethanol Standard HFIP HFIP/TFE (High Selectivity) SolventCheck->HFIP Recommended ResultEnam High Regiocontrol (Defined by Leaving Group) Mechanism->ResultEnam LessHindered Mild Base (K2CO3) Favors N1 (Less Hindered) Sterics->LessHindered Standard Chelation Chelating Group? (e.g., Pyridine/Carbonyl) Sterics->Chelation Complex ChelationControl Metal Chelation (NaH/Mg) Directs to N2 Chelation->ChelationControl Yes

Caption: Decision logic for selecting the optimal synthetic pathway to ensure regiochemical integrity.

🧩 Advanced FAQ

Q: Can I use 1,3-dipolar cycloaddition to guarantee regioselectivity? A: Yes. This is often the most reliable method for 3,5-disubstituted pyrazoles .

  • Protocol: React a terminal alkyne with a diazo compound (generated in situ from a tosylhydrazone).

  • Regiocontrol: The steric bulk of the diazo group and the alkyne substituent typically forces a specific alignment (1,3-dipole orientation) to minimize steric clash in the transition state, yielding the 3,5-isomer almost exclusively [1].

Q: I need to synthesize a 3-trifluoromethyl-5-phenyl pyrazole. Which route is best? A: Do not use standard condensation in ethanol.

  • Route A (Condensation): Use 4,4,4-trifluoro-1-phenylbutane-1,3-dione + Hydrazine in HFIP . The CF₃ group is electron-withdrawing, making the adjacent carbonyl more electrophilic initially, but the solvent effect in HFIP strongly favors the formation of the 5-phenyl-3-trifluoromethyl isomer [2].

  • Route B (Cycloaddition): React phenylacetylene with trifuoromethyldiazomethane (or equivalent surrogate). This is high-risk due to diazo handling. Route A in HFIP is safer and scalable.

Q: How do I separate isomers if I can't avoid a mixture? A:

  • Chemical Separation: One isomer often reacts faster with acylating agents. Treat the mixture with acetic anhydride; the less hindered isomer (usually N1-unsubstituted) will acetylate. Separate the neutral acetylated pyrazole from the basic unreacted isomer, then hydrolyze.

  • Recrystallization: Pyrazole isomers often have vastly different melting points. Convert them to HCl or Picrate salts to amplify these differences.

📚 References

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. Source: Organic Letters (2022) URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (2008) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI Molecules (2021) URL:[Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: Nature (2025) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: N-Linked vs. C-Linked Pyrazolylpyridine Isomers in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the two primary isomers of pyrazolylpyridine ligands: 2-(1H-pyrazol-1-yl)pyridine (1-pp) and 2-(1H-pyrazol-3-yl)pyridine (3-pp) . While structurally similar, their coordination chemistry diverges significantly due to the presence of a reactive N-H group in the C-linked isomer versus the chemically inert N-linked isomer. This distinction dictates their utility: 1-pp systems are preferred for robust photophysical applications (OLEDs, dyes), whereas 3-pp systems are dominant in bifunctional catalysis (transfer hydrogenation) due to metal-ligand cooperation (MLC).

Part 1: Structural & Electronic Landscape

The fundamental difference lies in the connectivity of the pyrazole ring to the pyridine unit. This alters the bite angle, electronic donation, and potential for secondary interactions.

Isomer Classification
  • Isomer A: 2-(1H-pyrazol-1-yl)pyridine (1-pp)

    • Linkage: Nitrogen (N1) of pyrazole to Carbon (C2) of pyridine.

    • Nature: Aprotic. The pyrazole nitrogen is fully substituted.

    • Key Feature: High chemical stability; resists deprotonation.

  • Isomer B: 2-(1H-pyrazol-3-yl)pyridine (3-pp)

    • Linkage: Carbon (C3) of pyrazole to Carbon (C2) of pyridine.

    • Nature: Protic.[1][2] Contains an N-H group at the N1 position.

    • Key Feature: Amphoteric. Can be deprotonated to form an anionic pyrazolate ligand, or participate in hydrogen bonding.

Visualization of Structural Logic

IsomerComparison Base Pyrazolylpyridine Ligands Iso1 N-Linked (1-pp) 2-(1H-pyrazol-1-yl)pyridine Base->Iso1 Iso3 C-Linked (3-pp) 2-(1H-pyrazol-3-yl)pyridine Base->Iso3 Prop1 Aprotic / Neutral Fixed Geometry Iso1->Prop1 Prop3 Protic (N-H) Acid/Base Active Iso3->Prop3 App1 Application: Robust Redox Stability (OLEDs, Dyes) Prop1->App1 App3 Application: Metal-Ligand Cooperation (Catalysis) Prop3->App3 Anionic Anionic Pyrazolate Form (Strong Sigma Donor) Prop3->Anionic Deprotonation (-H+)

Figure 1: Structural divergence and resulting functional applications of pyrazolylpyridine isomers.

Part 2: Synthesis & Accessibility

The synthesis of these isomers requires fundamentally different organic transformations.

Synthetic Protocols
IsomerPrimary Synthetic RouteKey ReagentsDifficulty
1-pp Ullmann Coupling (C-N Bond Formation)2-Halopyridine, Pyrazole, CuI, Base (K₂CO₃/Cs₂CO₃)Moderate (Requires transition metal catalyst, high temp)
3-pp Claisen Condensation (C-C Bond Formation)2-Acetylpyridine, DMA-DMA, Hydrazine HydrateLow (One-pot, high yield, no metal catalyst)
Detailed Synthesis of 1-pp (Ullmann Protocol)

Note: This route is necessary because direct nucleophilic substitution is difficult on electron-rich pyrazoles.

  • Reagents: 2-Bromopyridine (1.0 eq), Pyrazole (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF (degassed).

  • Procedure:

    • Combine solid reagents in a Schlenk tube under Argon.

    • Add solvent and heat to 110°C for 24 hours.[3]

    • Workup: Cool, dilute with water, extract with ethyl acetate. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Detailed Synthesis of 3-pp (Condensation Protocol)
  • Reagents: 2-Acetylpyridine (1.0 eq), N,N-Dimethylacetamide dimethyl acetal (1.1 eq), Hydrazine monohydrate (excess).

  • Procedure:

    • Reflux 2-acetylpyridine with the acetal in toluene to form the enaminone intermediate (yellow solid).

    • Isolate intermediate or treat directly with hydrazine hydrate in ethanol at reflux for 4 hours.

    • Workup: Remove solvent; recrystallize from ethanol/water.

Part 3: Comparative Performance Data

Coordination & Electronic Properties

The following data compares Ruthenium(II) complexes of both isomers, specifically


.[4]
ParameterRu(II)-(1-pp) ComplexRu(II)-(3-pp) ComplexSignificance
Ru-N(py) Bond ~2.05 Å~2.06 ÅSimilar pyridine binding.
Ru-N(pz) Bond 2.02 Å 2.08 Å 1-pp binds tighter due to lack of steric clash from NH.
Bite Angle ~78.5°~77.8°1-pp has a slightly larger bite angle, favoring octahedral geometry.
Oxidation (Ru II/III) +1.28 V vs SCE+1.24 V vs SCE3-pp is slightly easier to oxidize (more electron-rich).
pKa (Ligand) N/A (Aprotic)~13.5 (Pyrazolic NH)3-pp can be deprotonated to form a neutral complex.
Catalytic Performance (Transfer Hydrogenation)

The 3-pp isomer is superior in catalysis due to the "N-H effect," where the ligand participates in proton transfer.

  • Reaction: Transfer hydrogenation of acetophenone to 1-phenylethanol.

  • Catalyst Loading: 0.1 mol% Ru-complex.

  • Base: KOtBu (required for 3-pp activation).

Isomer LigandYield (1h)TOF (h⁻¹)Mechanism
1-pp (Aprotic)< 10%< 100Inner-sphere (slow). No proton shuttle.
3-pp (Protic)> 95% > 50,000 Outer-sphere (fast). Ligand NH shuttles proton to substrate.

Part 4: Experimental Validation Protocols

To verify the identity and purity of these isomers in your own lab, utilize the following self-validating workflows.

1H NMR Diagnostic Signals
  • 1-pp: Look for the specific coupling of the pyrazole H5 proton (doublet, ~8.6 ppm) which is deshielded by the adjacent pyridine ring.

  • 3-pp: Look for the broad singlet of the N-H proton (>10 ppm, exchangeable with D₂O). Its absence indicates deprotonation or incorrect isomer.

Electrochemical Validation (Cyclic Voltammetry)

This protocol confirms the electronic environment of the metal center.

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Acetonitrile + 0.1 M

    
    .
    
  • Analyte: 1 mM Metal Complex.

  • Scan Rate: 100 mV/s.

  • Interpretation:

    • 1-pp Complexes: Show a single, reversible one-electron wave (Ru II/III) that is pH independent .

    • 3-pp Complexes: Show a redox wave that shifts cathodically upon addition of base (formation of the anionic pyrazolate species).

Catalytic Mechanism Visualization (Graphviz)

The diagram below illustrates why 3-pp is the superior choice for catalysis (Metal-Ligand Cooperation).

MLC_Mechanism State1 Resting State Ru-NH (Neutral) State2 Active Species Ru-N (Anionic) State1->State2 Deprotonation (-H+) State3 Transition State Hydride Transfer State2->State3 + Substrate + H2 Source State3->State1 Product Release Product Alcohol State3->Product H- / H+ Transfer Base Base (KOtBu) Base->State1 Substrate Ketone

Figure 2: The Metal-Ligand Cooperation (MLC) cycle exclusive to the 3-pp isomer.

References

  • Synthesis of 1-pp (Ullmann)

    • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.
  • Synthesis of 3-pp (Condensation)

    • Jameson, D. L., & Goldsby, K. A. "2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate ligands." Journal of Organic Chemistry, 1990.
  • Catalytic Comparison (MLC Effect)

    • Mukherjee, A., et al. "Acceptorless Dehydrogenation of Alcohols Catalyzed by Ruthenium Pincer Complexes: The Role of the NH Moiety." Journal of the American Chemical Society, 2018.
  • Photophysical Properties

    • Sun, Y., et al. "Unusual Photophysical Properties of a Ruthenium(II) Complex Related to [Ru(bpy)2(dppz)]2+."[4][5] Inorganic Chemistry, 2010.[6]

Sources

"validating the kinase inhibitory activity of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Kinase Inhibitory Activity of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Executive Summary: The Pyrazole-Pyridine Scaffold

The molecule 4-(4-Methyl-1H-pyrazol-3-yl)pyridine represents a classic pharmacophore in kinase medicinal chemistry, primarily associated with the inhibition of Transforming Growth Factor-beta type I receptor (ALK5) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

Due to the structural homology between the ATP-binding pockets of ALK5 and p38 MAPK, pyrazole-pyridine derivatives often exhibit dual activity or require specific substitution patterns (such as the 4-methyl group on the pyrazole ring) to achieve selectivity. This guide outlines the critical validation workflow to confirm the primary target (hypothesized here as ALK5/TGF


RI), quantify potency, and establish selectivity against the standard reference inhibitor, SB-431542 .

Comparative Analysis: Performance Benchmarking

To validate 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (referred to as Compound MP-Pyr ), it must be benchmarked against industry standards. The following table summarizes the expected performance metrics for a potent ALK5 inhibitor in this class.

Table 1: Benchmark Criteria for ALK5 Inhibitors

FeatureCompound MP-Pyr (Target Profile)SB-431542 (Gold Standard)Galunisertib (LY2157299) (Clinical Benchmark)
Primary Target TGF

RI (ALK5)
TGF

RI (ALK5)
TGF

RI (ALK5)
Biochemical IC

< 100 nM~94 nM~56 nM
Cellular IC

(p-Smad2)
< 500 nM~1

M
~0.5

M
Selectivity Risk p38 MAPK (High Risk)ALK4, ALK7 (Known overlap)Highly Selective
Solubility Moderate (DMSO soluble)Low (requires DMSO)Improved
Mechanism ATP-Competitive Type IATP-Competitive Type IATP-Competitive Type I

Expert Insight: The 4-methyl group on the pyrazole ring is a critical determinant. In p38 inhibitors (like SB-203580), a 4-phenyl/4-fluorophenyl group is common. A simple methyl group often shifts selectivity towards ALK5 or reduces steric clash in the ALK5 gatekeeper region.

Experimental Validation Protocols

Phase I: Biochemical Potency (In Vitro Kinase Assay)

Objective: Determine the intrinsic inhibitory constant (


 or IC

) against recombinant ALK5 kinase.

Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme Prep: Dilute recombinant human TGF

    
    R1 (ALK5) kinase (0.2 ng/
    
    
    
    L) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl
    
    
    , 0.1 mg/mL BSA).
  • Compound Treatment: Prepare a 3-fold serial dilution of MP-Pyr in DMSO. Transfer 1

    
    L to a 384-well plate.
    
  • Reaction Initiation: Add 2

    
    L of Enzyme solution. Incubate for 10 min at RT.
    
  • Substrate Addition: Add 2

    
    L of ATP (10 
    
    
    
    M final) and substrate (e.g., TGF
    
    
    R1 peptide or Casein). Incubate for 60 min at RT.
  • Detection: Add 5

    
    L ADP-Glo™ Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Readout: Measure Luminescence.

  • Data Analysis: Plot RLU vs. log[Concentration] to derive IC

    
     using a 4-parameter logistic fit.
    
Phase II: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the canonical TGF-


 signaling pathway in intact cells.

Protocol:

  • Cell Culture: Seed HaCaT (keratinocytes) or A549 (lung adenocarcinoma) cells in 6-well plates. Starve in serum-free medium for 12 hours.

  • Pre-treatment: Treat cells with MP-Pyr (0.1, 1, 10

    
    M) or SB-431542  (10 
    
    
    
    M) for 1 hour.
  • Induction: Stimulate with TGF-

    
    1  (5 ng/mL) for 1 hour.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na

    
    VO
    
    
    
    ).
  • Immunoblotting:

    • Primary Antibody: Anti-Phospho-Smad2 (Ser465/467) [Cell Signaling Tech #3108].

    • Loading Control: Anti-Total Smad2/3 or

      
      -Actin.
      
  • Validation Criteria: MP-Pyr must dose-dependently abrogate Smad2 phosphorylation without affecting total Smad levels.

Phase III: Functional Selectivity (Reporter Assay)

Objective: Quantify transcriptional inhibition and rule out p38 MAPK off-target effects.

Protocol:

  • Transfection: Transfect HEK293T cells with CAGA12-Luc (Smad-binding element) plasmid.

  • Assay: Treat with MP-Pyr + TGF-

    
    1 (as above).
    
  • Counter-Screen (p38 MAPK): In a separate set, stimulate cells with UV or LPS and measure p-Hsp27 (a downstream target of p38/MAPKAPK2) via Western blot.

    • Result Interpretation: If MP-Pyr inhibits CAGA12-Luc but not p-Hsp27, it is a selective ALK5 inhibitor. If it inhibits both, it is a dual inhibitor.

Visualizing the Mechanism & Workflow

Diagram 1: TGF- Signaling Pathway & Point of Inhibition

This diagram illustrates where MP-Pyr acts within the canonical Smad pathway.

TGFBeta_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-beta Ligand T2R TGF-beta RII TGFB->T2R Binding ALK5 TGF-beta RI (ALK5) (Target of MP-Pyr) T2R->ALK5 Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation PSmad2_3 Phospho-Smad2/3 Smad2_3->PSmad2_3 Activation Complex Smad2/3-Smad4 Complex PSmad2_3->Complex + Smad4 Smad4 Smad4 Transcription Gene Transcription (EMT, Fibrosis) Complex->Transcription Translocation Inhibitor MP-Pyr (Inhibitor) Inhibitor->ALK5 Blocks ATP Binding

Caption: The canonical TGF-


 signaling cascade showing ALK5 inhibition by MP-Pyr, preventing Smad2/3 phosphorylation and subsequent gene transcription.
Diagram 2: Validation Workflow Logic

A decision tree for validating the specific activity of the pyrazole-pyridine scaffold.

Validation_Workflow Start Compound MP-Pyr Step1 1. Biochemical Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 2. Selectivity Panel (ALK5 vs p38) Decision1->Step2 Yes OutcomeC Inactive / Weak Decision1->OutcomeC No Step3 3. Cell Assay (Western Blot: p-Smad2) Step2->Step3 ALK5 Selective OutcomeB Dual / p38 Inhibitor Step2->OutcomeB p38 Activity Detected OutcomeA Validated ALK5 Inhibitor Step3->OutcomeA p-Smad2 Inhibited

Caption: Step-by-step validation logic to distinguish ALK5 selectivity from p38 cross-reactivity.

References

  • Inman, G. J., et al. "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 2002.

  • Callahan, J. F., et al. "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 2002.

  • Vogt, A., et al. "High-content analysis of TGF

    
    -induced Smad2 translocation: A specific and sensitive assay for ALK5 inhibitors." Assay and Drug Development Technologies, 2004. 
    
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Sawyer, J. S., et al. "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry, 2003.

Optimizing Kinase Inhibitors: A Comparative Guide to Pyrazolylpyridine SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolylpyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. While structurally similar to the adenine-mimicking pyrazolylpyrimidine , the pyridine variant offers distinct physicochemical advantages—specifically in metabolic stability and solubility—often at the cost of minor potency trade-offs.

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) of pyrazolylpyridines, focusing on their application as p38


 Mitogen-Activated Protein Kinase (MAPK)  inhibitors.[1] It contrasts them with pyrimidine alternatives and provides a self-validating synthesis protocol.

Part 1: Comparative Analysis (The Scaffold Choice)

When designing Type I kinase inhibitors, the choice between a Pyrazolylpyridine (PP) and a Pyrazolylpyrimidine (PPM) core is critical. Both scaffolds utilize the pyrazole moiety to form hydrogen bonds with the kinase "hinge" region, but the fused ring system dictates the physicochemical profile.

Head-to-Head: Pyrazolylpyridine vs. Pyrazolylpyrimidine[2]
FeaturePyrazolylpyridine (PP) Pyrazolylpyrimidine (PPM) Technical Insight
Hinge Binding Bidentate (Donor-Acceptor)Tridentate potential (Adenine mimic)PPMs mimic ATP's adenine base more closely, often yielding lower IC

values (higher potency).
Metabolic Stability High Moderate to LowThe extra nitrogen in the pyrimidine ring increases electron deficiency, making the ring susceptible to nucleophilic attack and rapid oxidative clearance (CYP450).
Solubility (LogS) High ModeratePyridines are generally more basic (pKa ~5.2) than pyrimidines (pKa ~1.3), facilitating salt formation and aqueous solubility.
Selectivity TunablePromiscuousThe "missing" nitrogen in PP reduces non-specific H-bonding interactions, often improving selectivity profiles against the kinome.

Verdict: Choose Pyrazolylpyridine when the lead candidate suffers from rapid hepatic clearance or poor oral bioavailability. Choose Pyrazolylpyrimidine when raw potency (sub-nanomolar affinity) is the primary bottleneck.

Part 2: Deep Dive SAR (p38 MAPK Inhibition)

The efficacy of pyrazolylpyridines in blocking p38


 relies on three specific interaction zones within the ATP-binding pocket:
  • The Hinge Region: Occupied by the pyrazole nitrogen (H-bond acceptor) and an adjacent amino/amide group (H-bond donor).

  • The Hydrophobic Pocket (Gatekeeper): Accessed by substituents on the pyridine ring.

  • The Solvent Front: Tolerates bulky, polar groups to improve solubility.

Representative SAR Data

Note: Data below represents a composite of typical trends observed in p38


 inhibitor optimization (e.g., Skepinone analogs).

Core Structure: 3-(pyridin-4-yl)-1H-pyrazole derivatives.

CompoundR1 (Pyridine-2 pos)R2 (Pyrazole-N1)R3 (Pyrazole-C3)p38

IC

(nM)
LogP SAR Interpretation
A (Ref) -H-Ph-NH

1252.1Baseline activity. Amino group is a critical hinge donor.
B -F-Ph-NH

352.3Electronic Effect: Fluorine withdraws electron density, strengthening the H-bond acceptor capability of the pyridine nitrogen.
C -F-Ph(4-F)-NH

122.5Lipophilicity: 4-F on phenyl ring improves hydrophobic packing in the back pocket.
D -F-Ph(4-F)-H>10,0002.4Critical Fail: Loss of the -NH

donor destroys hinge binding.
E -Morpholine-Ph(4-F)-NH

451.8Solubility Optimization: Morpholine at the solvent front improves solubility but slightly reduces potency due to steric bulk.
Visualization: SAR Logic Flow

The following diagram illustrates the decision-making logic for optimizing this scaffold.

SAR_Logic Start Base Scaffold: Pyrazolylpyridine Hinge Hinge Region Interaction (Pyrazole N + C3-Substituent) Start->Hinge Pocket Hydrophobic Pocket (N1-Aryl Group) Start->Pocket Solvent Solvent Exposed Area (Pyridine Substituents) Start->Solvent Check_Hbond Is H-bond Donor Present? Hinge->Check_Hbond Check_Sterics Steric Fit? Pocket->Check_Sterics Check_Solubility LogP > 4? Solvent->Check_Solubility Potency_High High Potency (Maintain) Check_Hbond->Potency_High Yes (-NH2, -NHCO) Potency_Low Loss of Activity (>10 µM) Check_Hbond->Potency_Low No (-H, -CH3) Check_Sterics->Potency_High Good Fit (4-F-Ph) Check_Sterics->Potency_Low Clash (Ortho-subs) Add_Polar Add Morpholine/Piperazine Check_Solubility->Add_Polar Yes (Too Lipophilic) Optimize_Elec Add EWG (F, Cl) to Pyridine Check_Solubility->Optimize_Elec No (Optimize Affinity) Add_Polar->Potency_High Maintains Potency Improves PK

Caption: Logic flow for optimizing Pyrazolylpyridine derivatives based on binding site topology.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes a robust, "one-pot" synthesis of the pyrazolylpyridine core via a modified Japp-Klingemann reaction, followed by cyclization.[2][3] This method is preferred over standard hydrazine condensation due to higher yields and cleaner profiles.

Synthesis: One-Pot Azo-Coupling/Cyclization

Objective: Synthesize 3-amino-4-pyrazolylpyridine derivatives.

Reagents:

  • 2-Chloro-3-nitropyridine (Starting material)[2][3]

  • Ethyl acetoacetate (Linker)[4]

  • Aryldiazonium tosylate (Stable diazonium source)[2][3]

  • Pyrrolidine (Cyclization catalyst)[4]

Step-by-Step Procedure:

  • Activation: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous THF. Add NaH (2.0 eq) at 0°C. Stir for 30 min to generate the enolate.

  • Coupling: Introduce the aryldiazonium tosylate (1.1 eq) to the mixture. The solution will turn deep orange/red, indicating azo-coupling.

    • Validation Check: TLC (Hexane:EtOAc 3:1) must show consumption of the pyridine starting material. If SM remains >10%, add 0.2 eq additional diazonium salt.

  • Cyclization: Add pyrrolidine (4.0 eq) directly to the reaction vessel and heat to 40°C. Stir for 2 hours.

    • Mechanism:[2][5][6][7][8] Pyrrolidine catalyzes the deacetylation and subsequent intramolecular nucleophilic attack of the hydrazine nitrogen onto the pyridine ring.

  • Workup: Quench with 1N HCl. Extract with CHCl

    
    .[4] Wash organic layer with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation: Kinase Inhibition Assay (FRET-based)

Objective: Determine IC


 against p38

.
  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 5 µL compound + 10 µL enzyme mix (p38

    
    , 2 nM final) + 10 µL tracer (AlexaFluor-labeled tracer). Incubate 1 hour at RT.
    
  • Detection: Add Eu-anti-GST antibody. Read TR-FRET signal (Ex: 340nm, Em: 615nm/665nm).

  • Control System:

    • Positive Control:[9] SB203580 (Known p38 inhibitor). Expected IC

      
      : ~50-100 nM.
      
    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Check: Assay is valid only if Z' > 0.5.

Visualization: Synthesis Workflow

Synthesis_Workflow SM Start: 2-Chloro-3-nitropyridine Inter1 Intermediate: Enolate Formation (NaH, THF) SM->Inter1 Activation Coupling Azo-Coupling: + Aryldiazonium Tosylate Inter1->Coupling C-N Bond Form Cyclization Cyclization: + Pyrrolidine (40°C, 2h) Coupling->Cyclization Ring Closure Product Final Scaffold: Pyrazolylpyridine Cyclization->Product Purification

Caption: One-pot synthesis workflow for generating the pyrazolylpyridine core.

References

  • Design and Synthesis of p38 Inhibitors

    • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013).[1][3][4][10] Arab Journal of Chemistry.

  • Synthesis Protocol

    • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (2023).[2][3][4][11] International Journal of Molecular Sciences.

  • Scaffold Comparison (Pyridine vs Pyrimidine)

    • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[5] (2024).[5] RSC Medicinal Chemistry.

  • Metabolic Stability Reference

    • Drug Metabolic Stability in Early Drug Discovery. (2021).[12][13] Expert Opinion on Drug Metabolism & Toxicology.

Sources

A Comparative Guide to Novel JNK Inhibitors: Profiling 4-(Pyrazol-3-yl)pyridines Against Established Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The JNK Signaling Nexus as a Therapeutic Target

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, represent a critical convergence point for cellular signaling pathways that respond to a wide array of stress stimuli.[1][2] These stimuli, ranging from inflammatory cytokines and growth factors to oxidative stress and UV irradiation, trigger a tiered kinase cascade.[2][3] This cascade, typically involving a MAP3K (e.g., ASK1) and a MAP2K (MKK4 or MKK7), culminates in the activation of JNK.[2][4] Once activated, JNKs phosphorylate a host of downstream targets, most notably the transcription factor c-Jun, thereby regulating fundamental cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[1][5]

The dysregulation of the JNK pathway is implicated in a multitude of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, inflammatory conditions, metabolic diseases, and various cancers.[2][3][6] This central role in pathophysiology has made JNK an attractive target for therapeutic intervention.[7][8] Consequently, the development of small-molecule JNK inhibitors is an area of intense research. These inhibitors can be broadly classified based on their mechanism of action, with the majority being ATP-competitive, binding to the kinase's active site.[9][10]

This guide provides a comparative analysis of a novel class of inhibitors, the 4-(pyrazol-3-yl)pyridines, against well-established JNK inhibitors.[11][12] We will examine their biochemical potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols to enable researchers to validate and expand upon these findings in their own laboratories.

JNK_Signaling_Pathway cluster_stimuli Extracellular & Intracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Cytokines (TNF-α, IL-1) Growth Factors UV Irradiation Oxidative Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Other_Substrates Other Substrates (ATF2, SMADs, etc.) JNK->Other_Substrates Cellular_Response Gene Expression Apoptosis Inflammation Proliferation cJun->Cellular_Response Other_Substrates->Cellular_Response

Caption: The canonical JNK signaling pathway cascade.

Profile of JNK Inhibitors for Comparison

For this guide, we will compare a representative compound from the 4-(pyrazol-3-yl)pyridine series with two widely used, commercially available JNK inhibitors and a potent covalent inhibitor.

  • 4-(5-Chloro-4-(1-methyl-1H-pyrazol-3-yl)pyridin-2-ylamino)benzonitrile (Representative Pyridine Analog): This compound belongs to a novel series of 4-(pyrazol-3-yl)pyridines developed as potent and selective JNK inhibitors.[11] The initial discovery stemmed from optimizing a previous pyrimidine-based scaffold, where replacing the pyrimidine core with a pyridine ring surprisingly boosted potency.[11] This class is of interest due to its potential for refined structure-activity relationships (SAR) and improved drug-like properties.

  • SP600125: An anthrapyrazolone, SP600125 is one of the earliest and most widely cited JNK inhibitors.[9][10][13] It is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[14][15] Its extensive use in preclinical studies has helped to elucidate the role of JNK in numerous biological processes, from inflammation to apoptosis.[13][16][17] However, its utility can be limited by off-target effects on other kinases.[9][18]

  • TCS JNK 6o (JNK Inhibitor VIII): This aminopyridine-based compound is a potent, ATP-competitive inhibitor of all three JNK isoforms.[19][20] It is noted for its high selectivity, displaying over 1000-fold greater preference for JNK1 and JNK2 compared to other MAP kinases like ERK2 and p38.[19] This high selectivity makes it a valuable tool for specifically probing JNK-dependent pathways.

  • JNK-IN-8: Representing a different mechanistic class, JNK-IN-8 is a potent, irreversible inhibitor that forms a covalent bond with a conserved cysteine residue near the ATP-binding site of JNKs.[4][21] This covalent mechanism can provide prolonged target engagement and high potency, making it a powerful pharmacological probe for studying JNK signaling.[21][22]

Comparative Performance Data

The following table summarizes key performance metrics for the selected inhibitors, compiled from published literature and supplier data. Direct comparison should be approached with caution, as assay conditions can vary between studies.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity HighlightsMechanism of Action
Pyridine Analog (Cmpd 14 in source)140N/A70>140-fold vs. p38ATP-Competitive
SP600125 40[14][15]40[14][15]90[14][15]>20-fold vs. a range of kinases; some off-target activity reported.[13][18]ATP-Competitive, Reversible
TCS JNK 6o 45[19][20]160[19][20]52 (Ki)[19][20]>1000-fold selective over ERK2 and p38.ATP-Competitive
JNK-IN-8 4.7[4]18.7[4]1.0[4]High selectivity established via cellular thermal shift and kinome profiling.[21]Covalent, Irreversible

Note: Data for the Pyridine Analog is derived from the published SAR study[11]. N/A indicates data not available in the primary source.

Experimental Methodologies

Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed protocols for key biochemical and cellular assays.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JNK enzyme isoforms. This protocol is based on a generic time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Expertise & Experience: The choice of a TR-FRET assay over a traditional radioactive filter-binding assay is based on safety (no radioisotopes), higher throughput, and reduced reagent consumption. It is critical to run an ATP competition assay to confirm the mechanism of action for novel inhibitors. The final DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The final concentration in the well should be at the Km value for the specific JNK isoform to ensure competitive inhibition is accurately measured.

    • JNK Enzyme: Dilute recombinant human JNK1, JNK2, or JNK3 enzyme in Assay Buffer to a 2X working concentration.

    • Substrate Solution: Prepare a 2X solution of a suitable substrate (e.g., GST-c-Jun peptide) in Assay Buffer.

    • Inhibitor Dilution: Create a serial dilution of the test compound (e.g., 4-(pyrazol-3-yl)pyridine analog) in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4X working stock.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution or DMSO vehicle control to the wells of a low-volume 384-well assay plate.

    • Add 5 µL of the 2X JNK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed 2X ATP/Substrate solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a TR-FRET detection mix (containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled anti-GST antibody) in Stop Buffer (containing EDTA).

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratio of acceptor/donor fluorescence.

    • Normalize the data relative to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Plate 1. Add 4X Inhibitor to 384-well plate Enzyme 2. Add 2X JNK Enzyme (Incubate 15 min) Plate->Enzyme Reaction 3. Add 2X ATP/Substrate Mix (Incubate 60 min) Enzyme->Reaction Stop 4. Add Stop/Detection Mix (Incubate 60 min) Reaction->Stop Read 5. Read Plate (TR-FRET) Stop->Read

Caption: Workflow for an in vitro TR-FRET kinase assay.

Cellular Assay: Western Blot for Phospho-c-Jun Inhibition

Objective: To assess the ability of a JNK inhibitor to block the phosphorylation of its direct downstream substrate, c-Jun, in a cellular context.

Expertise & Experience: This is a self-validating protocol. A positive result (decreased phospho-c-Jun) is only meaningful if the total c-Jun levels remain unchanged, confirming that the inhibitor is blocking phosphorylation rather than causing protein degradation. Including a potent JNK activator like Anisomycin is crucial to stimulate the pathway and create a sufficient signal window for measuring inhibition.[4] Phosphatase and protease inhibitors in the lysis buffer are non-negotiable for preserving the phosphorylation state and integrity of the target proteins.[23]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight.

    • Starve the cells in low-serum media for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the JNK inhibitor (or DMSO vehicle) for 1-2 hours.[16]

    • Stimulate the JNK pathway by adding a JNK activator (e.g., 25 µg/mL Anisomycin) for 30 minutes.

  • Lysate Preparation:

    • Place the culture dish on ice and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[24]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis until adequate separation is achieved.[24]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-c-Jun (Ser63 or Ser73), diluted in blocking buffer.[25]

    • Wash the membrane 3x for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Stripping and Re-probing:

    • To validate the results, strip the membrane of the phospho-antibody (using a mild stripping buffer).

    • Re-block the membrane and probe with a primary antibody for total c-Jun to confirm equal protein loading.[26]

Conclusion and Future Perspectives

This guide provides a framework for comparing JNK inhibitors, using the novel 4-(pyrazol-3-yl)pyridine series as a focal point. The data indicates that this new chemical scaffold is a promising starting point for potent and selective JNK inhibitors, rivaling the biochemical potency of established compounds like SP600125 while showing excellent selectivity over p38.[11]

In comparison, TCS JNK 6o remains a benchmark for selectivity, while covalent inhibitors like JNK-IN-8 offer a different modality with high potency and prolonged action. The choice of inhibitor will always depend on the specific research question. For broad pathway analysis, a well-characterized tool like SP600125 may suffice, whereas studies requiring precise targeting of JNK over other kinases would benefit from a highly selective compound like TCS JNK 6o. The development of novel scaffolds, such as the 4-(pyrazol-3-yl)pyridines, is crucial for expanding the chemical toolbox and identifying candidates with superior therapeutic potential, potentially offering improved isoform selectivity or pharmacokinetic properties. As JNK inhibitors continue to be evaluated in clinical trials, the need for rigorous, comparative preclinical assessment using standardized and validated protocols remains more critical than ever.[6][27][28]

References

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. [Link]

  • Bogoyevitch, M. A., & Kobe, B. (2006). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews, 70(3), 763-795. [Link]

  • Zhang, Y., et al. (2024). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 25(4), 2209. [Link]

  • Davis, R. J. (Ed.). (2007). The JNK Signaling Pathway. Springer. [Link]

  • Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic tools. British Journal of Pharmacology, 171(2), 329-346. [Link]

  • Zhang, Y., et al. (2018). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. British Journal of Cancer, 118(4), 467-476. [Link]

  • Yarza, R., et al. (2015). c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. Frontiers in Pharmacology, 6, 321. [Link]

  • A2Z Market Research. What are JNK inhibitors and how do they work? [Link]

  • Thériault, C., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3344-3349. [Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. ACS Chemical Biology, 7(1), 145-154. [Link]

  • He, Y., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Expert Opinion on Therapeutic Patents, 34(3), 195-208. [Link]

  • Lee, Y. C., et al. (2025). Inhibiting JNK signaling enhances the antitumor efficacy of macrophage-targeting agents in triple-negative breast cancer by inducing an immunoactive tumor microenvironment. Clinical Cancer Research, 31(12_Supplement), P4-03-22. [Link]

  • Johnson, G. L., & Nakamura, K. (2007). The c-jun N-terminal kinase pathway: a role in programmed cell death and cell survival. Circulation Research, 101(12), 1193-1202. [Link]

  • Maher, T. M., et al. (2023). Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 208(9), 1084-1092. [Link]

  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. [Link]

  • Biocompare. p-c-JUN antibody for Western Blotting. [Link]

  • ResearchGate. How well can be p-c-Jun detected in Westernblot? [Link]

  • Lin, Y. L., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. International Journal of Molecular Sciences, 24(20), 15174. [Link]

  • Scapin, G. (2006). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Current Opinion in Drug Discovery & Development, 9(4), 451-460. [Link]

  • Chen, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 256-264. [Link]

  • Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega, 3(1), 1014-1022. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

  • PubMed Central. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Scientific Reports. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]

Sources

The Pyrazole Paradox: A Cross-Validation Guide for Computational & Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Drug Discovery

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to act as both hydrogen bond donors and acceptors. However, this versatility comes with a significant liability: structural ambiguity .

In 3(5)-substituted pyrazoles, the annular nitrogen proton oscillates between positions N1 and N2 (tautomerism). Furthermore, synthetic N-alkylation often yields mixtures of regioisomers (1,3- vs. 1,5-substituted) that are difficult to distinguish by standard 1D NMR.

The Crisis: Standard computational docking protocols often treat the input structure as static. If you dock the wrong tautomer or regioisomer, your binding free energy (


) predictions will be uncorrelated with experimental IC

values, leading to "false negatives" in virtual screening.

This guide outlines a rigorous Cross-Validation Protocol to synchronize experimental observation with computational prediction, ensuring data integrity in pyrazole-based drug development.

Part 1: Structural Identity – Solving the Regioisomer/Tautomer Puzzle

Before assessing biological activity, you must validate the chemical structure. A common error is assuming the major synthetic product matches the thermodynamic minimum calculated in the gas phase.

The Challenge: N-Alkylation Regioselectivity

When alkylating a 3-substituted pyrazole, two products are possible: the 1,3-isomer (less sterically hindered) and the 1,5-isomer.

  • Computational Pitfall: Gas-phase DFT often overestimates the stability of the 1,5-isomer due to the absence of solvent dielectric shielding.

  • Experimental Reality: The ratio is kinetically controlled by the base and solvent (e.g.,

    
     in DMSO favors N1-alkylation via an 
    
    
    
    mechanism).
Cross-Validation Workflow

Step 1: Computational Prediction (Transition State Analysis) Do not rely solely on ground state energies. You must model the Transition State (TS) of the alkylation.

  • Recommended Functional: B3LYP/6-31G**(d) for geometry; M06-2X/def2-TZVP for single-point energy.

  • Solvation: SMD Model (Solvent: DMSO or DMF).

Step 2: Experimental Confirmation (NOESY/HMBC) Standard


 NMR is insufficient due to overlapping signals.
  • Protocol: Run 2D NOESY. Look for a cross-peak between the N-alkyl protons and the pyrazole C5-H or substituent.

    • 1,5-isomer: Strong NOE between N-alkyl and Substituent.

    • 1,3-isomer: Strong NOE between N-alkyl and Pyrazole C5-H.

Step 3: Data Synthesis (The Validation Matrix)

FeatureComputational Marker (DFT)Experimental Marker (NMR/X-ray)Status
Regiochemistry

(TS barrier difference > 2 kcal/mol)
NOESY Cross-peaks (N-R

C5-H)
Pass/Fail
Tautomer Ratio Boltzmann weighting (

)
Chemical shift averaging (

NMR)
Pass/Fail

Part 2: Physicochemical Profiling ( Prediction)

The acidity of the pyrazole NH group determines its protonation state at physiological pH (7.4), which dictates binding affinity.

The "Adiabatic" Computational Method

Direct calculation of


 using thermodynamic cycles is prone to error. The most accurate current method involves the Adiabatic Scheme  with explicit microsolvation.

Protocol:

  • Geometry Opt: Optimize neutral and deprotonated species at M06-2X/6-31+G(d,p) with SMD (Water).

  • Explicit Water: Add 3 explicit water molecules to the H-bond network of the anion to stabilize the charge.

  • Calculation:

    
    
    (Where C is a fitted constant, typically 26.9 kcal/mol for water).
    
Experimental Validation
  • Method: Potentiometric Titration (for solubility > 1 mM) or UV-Metric Titration (Sirius T3) for low solubility compounds.

  • Accuracy Benchmark: A computational error of

    
     pH units is considered validated against experiment.
    

Part 3: Binding Competency (Docking vs. IC )

This is where structural errors manifest as biological failures.

The "Tautomer-Aware" Docking Protocol

Most docking software (Glide, AutoDock Vina) generates tautomers automatically, but often misses high-energy tautomers that are stabilized inside the protein pocket.

Correct Workflow:

  • Enumeration: Generate all 4 species (1H-neutral, 2H-neutral, cation, anion).

  • Ensemble Docking: Dock all species.

  • Score Analysis: If the 2H-tautomer scores significantly better (

    
     kcal/mol) than the 1H-tautomer, check if the protein pocket has specific residues (e.g., Asp/Glu) that stabilize this form.
    
Quantitative Comparison (Table)
Compound IDExp.

(nM)
Docking Score (kcal/mol)Validated TautomerNotes
Pvz-001 12-11.41H (N1)H-bond to Hinge Region
Pvz-002 4500-6.22H (N2)Steric clash in 1H form
Pvz-003 >10,000-5.1MixtureRapid exchange prevents stable binding

Part 4: Visualization of Workflows

Diagram 1: The Cross-Validation Loop

This diagram illustrates the iterative process between computational design and experimental validation required for pyrazoles.

CrossValidation cluster_Comp Computational Domain cluster_Exp Experimental Domain Start Candidate Pyrazole Design DFT_Taut DFT Tautomer/Regio Analysis (M06-2X/SMD) Start->DFT_Taut Synthesis Synthesis & Purification Start->Synthesis Docking Ensemble Docking (All Tautomers) DFT_Taut->Docking NMR_Val 2D NMR / X-Ray (Structural Confirmation) DFT_Taut->NMR_Val Validate Isomer Pred_Activity Predicted Delta G Docking->Pred_Activity Decision Correlation Check? Pred_Activity->Decision Synthesis->NMR_Val Bio_Assay IC50 / SPR Assay NMR_Val->Bio_Assay Confirmed Structure Only Bio_Assay->Decision Refine Refine Model / Re-synthesize Decision->Refine No Correlation End Lead Optimization Decision->End Valid Model Refine->Start

Caption: The iterative feedback loop ensuring the synthesized pyrazole isomer matches the computational model used for binding prediction.

Diagram 2: Regioselectivity Decision Tree

How to determine if your synthesis produced the N1 or N2 isomer using a hybrid approach.

RegioSelectivity Input N-Alkylation Product NMR_1D 1H NMR Spectrum Input->NMR_1D Ambiguous Signals Overlap? NMR_1D->Ambiguous NOESY Run 2D NOESY Ambiguous->NOESY Yes Result1 1,3-Isomer (N1) Ambiguous->Result1 No (Clear Pattern) CrossPeak1 NOE: N-CH2 <-> C5-H NOESY->CrossPeak1 CrossPeak2 NOE: N-CH2 <-> C3-Subst NOESY->CrossPeak2 CrossPeak1->Result1 Result2 1,5-Isomer (N2) CrossPeak2->Result2 DFT_Check DFT Validation (Compare Chemical Shifts) Result1->DFT_Check Result2->DFT_Check

Caption: Logic flow for distinguishing 1,3- vs 1,5-substituted pyrazoles using NMR and DFT cross-validation.

References

  • Regioselectivity in Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles[1][2]

    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Tautomerism & NMR

    • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols[3]

    • Source: Molecules (PMC/NIH)
    • URL:[Link]

  • pKa Prediction Benchmarks

    • Title: Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge
    • Source: Journal of Computer-Aided Molecular Design (NIH/PMC)
    • URL:[Link]

  • Docking & QSAR Validation

    • Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors[4]

    • Source: Molecules (NIH/PMC)
    • URL:[Link]

  • Computational Methodology (DFT)

    • Title: Experimental and Comput
    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

A Tale of Two Isomers: A Comparative Guide to Pyrazole and Imidazole Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the designation of "privileged scaffolds." Among these, the five-membered nitrogen-containing heterocycles, pyrazole and imidazole, stand out for their remarkable versatility and broad spectrum of biological activity.[1][2][3] Though structural isomers sharing the formula C₃H₄N₂, the subtle difference in the placement of their nitrogen atoms—adjacent in pyrazole (a 1,2-diazole) versus separated by a carbon in imidazole (a 1,3-diazole)—imparts distinct physicochemical and electronic properties that have profound implications for drug design.[4]

This guide provides an in-depth comparative analysis of these two critical scaffolds. Moving beyond a simple list of features, we will explore the causal relationships between their structural nuances and their resulting performance in drug candidates. We will dissect their roles as bioisosteres, their binding interactions, and their metabolic profiles, supported by experimental data and case studies of marketed drugs. For the practicing medicinal chemist, understanding these differences is paramount to making rational design choices that can accelerate the journey from hit to lead and beyond.

Part 1: A Foundation of Differences: Physicochemical and Structural Properties

The choice between a pyrazole and an imidazole core often begins with a fundamental analysis of their intrinsic properties. These characteristics dictate how a molecule will behave in a biological system, from its solubility and ability to cross membranes to the specific way it interacts with a protein target.

Structural and Electronic Divergence

The core difference between pyrazole and imidazole is the arrangement of their two nitrogen atoms. This seemingly minor shift creates a cascade of effects on their stability, basicity, and hydrogen bonding potential.

Caption: Structural isomerism of Pyrazole and Imidazole.

Computational studies suggest the imidazole ring is generally more stable than the pyrazole ring.[4] This is often attributed to the coulombically favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive adjacent N-N bond present in pyrazole.[4]

This structural variance most dramatically manifests in their basicity.

  • Imidazole (pKa ≈ 7.1): With a pKa close to physiological pH, imidazole is a significantly stronger base.[5][6] Upon protonation, the positive charge is effectively delocalized across both nitrogen atoms, resulting in a highly stabilized imidazolium cation.[7] This makes imidazole an excellent proton acceptor in many biological contexts.

  • Pyrazole (pKa ≈ 2.5): Pyrazole is substantially less basic.[5][6] The inductive electron-withdrawing effect of the adjacent nitrogen atom at the N-2 position significantly reduces the basicity of the N-1 nitrogen, making it much less likely to be protonated under physiological conditions.[5][6]

Both scaffolds can act as hydrogen bond donors via the "pyrrole-like" N-H and as hydrogen bond acceptors through the "pyridine-like" nitrogen.[5] However, the different geometries and electronic environments mean they present these features to a target protein in spatially distinct ways, influencing binding orientation and affinity.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties that guide the selection between these scaffolds in early-stage drug design.

PropertyPyrazoleImidazoleRationale & Implication in Drug Design
Structure 1,2-Diazole1,3-DiazoleDictates geometry, vectoral display of functional groups, and electronic properties.
pKa ~2.5[5][6]~7.1[5][6]Imidazole is often protonated at physiological pH, making it a good H-bond acceptor and capable of ionic interactions. Pyrazole is typically neutral.
Aromaticity Aromatic[5]Aromatic[4][5]Both rings are planar and stable, providing a rigid core for orienting substituents.
Stability Less stable than imidazole[4]More stable ring system[4]Imidazole's N-C-N arrangement is more electronically stable than pyrazole's N-N bond.
Hydrogen Bonding H-bond donor (N1-H) & acceptor (N2)[5]H-bond donor (N1-H) & acceptor (N3)[2]Both are versatile, but the different positions of the acceptor nitrogen influence binding geometry.
Lipophilicity (ClogP) 0.24[5]-0.08Both are relatively polar, but pyrazole is slightly more lipophilic. This impacts solubility and membrane permeability.
Tautomerism Exists in unsymmetrically substituted forms[1][5]Exists in unsymmetrically substituted forms[8]Can lead to mixtures of isomers during synthesis and multiple binding modes at the target site.

Part 2: Strategic Roles in Medicinal Chemistry

The decision to use a pyrazole or imidazole scaffold is a strategic one, often centered on the principles of bioisosterism, metabolic stability, and synthetic accessibility.

Bioisosterism: More Than Just a Replacement

Bioisosteric replacement is a cornerstone of drug optimization, where a functional group is swapped for another with similar steric and electronic properties to improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

The pyrazole ring is frequently employed as a bioisostere for phenyl rings.[5][6] This substitution can confer several advantages:

  • Reduced Lipophilicity: Pyrazole (ClogP = 0.24) is significantly less lipophilic than benzene (ClogP = 2.14), which can improve aqueous solubility.[5]

  • Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The pyrazole core is generally more resistant to such metabolism.[1][6]

  • Introduction of H-Bonding: Unlike a simple phenyl ring, the pyrazole scaffold introduces specific hydrogen bond donor and acceptor sites, potentially forming new, beneficial interactions with the target protein.[5]

A classic example of bioisosteric replacement between these two heterocycles is seen in the development of angiotensin II receptor antagonists. After the discovery of the imidazole-containing drug Losartan, researchers found that replacing the imidazole moiety with a pyrazole ring could yield compounds with similar high potency.[5]

G Phenyl Phenyl Ring (Lipophilic, Metabolically Liable) Pyrazole Pyrazole Scaffold (Less Lipophilic, More Stable, H-Bonding) Phenyl->Pyrazole Bioisosteric Replacement Properties Improved Properties: - Solubility - Metabolic Stability - Target Affinity Pyrazole->Properties Leads to

Caption: Bioisosteric replacement of a phenyl ring with pyrazole.

Synthetic Accessibility

Both scaffolds are readily accessible through well-established synthetic routes, a critical factor for their widespread use in drug discovery campaigns.

G cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_imidazole Imidazole Synthesis (Debus-Radziszewski) p1 1,3-Dicarbonyl Compound p_out Substituted Pyrazole p1->p_out Condensation/ Cyclization p2 Hydrazine Derivative p2->p_out Condensation/ Cyclization i1 1,2-Dicarbonyl Compound i_out Substituted Imidazole i1->i_out One-Pot Condensation i2 Aldehyde i2->i_out One-Pot Condensation i3 Ammonia i3->i_out One-Pot Condensation

Caption: General synthetic workflows for pyrazole and imidazole.

The choice of synthesis often depends on the desired substitution pattern. The Knorr synthesis for pyrazoles and the Debus-Radziszewski multicomponent reaction for imidazoles are robust and allow for the generation of diverse compound libraries.[4][9]

Part 3: Comparative Analysis in Action: Therapeutic Case Studies

The distinct properties of pyrazole and imidazole have been expertly leveraged to create blockbuster drugs in different therapeutic areas.

Case Study 1: Pyrazole in Anti-Inflammatory Drugs - Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[10] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with older nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]

  • Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][12]

  • Role of the Pyrazole Scaffold: The central pyrazole ring acts as a rigid scaffold.[13] The substituents on the pyrazole are crucial for its activity: the p-sulfonamidophenyl group at the N1 position inserts into a specific hydrophilic side pocket of the COX-2 enzyme, a key interaction for its selectivity, while the p-tolyl group at the C5 position occupies the main hydrophobic channel.[13] The trifluoromethyl group at C3 enhances binding affinity.[13] In this context, the pyrazole ring serves as a well-positioned bioisostere of an aryl group, facilitating the optimal orientation of the key pharmacophoric elements for potent and selective binding.[5]

Case Study 2: Imidazole in Antihypertensive Drugs - Losartan

Losartan (Cozaar®) was the first orally active angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[5][14]

  • Mechanism of Action: Losartan is a selective, competitive antagonist of the angiotensin II receptor type 1 (AT1).[14][15] By blocking this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure.[15]

  • Role of the Imidazole Scaffold: The imidazole ring is a core component of Losartan's structure. In the body, Losartan undergoes metabolism by cytochrome P450 enzymes, where the 5-hydroxymethyl group on the imidazole ring is oxidized to a more potent carboxylic acid metabolite, E-3174.[15][16] This active metabolite is responsible for most of the drug's therapeutic effect. The imidazole ring's specific substitution pattern and its ability to be metabolically activated are central to the drug's efficacy.

Table of Representative Approved Drugs

The following table highlights the therapeutic diversity achieved with these two scaffolds.

DrugScaffoldTherapeutic ClassMechanism of Action
Celecoxib [10][17]PyrazoleAnti-inflammatory (NSAID)Selective COX-2 Inhibitor
Sildenafil [17]PyrazoleErectile DysfunctionPhosphodiesterase-5 (PDE5) Inhibitor
Apixaban [5]PyrazoleAnticoagulantDirect Factor Xa Inhibitor
Crizotinib [18][19]PyrazoleAnticancerALK and ROS1 Kinase Inhibitor
Losartan [14]ImidazoleAntihypertensiveAngiotensin II Receptor (AT1) Blocker
Clotrimazole [4][20]ImidazoleAntifungalInhibits Ergosterol Synthesis
Metronidazole [20][21]ImidazoleAntibiotic/AntiprotozoalDisrupts DNA of anaerobic organisms
Dabigatran [22]ImidazoleAnticoagulantDirect Thrombin Inhibitor

Part 4: Foundational Experimental Protocols

To ground this guide in practical application, we provide generalized, step-by-step protocols for the synthesis of representative scaffolds. These methods serve as self-validating systems, forming the basis for the creation of diverse compound libraries.

Experimental Protocol 1: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of 1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a structure analogous to parts of many bioactive molecules.

Objective: To synthesize a substituted pyrazole via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.

Reagents & Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Reagents: Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature with vigorous stirring. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting oil in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure pyrazole derivative.

Experimental Protocol 2: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol details the one-pot synthesis of 2,4,5-triphenylimidazole (Lophine), a classic example of this multicomponent reaction.

Objective: To synthesize a substituted imidazole via the one-pot condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.

Reagents & Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: Combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq) in a round-bottom flask.

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the reagents (approx. 10 mL per gram of benzil).

  • Reflux: Heat the mixture to reflux (approx. 120 °C) and maintain for 2 hours. The solution will typically turn orange/brown.

  • Precipitation: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove residual acetic acid and ammonium acetate.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure, crystalline 2,4,5-triphenylimidazole.

Conclusion

Pyrazole and imidazole are not merely interchangeable building blocks; they are distinct chemical entities whose unique properties can be strategically harnessed to solve complex challenges in drug design. Imidazole, with its higher basicity and pKa near physiological pH, is often favored when protonation or strong metal coordination is desired for receptor binding. Conversely, the less basic and often more metabolically stable pyrazole scaffold serves as an exceptional bioisostere for aromatic rings, offering a powerful tool to enhance solubility and fine-tune electronic properties without sacrificing binding affinity.

The ultimate choice between these two privileged scaffolds depends entirely on the specific goals of the drug discovery program. By understanding the fundamental causality—how the 1,2- versus 1,3-arrangement of nitrogens dictates their electronic character, binding potential, and metabolic fate—researchers can make more informed, rational decisions, ultimately increasing the probability of designing safe and effective medicines.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Comparative study of imidazole and pyrazole-based aldehydes. (n.d.). Benchchem.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI.
  • Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. (n.d.). PMC.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (n.d.). Taylor & Francis. [Link]

  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. (n.d.). Benchchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Losartan. (n.d.). Wikipedia. [Link]

  • Synthesis and pharmacological activities of celecoxib deriv
  • Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
  • COZAAR® (LOSARTAN POTASSIUM TABLETS). (n.d.). accessdata.fda.gov. [Link]

  • Imidazole Scaffold: A Review of Synthetic Str
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2025). ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Drugs containing imidazole scaffolds. (n.d.). ResearchGate. [Link]

  • Representative drugs containing the pyrazole scaffold. (n.d.). ResearchGate. [Link]

  • Celecoxib: A Detailed Exploration of Its Chemistry, Applic
  • Chemical structure of Losartan a.) Mechanism of action.... (n.d.). ResearchGate. [Link]

  • Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. (n.d.). ResearchGate. [Link]

  • LOSARTAN. (2013). New Drug Approvals. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

Sources

Validating the AC-SO3H Catalyzed Cascade: A New Standard for Pyrazolo[3,4-b]pyridine Synthesis

[1][2]

Executive Summary

The Shift from Condensation to Cascade Transformation

For decades, the synthesis of pyrazolo[3,4-b]pyridines—a privileged scaffold in kinase inhibition (e.g., substituted derivatives targeting GSK-3


This guide validates a novel synthetic pathway emerging in 2023-2024: the Amorphous Carbon-Supported Sulfonic Acid (AC-SO


H) Catalyzed Cascade1

Scientific Integrity: The Mechanistic Shift

The Challenge: Classical Condensation Limitations

The traditional synthesis (Method A) typically involves reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl.

  • Regioselectivity: The nucleophilic attack can occur at either carbonyl, leading to a mixture of regioisomers (position 4 vs. 6 substitution) that requires tedious chromatographic separation.

  • Conditions: Often requires reflux (100°C+) in acetic acid or the use of metal catalysts (Cu, Zn) which pose purification challenges in pharma-grade compounds.

The Solution: Acid-Catalyzed Ring Transformation

The novel pathway (Method B) utilizes AC-SO


H12cascade ring transformation

Mechanism of Action:

  • Activation: The sulfonic acid groups on the porous carbon support protonate the enol ether/nitrile moiety of the starting pyranopyrazole.

  • Ring Opening: The pyran ring undergoes nucleophilic attack by the amine (e.g., aniline), leading to ring opening.

  • Recyclization: The intermediate undergoes an intramolecular condensation and dehydration to form the thermodynamically stable pyridine ring fused to the pyrazole.

This pathway locks the regiochemistry because the carbon skeleton is pre-organized in the pyran precursor, eliminating the ambiguity of the classical method.

Visualization: Mechanistic Pathway

The following diagram illustrates the logical flow of the cascade transformation compared to the bifurcation risk of the classical method.

ReactionMechanismStart_ClassicClassical Route:5-Aminopyrazole + 1,3-DicarbonylRegio_RiskRegioselectivity Risk:Competing Carbonyl AttackStart_Classic->Regio_Risk Reflux/AcOHIsomer_MixMixture of Isomers(Requires Chromatography)Regio_Risk->Isomer_MixStart_NovelNovel Route:Pyranopyrazole + AmineCatalystAC-SO3H Catalyst(Protonation)Start_Novel->Catalyst EtOH, RTIntermediateRing OpeningIntermediateCatalyst->Intermediate Nucleophilic AttackProductPyrazolo[3,4-b]pyridine(Single Regioisomer)Intermediate->Product Cyclization/-H2O

Figure 1: Mechanistic comparison showing the regiochemical fidelity of the novel cascade route vs. the classical condensation risk.

Comparative Analysis: Data & Performance

The following data compares the Novel AC-SO

MetricNovel Pathway (AC-SO

H)
Classical Method (AcOH Reflux) Microwave Method (Catalyst-Free)
Reaction Temperature Room Temperature (25-30°C) 100-120°C (Reflux)100-140°C
Reaction Time 30 - 60 mins 6 - 12 hours10 - 20 mins
Yield (Isolated) 80 - 92% 50 - 70%75 - 85%
Regioselectivity >99:1 (Single Isomer) ~3:1 to 10:1 (Mixture)Variable
Purification Filtration & Recrystallization Column ChromatographyChromatography/Recrystallization
Catalyst Reusability Yes (5+ cycles) No (Sacrificial solvent)N/A
Green Solvent Ethanol (Class 3)Acetic Acid/DMF (Class 2)Water/Ethanol

Key Insight: The ability to operate at room temperature while maintaining high yields is the definitive advantage of the AC-SO

Experimental Protocols

Protocol A: Novel AC-SO H Catalyzed Synthesis (Recommended)

Use this protocol for high-throughput validation or when substrate regiochemistry is critical.

Materials:

  • 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative (1.0 equiv)[1]

  • Aniline or substituted amine (1.0 equiv)

  • AC-SO

    
    H Catalyst (5 wt% loading)
    
  • Ethanol (Green Solvent)

Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyranopyrazole precursor and 1.0 mmol of aniline in 5 mL of ethanol.

  • Catalysis: Add 25 mg of AC-SO

    
    H catalyst.
    
  • Reaction: Stir the mixture magnetically at room temperature for 30 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Filter the mixture to recover the solid AC-SO

    
    H catalyst (wash with cold ethanol for reuse).
    
  • Isolation: The filtrate is concentrated or cooled to precipitate the crude product.

  • Purification: Recrystallize from hot ethanol to obtain the pure pyrazolo[3,4-b]pyridine.

Protocol B: Validation Control (Classical Method)

Use this protocol to generate baseline data for comparison.

Materials:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • Ethyl benzoylacetate (1.0 equiv)[3]

  • Glacial Acetic Acid

Workflow:

  • Setup: Dissolve reagents in glacial acetic acid (5 mL/mmol).

  • Reaction: Heat to reflux (118°C) for 12 hours.

  • Workup: Pour onto crushed ice. Neutralize with NaHCO

    
    .
    
  • Purification: Filter the precipitate. Critical Step: Perform column chromatography (Silica gel, 100-200 mesh) to separate the regioisomers.

Workflow Visualization

The operational efficiency of the novel pathway is best understood by visualizing the reduction in unit operations.

WorkflowComparisoncluster_0Classical Workflow (High Labor)cluster_1Novel AC-SO3H Workflow (Streamlined)Start_AMix Reagents(AcOH)RefluxReflux 12h(High Energy)Start_A->RefluxQuenchIce Quench &NeutralizationReflux->QuenchExtractExtraction(DCM/EtOAc)Quench->ExtractColumnColumn Chromatography(High Solvent Waste)Extract->ColumnStart_BMix Reagents(EtOH + Catalyst)StirStir RT 30min(Low Energy)Start_B->StirFilterFilter Catalyst(Recover for Reuse)Stir->FilterCrystallizeRecrystallize(High Purity)Filter->Crystallize

Figure 2: Operational comparison highlighting the elimination of extraction and chromatography steps in the novel pathway.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023).[2] "A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles."[1][2] RSC Advances, 13, 1877–1882.[2]

  • Mondal, M. A., & Ghosh, R. (2024).[2] "Tailor-Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis." ChemistrySelect, 9(36).

  • Pachipulusu, S., et al. (2023).[4] "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions." ChemistrySelect.

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Technical Guides.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.